Product packaging for Ac-rC Phosphoramidite-13C2,d1(Cat. No.:)

Ac-rC Phosphoramidite-13C2,d1

货号: B12375096
分子量: 905.1 g/mol
InChI 键: QKWKXYVKGFKODW-RSSMNJLZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ac-rC Phosphoramidite-13C2,d1 is a useful research compound. Its molecular formula is C47H64N5O9PSi and its molecular weight is 905.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H64N5O9PSi B12375096 Ac-rC Phosphoramidite-13C2,d1

属性

分子式

C47H64N5O9PSi

分子量

905.1 g/mol

IUPAC 名称

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(213C)oxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1,44+1

InChI 键

QKWKXYVKGFKODW-RSSMNJLZSA-N

手性 SMILES

[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[13C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Ac-rC Phosphoramidite-[6-¹³C, 5-d]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N⁴-Acetyl-ribocytidine([6-¹³C, 5-²H]) phosphoramidite (B1245037), a specialized stable isotope-labeled reagent designed for the precise, site-specific incorporation into synthetic RNA oligonucleotides. Its primary application lies in advanced biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the structure, dynamics, and molecular interactions of RNA at atomic resolution.

Core Compound Specifications

Ac-rC Phosphoramidite-[6-¹³C, 5-d] is a cytidine (B196190) ribonucleoside building block modified for use in automated solid-phase oligonucleotide synthesis. The key features are an acetyl (Ac) protecting group on the exocyclic amine (N⁴) of cytidine, standard protecting groups for the ribose sugar and phosphate (B84403) moiety, and specific isotopic labels on the nucleobase.

The precise labeling with Carbon-13 at the 6-position and Deuterium at the 5-position of the pyrimidine (B1678525) ring is strategically designed to create an isolated ¹³C-¹H spin system. This is invaluable for NMR studies as it simplifies complex spectra and allows for the measurement of specific nuclear interactions without interference from adjacent carbon-carbon couplings, facilitating unambiguous resonance assignment and the study of molecular dynamics.[1][2][3]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the stable isotope-labeled phosphoramidite and its unlabeled analogue for comparison.

Table 1: Properties of Ac-rC Phosphoramidite-[6-¹³C, 5-d]

Property Value Source
Full Chemical Name N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine-6-¹³C,5-d, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Molecular Formula ¹³CC₄₆DH₆₃N₅O₉PSi
Molecular Weight 904.10 g/mol
Isotopic Enrichment ≥98 atom % ¹³C; ≥98 atom % D
Chemical Purity ≥95% (Determined by ³¹P-NMR)
Appearance White to off-white powder []

| Storage Conditions | Store at -20°C, desiccated | |

Table 2: Properties of Standard (Unlabeled) Ac-rC Phosphoramidite

Property Value Source
Full Chemical Name N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] [5]
Molecular Formula C₄₇H₆₄N₅O₉PSi [5]
Molecular Weight 902.1 g/mol [5]

| Typical Coupling Efficiency | >97% (with extended coupling times) | |

Experimental Protocols & Methodologies

The primary application of this reagent is its incorporation into an RNA oligonucleotide via automated solid-phase synthesis. The resulting labeled RNA is then used in biophysical assays, most notably NMR spectroscopy.

Experimental Workflow: From Synthesis to Analysis

The logical workflow involves the chemical synthesis of the RNA, its subsequent purification, and finally, analysis to study its structure and dynamics.

G cluster_0 RNA Synthesis & Purification cluster_1 NMR Sample Preparation & Analysis A 1. Automated Solid-Phase RNA Synthesis B 2. Cleavage from Solid Support A->B C 3. Base & Phosphate Deprotection B->C D 4. 2'-OH Silyl Group Removal C->D E 5. Purification (e.g., HPLC, PAGE) D->E F 6. Sample Desalting & Buffer Exchange E->F Purified Labeled RNA G 7. Lyophilization & Reconstitution in D2O F->G H 8. NMR Data Acquisition G->H I 9. Spectral Processing & Analysis H->I J 10. Structure Calculation & Dynamics Modeling I->J K Biological Function Drug Interaction J->K Structural & Dynamic Insights

Workflow from labeled RNA synthesis to structural insights.
Protocol 1: Site-Specific Incorporation via Solid-Phase RNA Synthesis

This protocol outlines the standard procedure for incorporating the labeled phosphoramidite into a target RNA sequence using an automated DNA/RNA synthesizer.

Materials:

  • Ac-rC Phosphoramidite-[6-¹³C, 5-d]

  • Standard, unlabeled RNA phosphoramidites (A, G, U) with 2'-O-TBDMS or equivalent protection.

  • Controlled Pore Glass (CPG) solid support functionalized with the initial 3'-nucleoside.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724).

  • Capping Solution A: Acetic Anhydride in THF/Lutidine.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Anhydrous Acetonitrile.

Methodology:

  • Preparation: Dissolve the labeled Ac-rC phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the reagents on a compatible automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles. For each nucleotide addition, the following four steps are performed:

    • Step A: Deblocking: The 5'-O-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.

    • Step B: Coupling: The labeled or standard phosphoramidite is activated by the activator and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain. Note: Due to the steric bulk of the 2'-O-TBDMS group, an extended coupling time of 6-12 minutes is recommended to ensure high coupling efficiency (>97%).

    • Step C: Capping: Any unreacted 5'-hydroxyl groups are irreversibly acetylated by the capping solution to prevent the formation of deletion sequences.

    • Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the iodine solution.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the cyanoethyl protecting groups are removed using concentrated ammonium (B1175870) hydroxide/ethanol (3:1 v/v).

    • The exocyclic amine protecting groups (including the N⁴-acetyl group) are removed by heating the solution at 55°C.

    • The 2'-O-TBDMS protecting groups are removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The final, fully deprotected RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

The Phosphoramidite Synthesis Cycle

The core of the synthesis is a four-step chemical cycle that is repeated for each nucleotide addition. The use of a specific labeled phosphoramidite at a designated cycle results in its site-specific incorporation.

start deblock 1. Deblocking (DMT Removal) start->deblock end Cycle Complete end->deblock Start Next Cycle couple 2. Coupling (Labeled Amidite Added) deblock->couple Free 5'-OH cap 3. Capping (Failure Sequence Termination) couple->cap oxidize 4. Oxidation (P(III) -> P(V)) cap->oxidize oxidize->end

The four-step phosphoramidite cycle for oligonucleotide synthesis.
Protocol 2: Preparation of Labeled RNA for NMR Spectroscopy

Materials:

  • Purified, lyophilized, isotopically labeled RNA.

  • NMR Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5).

  • Deuterium Oxide (D₂O, 99.96%).

  • Standard NMR tubes.

Methodology:

  • Quantification: Dissolve the purified RNA in nuclease-free water. Measure the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer to determine the concentration.

  • Buffer Exchange: Desalt the RNA sample and exchange it into the desired NMR buffer using a size-exclusion spin column or dialysis.

  • Lyophilization: Freeze the sample in liquid nitrogen and lyophilize to a dry powder to remove all water.

  • Reconstitution: Carefully reconstitute the RNA powder in the appropriate volume of D₂O (or a 90% H₂O/10% D₂O mixture for observing exchangeable protons) to achieve the final concentration desired for NMR (typically 0.5 - 1.0 mM).

  • Annealing: To ensure proper folding, heat the RNA sample to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours.

  • Sample Transfer: Transfer the final sample to a clean, Shigemi or standard NMR tube for analysis. The sample is now ready for data acquisition on an NMR spectrometer.

References

Unveiling RNA's Dynamic Landscape: A Technical Guide to 13C-Labeled Phosphoramidites in RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleic acid (RNA) has emerged from the shadow of its more famous cousin, DNA, to take center stage in a multitude of cellular processes, from gene regulation to catalysis. The intricate functions of RNA are intimately linked to its three-dimensional structure and dynamic conformational changes. To understand these complex biomolecules at an atomic level, researchers are increasingly turning to powerful biophysical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy at the forefront. A key enabling technology in this field is the use of stable isotope labeling, particularly the site-specific incorporation of carbon-13 (¹³C) into RNA using labeled phosphoramidites. This technical guide provides an in-depth exploration of the applications of ¹³C-labeled phosphoramidites in RNA studies, offering a valuable resource for researchers in academia and the pharmaceutical industry.

The solid-phase chemical synthesis of RNA using phosphoramidite (B1245037) chemistry allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing RNA chain.[1] This level of control is a significant advantage over enzymatic methods, which are generally better suited for uniform labeling.[1] By strategically placing ¹³C labels at specific positions within an RNA molecule, scientists can simplify complex NMR spectra, resolve resonance ambiguities, and probe the local conformational dynamics that are critical for understanding biological function and drug interactions.

Core Applications in RNA Structural Biology

The primary application of ¹³C-labeled phosphoramidites in RNA research is to overcome the inherent challenges of NMR spectroscopy when applied to large biomolecules. As the size of an RNA molecule increases, so does the complexity of its NMR spectrum, leading to severe resonance overlap that can make structure determination and dynamic analysis intractable.[2][3] Site-specific ¹³C labeling provides a powerful solution to this problem.

Enhancing Spectral Resolution and Aiding Resonance Assignment

By introducing a ¹³C label at a single, known position in an RNA sequence, the corresponding signals in a 2D ¹H-¹³C correlation spectrum can be unambiguously identified. This greatly simplifies the process of resonance assignment, which is the first and often most challenging step in any NMR-based structural study.[4] This approach is particularly valuable for studying large RNAs or RNA-protein complexes where spectral crowding is a major obstacle.[5]

Probing RNA Dynamics with Relaxation Dispersion NMR

Beyond static structure determination, ¹³C-labeled phosphoramidites are instrumental in studying the dynamic nature of RNA. Many RNAs undergo conformational changes on the microsecond to millisecond (µs-ms) timescale, which are often crucial for their biological function. These dynamic processes can be investigated using NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ experiments.[6][7]

These techniques are highly sensitive to changes in the local magnetic environment that occur during conformational exchange. By incorporating an isolated ¹³C spin, free from confounding ¹³C-¹³C scalar couplings, researchers can accurately quantify the kinetics and thermodynamics of these dynamic processes.[8] This allows for the characterization of transient, low-population "excited states" that are often invisible to other structural biology techniques but may play critical roles in RNA function.[6]

Quantitative Data from ¹³C NMR Studies of RNA

The use of ¹³C-labeled phosphoramidites enables the acquisition of precise quantitative data on RNA structure and dynamics. The following tables summarize key NMR parameters that can be measured using these techniques.

ParameterDescriptionTypical ApplicationReference
Chemical Shift Perturbations (CSPs) Changes in the resonance frequency of a nucleus upon binding to another molecule (e.g., a protein or a small molecule drug).Mapping binding interfaces and determining binding affinities.[9]
Longitudinal Relaxation Rate (R₁) The rate at which the longitudinal magnetization returns to equilibrium after perturbation. Sensitive to molecular tumbling and fast internal motions.Characterizing the overall and local flexibility of the RNA backbone and bases.[2][10]
Transverse Relaxation Rate (R₂) The rate of decay of transverse magnetization. Sensitive to molecular tumbling, internal motions, and chemical exchange.Probing conformational exchange and dynamics on a wide range of timescales.[2][10]
Heteronuclear Overhauser Effect (hNOE) The change in the intensity of a heteronuclear spin's signal upon saturation of the attached proton's signal. Provides information on fast (picosecond to nanosecond) internal motions.Assessing the flexibility of specific sites within the RNA molecule.[2][10]
Exchange Rate (kex) The rate constant for the interconversion between different conformational states.Quantifying the kinetics of RNA folding and ligand binding.[11]
Population of States (pA, pB) The relative populations of the different conformational states in equilibrium.Determining the thermodynamic stability of different RNA conformations.[1]

Experimental Protocols

Synthesis of ¹³C-Labeled RNA via Solid-Phase Synthesis

The chemical synthesis of RNA oligonucleotides with site-specific ¹³C labels is a well-established procedure performed on an automated DNA/RNA synthesizer. The general workflow is as follows:

  • Preparation of ¹³C-Labeled Phosphoramidites: The synthesis of ¹³C-labeled ribonucleoside phosphoramidites is a multi-step chemical process. A common strategy involves the regioselective 2'-O-silylation of a ¹³C-labeled ribonucleoside, followed by protection of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group.[12] These labeled building blocks are then purified and prepared for use in solid-phase synthesis.

  • Solid-Phase Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.

    • Coupling: The ¹³C-labeled phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed.

  • Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy of ¹³C-Labeled RNA

A detailed protocol for acquiring and analyzing NMR data on a ¹³C-labeled RNA sample to study its dynamics using relaxation dispersion would typically involve the following steps:

  • Sample Preparation: The purified ¹³C-labeled RNA is dissolved in an appropriate NMR buffer, and the concentration is carefully determined. For relaxation dispersion experiments, sample concentrations are typically in the high micromolar to low millimolar range.[6]

  • NMR Data Acquisition: A series of 2D ¹H-¹³C correlation spectra are acquired at different CPMG field strengths (νCPMG) or spin-lock field strengths (ω₁). These experiments measure the effective transverse relaxation rate (R2,eff) as a function of the applied field.

  • Data Processing and Analysis: The acquired spectra are processed, and the peak intensities are used to calculate the R2,eff values. The resulting relaxation dispersion profiles (R2,eff vs. νCPMG or ω₁) are then fit to appropriate theoretical models (e.g., the Carver-Richards equation) to extract the kinetic and thermodynamic parameters of the underlying exchange process.[11]

Applications in Drug Development

The ability to probe the structure and dynamics of RNA at an atomic level has significant implications for the development of RNA-targeting therapeutics. By incorporating ¹³C labels into a target RNA, researchers can:

  • Characterize Drug-RNA Interactions: NMR can be used to monitor the chemical shift perturbations in the RNA spectrum upon the addition of a small molecule drug. This provides valuable information about the binding site and the mode of interaction.[9]

  • Elucidate the Mechanism of Action: By studying the dynamic changes in the RNA upon drug binding, it is possible to understand how the drug modulates the RNA's function. For example, a drug might work by stabilizing a particular conformation of the RNA or by inhibiting a functionally important dynamic process.

  • Facilitate Structure-Based Drug Design: High-resolution structural information of a drug-RNA complex, obtained with the aid of ¹³C labeling, can guide the rational design and optimization of more potent and selective drug candidates.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed in this guide, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.

Synthesis_Workflow cluster_synthesis Synthesis of 13C-Labeled Phosphoramidite cluster_solid_phase Solid-Phase RNA Synthesis start 13C-Labeled Ribonucleoside protect_2_OH Regioselective 2'-O-Silylation start->protect_2_OH protect_5_OH 5'-O-DMT Protection protect_2_OH->protect_5_OH phosphitylation 3'-O-Phosphitylation protect_5_OH->phosphitylation end_amidite Purified 13C-Labeled Phosphoramidite phosphitylation->end_amidite coupling Coupling with 13C-Phosphoramidite end_amidite->coupling start_sps Start Synthesis Cycle (on solid support) detritylation Detritylation start_sps->detritylation detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->detritylation cleavage Cleavage & Deprotection repeat->cleavage purification Purification (PAGE/HPLC) cleavage->purification final_rna Purified 13C-Labeled RNA purification->final_rna NMR_Workflow cluster_nmr NMR Analysis of 13C-Labeled RNA cluster_applications Applications sample 13C-Labeled RNA Sample nmr_acq Acquire 2D 1H-13C NMR Spectra (e.g., Relaxation Dispersion) sample->nmr_acq data_proc Data Processing nmr_acq->data_proc data_analysis Data Analysis (e.g., fitting dispersion curves) data_proc->data_analysis results Quantitative Data data_analysis->results structure RNA Structure Determination results->structure dynamics RNA Dynamics (kex, populations) results->dynamics drug_binding Drug-RNA Interaction (CSPs, affinity) results->drug_binding Drug_Discovery_Logic cluster_drug_discovery Role in Drug Discovery target RNA Target Identification labeled_rna Synthesis of 13C-Labeled RNA target->labeled_rna nmr_screen NMR-Based Screening & Binding Studies labeled_rna->nmr_screen structural_info Structural & Dynamic Insights nmr_screen->structural_info sbd Structure-Based Drug Design structural_info->sbd lead_opt Lead Optimization sbd->lead_opt candidate Drug Candidate lead_opt->candidate

References

Ac-rC Phosphoramidite-¹³C₂,d₁: A Technical Guide for Advanced RNA Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) with isotopic labeling ([¹³C₂,d₁]), a critical reagent for the site-specific introduction of stable isotopes into RNA molecules for advanced structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Isotope-Labeled RNA for Structural Biology

The study of RNA structure and dynamics is fundamental to understanding its diverse biological roles, from gene regulation to catalysis. While NMR spectroscopy is a powerful tool for elucidating the three-dimensional structures and conformational dynamics of biomolecules in solution, its application to RNA has been historically challenged by spectral complexity. Larger RNA molecules exhibit severe resonance overlap and line broadening, which can obscure detailed structural analysis.[1][2]

The strategic incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), into RNA provides a powerful solution to these limitations.[1][2] Site-specific isotopic labeling, achieved through the use of isotopically labeled phosphoramidites in solid-phase RNA synthesis, is particularly advantageous. This approach allows for the introduction of NMR-active nuclei at specific, functionally important positions within an RNA molecule. This targeted labeling simplifies complex NMR spectra, enables the use of advanced multi-dimensional NMR experiments, and provides a means to probe the structure and dynamics of specific residues without the complications of uniform labeling.[1][2][3]

Ac-rC Phosphoramidite-¹³C₂,d₁ is a specialized building block for the chemical synthesis of RNA, where the cytidine (B196190) base is labeled with two ¹³C atoms and one deuterium (B1214612) atom. This specific labeling pattern is designed to create an isolated spin system, which is invaluable for certain NMR experiments, particularly those aimed at characterizing RNA dynamics.[1]

Properties and Specifications of Ac-rC Phosphoramidite-¹³C₂,d₁

While a specific manufacturer's data sheet for Ac-rC Phosphoramidite-¹³C₂,d₁ was not available at the time of this writing, the following table summarizes typical specifications for high-quality, isotopically labeled phosphoramidites used in RNA synthesis, based on data for similar products. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.

PropertyTypical SpecificationSignificance in RNA Synthesis and NMR
Chemical Structure N⁴-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-Cytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, with ¹³C and ²H labels on the cytidine base.The DMT group protects the 5'-hydroxyl for stepwise synthesis. The TBDMS group protects the 2'-hydroxyl, a key feature of RNA phosphoramidites. The cyanoethyl group protects the phosphorus, and the diisopropylamino group is the leaving group during the coupling reaction. The N-acetyl group protects the exocyclic amine of cytidine.
Isotopic Labeling ¹³C₂, d₁ on the cytidine baseThe specific positions of the labels are crucial for the intended NMR experiment. This labeling pattern creates an isolated ¹³C-¹H spin pair, which is ideal for relaxation dispersion experiments to study molecular motions.[1]
Isotopic Enrichment > 98 atom %High isotopic enrichment is essential for maximizing the signal from the labeled site in NMR experiments and for minimizing spectral artifacts from unlabeled species.
Chemical Purity ≥ 97% by HPLCHigh chemical purity is critical to ensure high coupling efficiency during solid-phase synthesis and to prevent the incorporation of impurities into the final RNA product.
³¹P NMR Purity > 99%Indicates the purity of the phosphoramidite group, which is directly related to its reactivity and the efficiency of oligonucleotide chain elongation.
Coupling Efficiency > 99%High coupling efficiency per synthesis cycle is necessary to achieve a high yield of the full-length RNA product, especially for longer sequences.
Appearance White to off-white powderA visual indicator of product quality.
Storage Store at -20°C under an inert atmosphere (e.g., Argon)Phosphoramidites are sensitive to moisture and oxidation; proper storage is crucial to maintain their reactivity.

Experimental Methodologies

Solid-Phase Synthesis of Isotopically Labeled RNA

The incorporation of Ac-rC Phosphoramidite-¹³C₂,d₁ into an RNA sequence is achieved via automated solid-phase synthesis. The process follows a cyclical four-step procedure for each nucleotide addition.

Workflow for Solid-Phase RNA Synthesis:

Solid_Phase_RNA_Synthesis Start Start with Solid Support (e.g., CPG with first nucleoside) Detritylation 1. Detritylation: Removal of 5'-DMT group Start->Detritylation Coupling 2. Coupling: Addition of Ac-rC Phosphoramidite-¹³C₂,d₁ (or other phosphoramidite) Detritylation->Coupling Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Conversion of phosphite (B83602) triester to phosphate (B84403) triester Capping->Oxidation Elongation Repeat for next nucleotide Oxidation->Elongation Elongation->Detritylation Continue Synthesis Cleavage Final Cleavage and Deprotection Elongation->Cleavage End of Synthesis Purification Purification of RNA (e.g., HPLC, PAGE) Cleavage->Purification End Final Labeled RNA Purification->End

Caption: Workflow of solid-phase RNA synthesis.

Detailed Protocol for a Single Coupling Cycle:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction. The support is then washed with a neutral solvent like acetonitrile.

  • Coupling: The Ac-rC Phosphoramidite-¹³C₂,d₁ is activated with an activating agent (e.g., 5-(ethylthio)-1H-tetrazole or 4,5-dicyanoimidazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. The coupling time is typically in the range of 5-15 minutes.

  • Capping: To prevent the elongation of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole).

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the RNA is cleaved from the solid support, and all protecting groups are removed using a deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine). The crude RNA is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

NMR Spectroscopy of Labeled RNA

The site-specifically ¹³C- and ²H-labeled RNA can be used in a variety of NMR experiments to probe its structure and dynamics. The introduction of an isolated ¹³C-¹H spin pair is particularly beneficial for relaxation dispersion experiments, which can characterize conformational exchange processes on the microsecond to millisecond timescale.

General Workflow for NMR-based RNA Dynamics Studies:

NMR_Workflow Synthesis Synthesize and Purify ¹³C,²H-labeled RNA SamplePrep Prepare NMR Sample (Buffer, D₂O, etc.) Synthesis->SamplePrep NMR_Acquisition Acquire NMR Data (e.g., CPMG Relaxation Dispersion) SamplePrep->NMR_Acquisition Data_Processing Process and Analyze NMR Spectra NMR_Acquisition->Data_Processing Modeling Extract Kinetic and Thermodynamic Parameters Data_Processing->Modeling Interpretation Structural and Functional Interpretation Modeling->Interpretation End Biological Insights Interpretation->End

Caption: Workflow for RNA dynamics studies using NMR.

Protocol for Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion NMR:

CPMG relaxation dispersion experiments are used to measure the rate of chemical exchange between different conformational states of a molecule. The isolated ¹³C-¹H spin pair provided by Ac-rC Phosphoramidite-¹³C₂,d₁ is ideal for these experiments as it minimizes complications from ¹³C-¹³C scalar couplings.

  • Sample Preparation: The purified, labeled RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiment. The final RNA concentration is typically in the range of 0.5 to 1.5 mM.

  • NMR Spectrometer Setup: Experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature is carefully controlled.

  • Data Acquisition: A series of 2D ¹H-¹³C correlation spectra are acquired with a variable number of ¹³C refocusing pulses (the CPMG train) applied during a constant relaxation delay. The frequency of these pulses (ν_cpmg) is varied across the different experiments.

  • Data Analysis: The intensity of the cross-peak corresponding to the labeled cytidine is measured in each spectrum. The effective transverse relaxation rate (R₂) is calculated for each ν_cpmg value. A plot of R₂ versus ν_cpmg (a dispersion profile) is generated.

  • Modeling: The dispersion profile is fit to a suitable model of chemical exchange (e.g., a two-site exchange model) to extract kinetic parameters such as the exchange rate (k_ex) and the populations of the exchanging states, as well as the chemical shift difference between the states (Δω).

Applications in Drug Development

The detailed understanding of RNA structure and dynamics afforded by site-specific isotopic labeling has significant implications for drug development.

  • Rational Drug Design: By identifying and characterizing transient, "hidden" conformations of RNA targets, it is possible to design small molecules that bind to and stabilize these less populated but functionally important states.

  • Mechanism of Action Studies: NMR studies with labeled RNA can reveal how a drug molecule alters the conformational landscape and dynamics of its RNA target, providing insights into its mechanism of action.

  • Fragment-Based Screening: The sensitivity of NMR to the local environment makes it an excellent tool for fragment-based drug discovery, where the binding of small chemical fragments to a labeled RNA target can be detected.

Conclusion

Ac-rC Phosphoramidite-¹³C₂,d₁ and other site-specifically labeled phosphoramidites are enabling technologies that push the boundaries of RNA structural biology. By providing a means to dissect the complex NMR spectra of RNA, these reagents allow for an unprecedented level of detail in the characterization of RNA structure and dynamics. This, in turn, is paving the way for a deeper understanding of RNA function and for the development of novel RNA-targeted therapeutics. The continued development of new labeling strategies and NMR methodologies promises to further enhance the power of this approach in the years to come.

References

Unlocking Molecular Insights: A Technical Guide to Ac-rC Phosphoramidite-13C2,d1 in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the benefits and applications of N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite with isotopic labeling at the acetyl group ([13C2] and methyl group [d1]), hereafter referred to as Ac-rC Phosphoramidite-13C2,d1. This specialized phosphoramidite (B1245037) is a powerful tool for researchers, scientists, and drug development professionals engaged in the study of nucleic acid structure, dynamics, and interactions at the atomic level.

Core Principles and Applications

This compound is a stable isotope-labeled building block used in the solid-phase synthesis of RNA oligonucleotides. The incorporation of two Carbon-13 (¹³C) atoms and one deuterium (B1214612) (d) atom into the N-acetyl group of cytidine (B196190) offers a unique isotopic signature that is invaluable for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The primary benefit of using this labeled phosphoramidite lies in the ability to introduce a specific, high-sensitivity probe into a desired RNA sequence without significantly altering its biochemical properties. This allows for detailed investigation of:

  • RNA Structure and Conformation: The ¹³C labels provide specific NMR-active nuclei, which can be used to resolve resonance assignments in complex spectra and provide constraints for high-resolution structure determination.

  • RNA Dynamics: The unique isotopic labels can be used in advanced NMR experiments, such as relaxation dispersion, to study the conformational dynamics of RNA molecules on a wide range of timescales. This is crucial for understanding the mechanisms of ribozymes, riboswitches, and other functional RNAs.

  • RNA-Ligand Interactions: By selectively labeling the RNA, researchers can more easily monitor changes in the chemical environment upon the binding of small molecules, proteins, or other nucleic acids. This is of particular interest in drug discovery and development for identifying and characterizing novel therapeutic agents that target RNA.

  • Metabolic Labeling and Quantification: While this specific phosphoramidite is for chemical synthesis, the use of stable isotopes is a cornerstone of metabolic labeling studies to trace the fate of molecules in cellular systems and quantify their abundance.

Data Presentation: Properties and Quality Control

While specific quantitative data for this compound is not extensively published, we can infer its expected performance based on the stringent quality control measures applied to similar high-purity phosphoramidites used in therapeutic and diagnostic applications. The following table summarizes typical specifications for a standard Ac-rC phosphoramidite, which would be expected to be similar for the isotopically labeled version.

ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
HPLC Purity ≥ 99%HPLC
³¹P NMR Purity ≥ 99%³¹P NMR
Water Content ≤ 0.3%Karl Fischer
Identity Conforms to structure¹H NMR, MS
Isotopic Enrichment Expected to be ≥ 98% for ¹³C and DMass Spectrometry

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis and analysis of labeled RNA oligonucleotides.

Solid-Phase Synthesis of Labeled RNA

The incorporation of this compound into an RNA oligonucleotide is achieved using a standard automated solid-phase synthesizer. The process follows a cyclical four-step procedure for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[1]

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Unlabeled RNA phosphoramidites (A, G, U) and the labeled this compound.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing agent (e.g., iodine solution).

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

Procedure:

  • Synthesizer Setup: Load the solid support, phosphoramidites (including the labeled amidite at a specific port), and all necessary reagents onto the automated synthesizer.

  • Sequence Programming: Program the desired RNA sequence, specifying the cycle at which the this compound will be introduced.

  • Synthesis Initiation: Start the synthesis program. The synthesizer will perform the following steps for each cycle:

    • De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: The labeled phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain. Coupling times for modified phosphoramidites may need to be extended to 2-5 minutes to ensure high efficiency.[2]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cycle Repetition: The four steps are repeated until the full-length oligonucleotide is synthesized.

Deprotection and Purification of the Labeled Oligonucleotide

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution.

  • Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-O-TBDMS groups.

  • Buffers for purification (e.g., HPLC-grade water, acetonitrile, triethylammonium (B8662869) acetate).

Procedure:

  • Base and Phosphate Deprotection: The solid support is treated with AMA solution at elevated temperatures to cleave the oligonucleotide and remove the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-O-Protecting Group Removal: The 2'-O-TBDMS groups are removed by treatment with TEA·3HF.

  • Purification: The crude labeled oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) (reversed-phase or anion-exchange) or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the use of this compound.

solid_phase_synthesis start CPG Solid Support with First Nucleoside deblocking De-blocking (DMT Removal) start->deblocking coupling Coupling with This compound deblocking->coupling capping Capping (Unreacted Chains) coupling->capping oxidation Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Next Synthesis Cycle or Final Cleavage oxidation->next_cycle next_cycle->deblocking Repeat for next base experimental_workflow synthesis Oligonucleotide Synthesis with Ac-rC-13C2,d1 purification Deprotection & Purification (HPLC/PAGE) synthesis->purification nmr_analysis NMR Spectroscopy purification->nmr_analysis ms_analysis Mass Spectrometry purification->ms_analysis structure Structure Determination nmr_analysis->structure dynamics Dynamics Studies nmr_analysis->dynamics interaction Ligand Interaction Analysis nmr_analysis->interaction quantification Mass Verification & Impurity Analysis ms_analysis->quantification logical_relationship cluster_synthesis Synthesis & Labeling cluster_analysis Biophysical Analysis cluster_insights Research Insights phosphoramidite This compound labeled_rna Site-Specifically Labeled RNA phosphoramidite->labeled_rna incorporation oligonucleotide RNA Oligonucleotide oligonucleotide->labeled_rna is a nmr NMR Spectroscopy labeled_rna->nmr ms Mass Spectrometry labeled_rna->ms structure 3D Structure nmr->structure dynamics Conformational Dynamics nmr->dynamics binding Molecular Interactions nmr->binding

References

Ac-rC Phosphoramidite-13C2,d1 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C₂,d₁, a stable isotope-labeled building block essential for the synthesis of modified oligonucleotides. This document details its chemical properties, provides a representative experimental protocol for its use, and illustrates key workflows for its application in research and development.

Core Chemical Properties

Ac-rC Phosphoramidite-¹³C₂,d₁ is a deuterated and carbon-13 labeled version of N⁴-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The incorporation of stable isotopes enables advanced analytical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to elucidate the structure, dynamics, and interactions of nucleic acids at an atomic level.

Table 1: Chemical Properties of Ac-rC Phosphoramidite-¹³C₂,d₁

PropertyValueReference
Molecular Formula C₄₅¹³C₂H₆₃DN₅O₉PSi[4][5]
Molecular Weight 905.09 g/mol [4][5]
Appearance White to off-white powder
Purity (unlabeled) ≥99% (HPLC)[6]
³¹P NMR Purity (unlabeled) ≥99%[6]
Solubility Soluble in acetonitrile (B52724), dichloromethane, and other common organic solvents used in oligonucleotide synthesis.
Storage Store at -20°C in a desiccated environment.

Experimental Protocols

The primary application of Ac-rC Phosphoramidite-¹³C₂,d₁ is in the solid-phase synthesis of RNA oligonucleotides. The following is a representative protocol for the incorporation of this labeled phosphoramidite (B1245037) into a growing RNA chain using an automated synthesizer.

Protocol: Solid-Phase Synthesis of a ¹³C₂,d₁-Labeled RNA Oligonucleotide

Materials:

  • Ac-rC Phosphoramidite-¹³C₂,d₁

  • Unlabeled RNA phosphoramidites (A, G, U, and C)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[7]

  • Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Pyridine) and Capping solution B (e.g., N-Methylimidazole in THF)

  • Oxidizer solution (e.g., Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine)

  • Anhydrous acetonitrile

Procedure:

  • Preparation: Dissolve Ac-rC Phosphoramidite-¹³C₂,d₁ and all other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, reagents, and the CPG column on an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition.

    • Step 1: Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Step 2: Coupling: The Ac-rC Phosphoramidite-¹³C₂,d₁ is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution.

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the CPG support is treated with the cleavage and deprotection solution. This cleaves the synthesized oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Acetyl on cytidine).

  • Purification: The crude oligonucleotide solution is collected, and the product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Analysis: The final product is analyzed by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify the incorporation and position of the ¹³C₂,d₁ label.[8]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows associated with the use of Ac-rC Phosphoramidite-¹³C₂,d₁.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling with Ac-rC Phosphoramidite-¹³C₂,d₁ detritylation->coupling capping 3. Capping (Unreacted Chains) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation elongation Repeat Cycle for Chain Elongation oxidation->elongation elongation->detritylation Next cycle cleavage Cleavage & Deprotection elongation->cleavage Final cycle purification Purification (HPLC/PAGE) cleavage->purification final_product Labeled Oligonucleotide purification->final_product Research_Application_Workflow cluster_application Application in Drug Development & Research synthesis Synthesis of ¹³C₂,d₁-Labeled Oligonucleotide interaction_study Interaction Studies (e.g., with target protein/drug) synthesis->interaction_study nmr_analysis Structural & Dynamic Analysis (NMR Spectroscopy) interaction_study->nmr_analysis ms_analysis Metabolic Fate & Quantification (Mass Spectrometry) interaction_study->ms_analysis data_interpretation Data Interpretation nmr_analysis->data_interpretation ms_analysis->data_interpretation drug_design Informed Drug Design & Mechanism of Action Studies data_interpretation->drug_design

References

An In-depth Technical Guide to Stable Isotope Labeling of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling of RNA. It is designed to serve as a technical resource for researchers employing this powerful technique in structural biology, RNA dynamics, and drug discovery.

Introduction to Stable Isotope Labeling of RNA

Stable isotope labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological cell.[1] In the context of RNA research, specific atoms within RNA molecules are replaced with their heavier, non-radioactive isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] This subtle change in mass does not significantly alter the chemical properties or biological activity of the RNA, yet it provides a powerful handle for detection and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

The primary motivation for isotope labeling of RNA is to overcome the challenges associated with studying these molecules, particularly larger RNAs.[3][4][5] In NMR spectroscopy, isotope labeling helps to resolve signal degeneracy and reduce spectral crowding, enabling the determination of high-resolution three-dimensional structures and the study of conformational dynamics.[2][3][4][6] For mass spectrometry, stable isotopes are crucial for the quantitative analysis of RNA modifications, turnover rates, and interactions.[3][7][8][9]

Core Principles and Common Isotopes

The choice of isotope and labeling strategy depends on the specific research question and the analytical technique being used.

  • Carbon-13 (¹³C): A stable isotope of carbon, ¹³C is a key label for NMR studies. Uniform ¹³C labeling, where all carbon atoms are replaced, is a common starting point.[10][11] Atom-specific labeling, for instance at the C6 position of pyrimidines or the C2 and C8 positions of purines, can be used to simplify spectra and probe specific interactions.[12]

  • Nitrogen-15 (¹⁵N): As a component of the nucleobases, ¹⁵N is another essential isotope for NMR.[10][11] It is particularly useful for studying base pairing and RNA-protein interactions.[13] The introduction of ¹⁵N circumvents the extensive line broadening caused by the quadrupolar moment of the naturally abundant ¹⁴N.[14]

  • Deuterium (²H): Deuterium labeling is employed to simplify ¹H NMR spectra by replacing non-exchangeable protons with deuterons.[4] This reduces signal overlap and simplifies the analysis of larger RNA molecules.[15]

  • Phosphorus-31 (³¹P): While naturally 100% abundant and NMR-active, ³¹P NMR spectroscopy provides valuable information about the phosphodiester backbone of RNA and its conformation.[16][17][18]

Methodologies for Stable Isotope Labeling of RNA

There are three primary strategies for introducing stable isotopes into RNA molecules: in vivo metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis.

In Vivo Metabolic Labeling

In this approach, cells or organisms are cultured in a medium where essential nutrients are replaced with their isotopically labeled counterparts.[7][19] For example, ¹³C-glucose and/or ¹⁵N-ammonium salts can be used as the sole carbon and nitrogen sources, leading to the incorporation of these isotopes into newly synthesized biomolecules, including RNA.[10][11]

Applications:

  • Studying RNA turnover and dynamics within a cellular context.[7]

  • Analyzing post-transcriptional modifications.[3][8]

  • Metabolic flux analysis.[7]

Experimental Workflow for In Vivo Metabolic Labeling:

in_vivo_workflow cluster_culture Cell Culture cluster_harvest Harvesting and Extraction cluster_analysis Analysis start Start with cell culture culture Culture cells in medium with ¹³C-glucose and/or ¹⁵N-NH₄Cl start->culture Inoculate harvest Harvest cells after several generations culture->harvest Incubate extract Extract total RNA harvest->extract digest Digest RNA to nucleosides extract->digest lcms LC-MS/MS Analysis digest->lcms in_vitro_workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification and Analysis plasmid Plasmid DNA with T7 promoter linearize Linearize plasmid plasmid->linearize components Combine: - DNA Template - T7 RNA Polymerase - Labeled rNTPs - Buffer linearize->components pcr Or PCR amplify DNA template with T7 promoter pcr->components transcribe Incubate at 37°C components->transcribe dnase DNase I treatment transcribe->dnase purify Purify RNA (e.g., PAGE) dnase->purify analyze QC and Analysis (NMR/MS) purify->analyze segmental_labeling cluster_fragments Fragment Preparation cluster_ligation Ligation cluster_product Final Product frag1 Fragment 1 (Isotopically Labeled) ligase T4 RNA/DNA Ligase frag1->ligase frag2 Fragment 2 (Unlabeled) frag2->ligase final_rna Segmentally Labeled RNA ligase->final_rna

References

Unveiling RNA's Dynamic Landscape: A Technical Guide to Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of molecular biology, understanding the dynamic nature of Ribonucleic Acid (RNA) is paramount for deciphering its multifaceted roles in cellular processes and for the development of novel therapeutics. The strategic introduction of stable isotopes into RNA molecules has revolutionized the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study these dynamics. This technical guide provides an in-depth exploration of N-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine-³'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, specifically the isotopically labeled variant Ac-rC Phosphoramidite-¹³C₂,d₁, and its pivotal role in advancing our understanding of RNA dynamics.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of RNA structure and function. It details the core principles of using this labeled phosphoramidite (B1245037), experimental methodologies, and its application in a key biological system.

Core Principles: The Power of Isotope Labeling in NMR

Standard NMR analysis of large RNA molecules is often hampered by spectral complexity, including signal overlap and line broadening.[1][2] The site-specific incorporation of stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or d) helps to overcome these challenges.[1][2]

Ac-rC Phosphoramidite-¹³C₂,d₁ is a chemically synthesized building block used in solid-phase RNA synthesis. While the exact commercial specifications for the "¹³C₂,d₁" designation can vary, it typically refers to the labeling of two carbon atoms and one hydrogen atom with their respective stable isotopes within the cytidine (B196190) nucleobase. A common and highly effective labeling pattern for studying RNA dynamics is [6-¹³C-5-²H]-cytidine, which provides an isolated ¹H-¹³C spin pair, simplifying NMR spectra and enabling the precise measurement of molecular motions. This specific labeling eliminates complex ¹³C-¹³C scalar and dipolar couplings, which would otherwise complicate relaxation measurements.

The primary application of Ac-rC Phosphoramidite-¹³C₂,d₁ is in NMR-based relaxation dispersion experiments. These techniques are powerful for characterizing transient, low-population "excited states" of RNA that are often critical for its biological function but invisible to conventional structural biology methods. By monitoring the relaxation rates of the ¹³C nucleus, researchers can extract kinetic and thermodynamic parameters of these conformational exchanges, providing a detailed picture of the RNA's dynamic landscape.

Experimental Protocol: Probing RNA Dynamics with NMR Relaxation Dispersion

The following protocol outlines the key steps for utilizing Ac-rC Phosphoramidite-¹³C₂,d₁ to study RNA dynamics using NMR relaxation dispersion. This protocol is exemplified by the study of the Human Immunodeficiency Virus type 1 (HIV-1) Trans-activation Response (TAR) element, a well-characterized RNA motif that undergoes functionally important conformational changes.[3][4]

1. Synthesis of Isotopically Labeled RNA:

  • Solid-Phase Synthesis: The RNA of interest, such as the HIV-1 TAR RNA, is synthesized on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

  • Incorporation of Labeled Monomer: During the synthesis cycle, Ac-rC Phosphoramidite-¹³C₂,d₁ is introduced at the desired position(s) within the RNA sequence.

  • Deprotection and Purification: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed. The full-length, labeled RNA is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or high-performance liquid chromatography (HPLC).

2. NMR Sample Preparation:

  • The purified, labeled RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 0.1 mM EDTA).

  • The sample is annealed by heating to 95°C for 5 minutes and then snap-cooling on ice to ensure proper folding.

  • The final sample is concentrated to ≥1 mM for optimal signal-to-noise in NMR experiments.[2]

3. NMR Data Acquisition:

  • All NMR experiments are performed on a high-field NMR spectrometer (e.g., 800 MHz or higher) equipped with a cryogenic probe.

  • ¹³C R₁ρ Relaxation Dispersion Experiments: A series of 1D or 2D ¹³C R₁ρ experiments are recorded at various spin-lock field strengths (ω_SL_).[2] These experiments measure the relaxation rate of the ¹³C nucleus in the rotating frame.

  • Data is collected at a constant temperature (e.g., 25°C).

4. Data Analysis:

  • The intensity of the NMR signals is measured at each spin-lock field strength to calculate the R₁ρ relaxation rates.

  • The resulting relaxation dispersion profiles (R₁ρ vs. ω_SL_) are then fit to theoretical models (e.g., the Carver-Richards equations) to extract the kinetic parameters (k_ex_, the rate of conformational exchange) and the populations of the ground and excited states (p_A_ and p_B_).

  • The chemical shift difference (Δω) between the exchanging states is also determined, providing structural information about the excited state.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from NMR relaxation dispersion studies using ¹³C-labeled RNA. The values presented are illustrative and will vary depending on the specific RNA system and experimental conditions.

Table 1: NMR Relaxation Parameters for a ¹³C-labeled Cytidine in a Dynamic RNA Region

ParameterSymbolTypical Value RangeUnit
Longitudinal Relaxation RateR₁1 - 5s⁻¹
Transverse Relaxation RateR₂10 - 100s⁻¹
Heteronuclear NOE¹³C{¹H} NOE0.6 - 0.9dimensionless

Table 2: Kinetic and Thermodynamic Parameters from Relaxation Dispersion Analysis

ParameterSymbolTypical Value RangeUnit
Exchange Ratek_ex_100 - 5000s⁻¹
Ground State Populationp_A_95 - 99.9%
Excited State Populationp_B_0.1 - 5%
Chemical Shift DifferenceΔω1 - 10ppm

Case Study: HIV-1 TAR RNA Dynamics and Drug Development

The HIV-1 TAR RNA is a critical regulatory element for viral transcription and a prime target for antiviral drug development.[3] Its function is intimately linked to its ability to adopt different conformations to interact with viral and host proteins. NMR studies utilizing site-specific isotopic labeling have been instrumental in characterizing the dynamic equilibrium of TAR RNA.

The bulge region of TAR is particularly dynamic and undergoes conformational exchange on the microsecond-to-millisecond timescale.[4] By incorporating Ac-rC Phosphoramidite-¹³C₂,d₁ into this region, researchers can directly probe these motions. The data obtained from relaxation dispersion experiments can reveal the presence of a low-population "excited" state where the bulge structure is altered, potentially representing a conformation that is competent for binding to the viral Tat protein or host factors.

This detailed understanding of TAR's conformational landscape is crucial for structure-based drug design. Small molecules can be designed to bind to and stabilize either the ground state or the excited state, thereby inhibiting the conformational changes necessary for viral replication. NMR can be further used to screen for and characterize the binding of small molecule fragments to the labeled TAR RNA, providing a powerful platform for the discovery of novel anti-HIV therapeutics.

Visualizing the Workflow and Biological Context

Diagram 1: Experimental Workflow for Studying RNA Dynamics

experimental_workflow cluster_synthesis RNA Preparation cluster_nmr NMR Analysis cluster_output Results synthesis Solid-Phase Synthesis with Ac-rC Phosphoramidite-¹³C₂,d₁ purification Deprotection & Purification synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep data_acq Relaxation Dispersion Data Acquisition sample_prep->data_acq data_an Data Analysis & Modeling data_acq->data_an kinetics Kinetic & Thermodynamic Parameters data_an->kinetics structure Excited State Structure Information data_an->structure

Workflow for studying RNA dynamics using labeled phosphoramidites.

Diagram 2: Role of TAR Dynamics in HIV-1 Transcription

hiv_tar_dynamics TAR_ground TAR Ground State (Inactive) TAR_excited TAR Excited State (Binding Competent) TAR_ground->TAR_excited k_ex TAR_excited->TAR_ground Tat_pTEFb Tat/p-TEFb Complex TAR_excited->Tat_pTEFb Binding Transcription HIV-1 Transcription Elongation Tat_pTEFb->Transcription Activation Inhibition Small Molecule Inhibitor Inhibition->TAR_ground Stabilization

Conformational dynamics of HIV-1 TAR RNA in transcription activation.

References

Navigating Isotopic Labeling: A Technical Guide to Ac-rC Phosphoramidite-13C2,d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of Acetyl-ribo-Cytidine (Ac-rC) Phosphoramidite (B1245037) labeled with two Carbon-13 isotopes and one deuterium (B1214612) atom (Ac-rC Phosphoramidite-¹³C₂,d₁). While direct commercial suppliers for this specific isotopic distribution are scarce, indicating its likely nature as a custom synthesis product, this guide provides comprehensive information based on commercially available analogs and established protocols for isotopically labeled phosphoramidites. The primary applications of such molecules are in nuclear magnetic resonance (NMR) for high-resolution structural studies of nucleic acids and their interactions, and as internal standards for mass spectrometry-based quantification.

Quantitative Data Summary

The specifications for isotopically labeled phosphoramidites are critical for experimental success. While data for the exact ¹³C₂,d₁ variant is not publicly available, the following table provides representative data for commercially available, closely related labeled phosphoramidites, such as uniformly ¹³C-labeled cytidine (B196190) phosphoramidites. These values serve as a benchmark for researchers sourcing custom syntheses.

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥ 95%HPLC, ³¹P NMR
Isotopic Enrichment > 98 atom %Mass Spectrometry
Appearance White to off-white powderVisual Inspection
Solubility Soluble in acetonitrile (B52724)Standard Solubility Test
Storage -20°C under inert gas (Argon)Manufacturer Recommendation

Experimental Protocols

The incorporation of Ac-rC Phosphoramidite-¹³C₂,d₁ into an oligonucleotide sequence follows the standard solid-phase phosphoramidite synthesis cycle. However, special considerations are necessary due to the unique nature of the modified, isotopically labeled reagent.

Objective: To site-specifically incorporate Ac-rC Phosphoramidite-¹³C₂,d₁ into a custom RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • Ac-rC Phosphoramidite-¹³C₂,d₁ (custom synthesis)

  • Standard RNA phosphoramidites (A, G, U, C) and solid support (e.g., CPG)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in acetonitrile)

  • Capping reagents (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing agent (Iodine in THF/water/pyridine)

  • Deblocking agent (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

Protocol:

  • Reagent Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C₂,d₁ in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). Ensure the solvent is completely anhydrous to prevent hydrolysis of the phosphoramidite.

  • Synthesizer Setup: Install the phosphoramidite vial on the synthesizer in a designated port for modified bases. Program the desired RNA sequence, specifying the cycle at which the labeled cytidine is to be incorporated.

  • Synthesis Cycle: The standard cycle consists of four steps: deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: This is the critical step for incorporating the labeled amidite. The synthesizer delivers the activator and the Ac-rC Phosphoramidite-¹³C₂,d₁ to the synthesis column. Crucially, the coupling time for modified phosphoramidites should be extended. While standard bases couple in approximately 30 seconds, a coupling time of 5 to 15 minutes is recommended for labeled or otherwise modified phosphoramidites to ensure high coupling efficiency.[1][2][3] A double or triple coupling step can also be programmed to maximize incorporation.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (including the acetyl group on the cytidine) are removed by incubation with the AMA solution at an elevated temperature (e.g., 65°C for 15-20 minutes).

  • Purification and Analysis: The crude, labeled oligonucleotide is purified using methods such as HPLC or PAGE. The final product's identity and purity are confirmed by mass spectrometry (to verify the incorporation of the heavy isotopes) and analytical HPLC.[4][5]

Visualizing Workflows and Pathways

Diagram of the Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

experimental_workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Ac-rC-13C2,d1 Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted ends) Coupling->Capping New phosphite triester Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Next cycle Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Completed Chain Start Start: Solid Support with first nucleoside Start->Deblocking Purification 6. Purification (HPLC/PAGE) Cleavage->Purification Analysis 7. QC Analysis (Mass Spec / HPLC) Purification->Analysis FinalProduct Final Product: Labeled Oligonucleotide Analysis->FinalProduct

Caption: Workflow for incorporating a labeled phosphoramidite via automated solid-phase synthesis.

Diagram of an Application Pathway: Protein-RNA Interaction Study using NMR

application_pathway cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation LabeledRNA Synthesized RNA with 13C-labeled Cytidine Complex Protein-RNA Complex LabeledRNA->Complex TargetProtein Target Protein (e.g., RNA-binding protein) TargetProtein->Complex NMR_Exp Acquire 13C-edited NMR Spectra (e.g., HSQC) Complex->NMR_Exp SpectralChanges Identify Chemical Shift Perturbations (CSPs) NMR_Exp->SpectralChanges StructuralModel Generate Structural Model of the Interaction Site SpectralChanges->StructuralModel Insights Insights into Drug Targeting & Mechanism StructuralModel->Insights

Caption: Application of a ¹³C-labeled RNA in studying protein-RNA interactions by NMR spectroscopy.

References

Methodological & Application

Application Note and Protocol for Solid-Phase Synthesis of RNA using Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the automated solid-phase synthesis of RNA oligonucleotides incorporating the isotopically labeled monomer, N⁴-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyldimethylsilyl)-[¹³C₂,d₁]-cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-¹³C₂,d₁). The inclusion of carbon-13 and deuterium (B1214612) labels provides a valuable tool for structural and dynamic studies of RNA using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

The chemical synthesis of RNA oligonucleotides via the phosphoramidite (B1245037) method on solid supports is a cornerstone of nucleic acid research and therapeutic development. This cyclical process, involving de-blocking, coupling, capping, and oxidation, allows for the precise, site-specific incorporation of modified or isotopically labeled nucleosides.[1] The use of Ac-rC Phosphoramidite-¹³C₂,d₁ enables the introduction of stable isotopes at defined positions within an RNA sequence, facilitating detailed structural and mechanistic studies.[2] The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) is a standard protection strategy in RNA synthesis.[1][3]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of anhydrous grade and handled under an inert atmosphere to prevent moisture contamination.

Table 1: Materials and Reagents for Solid-Phase RNA Synthesis

Reagent Function Typical Concentration/Supplier
Ac-rC Phosphoramidite-¹³C₂,d₁Isotopically labeled building blockAs required
Unlabeled RNA Phosphoramidites (A, G, U)Standard building blocks0.1 M in anhydrous acetonitrile
Controlled Pore Glass (CPG) Solid SupportInitial nucleoside for synthesisAs required
Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Deblocking agent (removes 5'-DMT group)3% (v/v)
5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT)Activator for coupling reaction0.25 M in anhydrous acetonitrile
Acetic Anhydride/2,6-Lutidine/THF (Cap A)Capping reagentStandard synthesizer formulation
N-Methylimidazole/THF (Cap B)Capping reagentStandard synthesizer formulation
Iodine (I₂) in THF/Water/PyridineOxidizing agent0.02 M
Anhydrous AcetonitrileWashing and reaction solventRNA synthesis grade
Ethanolic Methylamine (B109427)/Aqueous Methylamine (EMAM)Cleavage and deprotection solution1:1 mixture of 10M methylamine in ethanol (B145695) and water
Triethylamine trihydrofluoride (TEA·3HF) in DMSO2'-O-silyl deprotection reagentAs specified in deprotection protocol
Dimethylsulfoxide (DMSO), anhydrousSolvent for 2'-O-silyl deprotectionAnhydrous grade
Triethylamine (TEA)Quenching agentReagent grade

Experimental Protocol

The solid-phase synthesis of RNA using Ac-rC Phosphoramidite-¹³C₂,d₁ is performed on an automated DNA/RNA synthesizer. The following protocol outlines the key steps in the synthesis cycle.

Synthesizer Setup
  • Install the solid support column containing the initial nucleoside.

  • Load the Ac-rC Phosphoramidite-¹³C₂,d₁ and other required phosphoramidites, along with all necessary reagents, onto the synthesizer.

  • Program the desired RNA sequence, ensuring the correct cycle is designated for the incorporation of the labeled cytidine.

Synthesis Cycle

The synthesis proceeds through a repeated four-step cycle for each nucleotide addition. A workflow diagram is presented in Figure 1.

Solid_Phase_Synthesis_Workflow Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Elongated_Chain Elongated RNA Chain Oxidation->Elongated_Chain Elongated_Chain->Deblocking Repeat for next cycle Deprotection_Workflow Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage and Base Deprotection (EMAM, 65°C, 10 min) Start->Cleavage Drying1 Evaporation to Dryness Cleavage->Drying1 Silyl_Deprotection 2'-O-Silyl Deprotection (TEA·3HF in DMSO, 65°C, 2.5 h) Drying1->Silyl_Deprotection Purification Purification (e.g., HPLC) Silyl_Deprotection->Purification Final_Product Purified Isotopically Labeled RNA Purification->Final_Product

References

Application Notes and Protocols for Deprotection of RNA Synthesized with Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the deprotection of ribonucleic acid (RNA) oligomers synthesized using N⁴-Acetyl-2'-O-TBDMS-5'-O-DMT-Cytidine-¹³C₂,d₁-3'-CEP-Phosphoramidite. The incorporation of stable isotopes like ¹³C and deuterium (B1214612) (d) into RNA is a powerful technique for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][2] The N⁴-acetyl (Ac) protecting group on cytidine (B196190) is favored in many RNA synthesis strategies, particularly in "UltraFAST" deprotection schemes.[3][4][5] This guide outlines the standard and alternative deprotection methodologies, presents quantitative data for reaction conditions, and provides step-by-step protocols for researchers, scientists, and professionals in drug development.

Application Notes

Principle of RNA Deprotection

Solid-phase synthesis of RNA using phosphoramidite (B1245037) chemistry involves the use of several protecting groups to prevent unwanted side reactions during chain elongation. Following synthesis, these groups must be removed to yield the final, functional RNA molecule. For RNA synthesized with Ac-rC Phosphoramidite-¹³C₂,d₁, the key deprotection steps are:

  • Cleavage from Solid Support: The synthesized RNA chain is covalently linked to a solid support (e.g., controlled pore glass, CPG) via a succinate (B1194679) or other cleavable linker. This bond must be broken to release the oligonucleotide.

  • Phosphate (B84403) Group Deprotection: The phosphate backbone is protected during synthesis, typically with a 2-cyanoethyl (CE) group. This group is labile to basic conditions.

  • Exocyclic Amine (Base) Deprotection: The exocyclic amine of cytidine is protected with an acetyl (Ac) group. Adenine (A) and guanine (B1146940) (G) are also protected (e.g., with benzoyl (Bz) and isobutyryl (iBu) or dimethylformamidine (dmf), respectively). These groups are removed by aminolysis. The Ac group on cytidine is significantly more labile than traditional benzoyl protection, allowing for faster deprotection times.[3][4][6]

  • 2'-Hydroxyl Group Deprotection: The 2'-hydroxyl group of the ribose sugar is protected, commonly with a tert-butyldimethylsilyl (TBDMS) group. This silyl (B83357) ether is stable to basic conditions but is efficiently removed using a fluoride (B91410) source.

The isotopic labels (¹³C₂,d₁) on the cytidine base are stable covalent modifications and are unaffected by standard deprotection procedures.

Deprotection Strategies

The choice of deprotection strategy is primarily dictated by the stability of any other modifications present in the RNA sequence (e.g., fluorescent dyes, other modified bases). The use of Ac-rC is compatible with several deprotection protocols, ranging from ultra-fast to mild.

  • UltraFAST Deprotection (AMA): This is a widely used and highly efficient method that utilizes a 1:1 mixture of aqueous Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) and aqueous Methylamine (MA).[4][5] It is the preferred method for standard RNA sequences due to its speed. The use of Ac-rC is mandatory for this method to prevent base modification of cytidine.[3][4][7]

  • Standard Deprotection (Ammonium Hydroxide): Concentrated ammonium hydroxide can be used alone for base deprotection and cleavage. This method is slower than AMA but is a reliable standard.

  • Mild Deprotection (Potassium Carbonate): For RNA containing very base-sensitive modifications, an "UltraMILD" approach using 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol (B129727) can be employed.[3][4] This method selectively removes base protecting groups like Pac-dA, iPr-Pac-dG, and Ac-rC, but requires the use of phenoxyacetic anhydride (B1165640) (Pac₂O) in the capping step.[3]

  • 2'-Hydroxyl Deprotection: This step is performed after the initial base deprotection and cleavage. The most common reagent is Triethylamine trihydrofluoride (TEA·3HF). Other fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF) can also be used, but may not be compatible with all downstream purification methods.[3]

Data Presentation: Deprotection Conditions

The following table summarizes common deprotection conditions for the first step (cleavage and base/phosphate deprotection).

Method Reagent Composition Temperature Time Compatibility Notes Reference
UltraFAST 1:1 (v/v) 30% NH₄OH / 40% Methylamine (AMA)65 °C10 - 15 minutesRequired for Ac-rC to prevent side reactions. Not suitable for many base-sensitive dyes.[3][4][5]
Standard Concentrated NH₄OH (28-30%)55 °C4 - 8 hoursSlower method, compatible with standard protecting groups.[3]
Standard (Room Temp) Concentrated NH₄OH (28-30%)Room Temp12 - 17 hoursSlower, but gentler than heating.[3]
UltraMILD 0.05 M K₂CO₃ in anhydrous MethanolRoom Temp4 hoursRequires UltraMILD phosphoramidites and capping reagents (Pac₂O). For highly sensitive modifications.[3][4]
Alternative Mild tert-Butylamine/water 1:3 (v/v)60 °C6 hoursEffective for deprotecting A, C, and dmf-dG.[3][5]

Experimental Protocols

Protocol 1: UltraFAST Two-Step Deprotection (AMA and TEA·3HF)

This is the recommended protocol for standard RNA sequences synthesized with Ac-rC phosphoramidite.

Materials:

  • Synthesized RNA on solid support (e.g., CPG column)

  • AMA solution: 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and aqueous Methylamine (40%)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer (e.g., Glen Research 60-4120) or n-Butanol

  • RNase-free microcentrifuge tubes and pipette tips

Procedure:

Step 1: Cleavage, Base, and Phosphate Deprotection

  • Place the synthesis column in a suitable holder or attach it to a syringe.

  • Slowly pass 1.0 mL of AMA solution through the column. Collect the eluate in a 2.0 mL RNase-free, screw-cap microcentrifuge tube.

  • Seal the tube tightly.

  • Heat the tube at 65 °C for 15 minutes in a heating block or water bath.

  • After heating, cool the tube to room temperature.

  • Carefully open the tube in a fume hood and evaporate the AMA solution to dryness using a vacuum concentrator (e.g., SpeedVac). Do not apply heat during this step to avoid loss of the 5'-DMT group if DMT-on purification is planned.

Step 2: 2'-TBDMS Group Deprotection

  • Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. If needed, gently warm at 65 °C for 5 minutes.[3]

  • Add 125 µL of TEA·3HF to the DMSO/RNA solution. Caution: HF is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Mix well by gentle vortexing.

  • Incubate the reaction at 65 °C for 2.5 hours.[3]

  • After incubation, cool the reaction to room temperature.

  • Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for purification (e.g., cartridge purification, HPLC, or PAGE). Alternatively, precipitate the RNA by adding n-butanol.

Protocol 2: Mild Two-Step Deprotection (K₂CO₃ and TEA·3HF)

This protocol is intended for RNA containing highly base-sensitive modifications. It requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-rC) and phenoxyacetic anhydride capping chemistry.

Materials:

  • Synthesized RNA on solid support

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol

  • Anhydrous DMSO

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer or n-Butanol

  • RNase-free microcentrifuge tubes and pipette tips

Procedure:

Step 1: Cleavage, Base, and Phosphate Deprotection

  • Prepare the 0.05 M K₂CO₃ in methanol solution.

  • Using a syringe, pass 2.0 mL of the K₂CO₃ solution through the synthesis column, collecting the eluate in a 2.0 mL RNase-free tube.

  • Seal the tube and let it stand at room temperature for 4 hours.[3][4]

  • Neutralize the solution by adding a suitable buffer if required by the downstream purification method.

  • Evaporate the solution to dryness using a vacuum concentrator.

Step 2: 2'-TBDMS Group Deprotection

  • Follow Step 2 (points 1-6) from Protocol 2.1 above.

Visualization of Workflows

Diagram: Overall RNA Synthesis and Deprotection Workflow

RNA_Synthesis_Deprotection_Workflow synthesis 1. Solid-Phase RNA Synthesis deprotection1 2. Step 1: Cleavage & Base/Phosphate Deprotection synthesis->deprotection1 CPG with synthesized RNA evaporation 3. Evaporation deprotection1->evaporation RNA in deprotection solution deprotection2 4. Step 2: 2'-Hydroxyl Deprotection evaporation->deprotection2 Dried RNA pellet purification 5. Purification (HPLC/PAGE) deprotection2->purification Deprotected RNA in solution analysis 6. Quality Control (LC-MS / MALDI-TOF) purification->analysis Purified RNA

Caption: Workflow for RNA synthesis, deprotection, and analysis.

Diagram: Deprotection Method Selection Logic

Deprotection_Selection_Logic start Start: RNA Synthesis Complete check_mods Are there any base-sensitive modifications (dyes, etc.)? start->check_mods protocol_fast Use Protocol 1: UltraFAST (AMA) check_mods->protocol_fast No protocol_mild Use Protocol 2: UltraMILD (K2CO3) check_mods->protocol_mild Yes deprotect_2_prime Proceed to 2'-OH Deprotection Step protocol_fast->deprotect_2_prime protocol_mild->deprotect_2_prime

Caption: Logic for selecting the appropriate deprotection protocol.

Quality Control and Analysis

Post-deprotection, it is crucial to verify the integrity and purity of the synthesized RNA. The isotopic labels introduce a predictable mass shift that can be confirmed by mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for analyzing oligonucleotides.[8] It provides information on the purity of the full-length product and confirms its molecular weight, thereby verifying the success of the deprotection and the incorporation of the ¹³C₂,d₁-labeled cytidine.

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to purify the RNA and assess its purity based on retention time.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can resolve the full-length product from shorter failure sequences, providing a visual assessment of purity.

Successful deprotection is characterized by the absence of peaks corresponding to incompletely deprotected species in the mass spectrum and a single major peak in the HPLC or PAGE analysis.

This document is for research use only and is intended as a guide. Protocols may need to be optimized for specific sequences or modifications.

References

purification of Ac-rC Phosphoramidite-13C2,d1 labeled RNA oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Purification and Analysis of Ac-rC Phosphoramidite-¹³C₂,d₁ Labeled RNA Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction The chemical synthesis of ribonucleic acid (RNA) oligonucleotides has become indispensable for a wide range of applications in research and therapeutics, including the development of siRNA, aptamers, and mRNA-based vaccines. The incorporation of stable isotopes, such as ¹³C and ²H (deuterium, d), into these molecules is a powerful strategy for detailed structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy and for providing unambiguous mass shifts in mass spectrometry (MS).[1][2][3] The use of modified phosphoramidites, like N⁴-acetylcytidine (Ac-rC), allows for efficient synthesis and specific modification of RNA sequences.[4][5]

However, the presence of isotopic labels and base modifications necessitates robust purification and stringent quality control protocols to ensure the final product is of high purity and correct identity, free from synthesis byproducts and contaminants that can interfere with downstream applications. This document provides detailed protocols for the purification and analysis of Ac-rC-¹³C₂,d₁ labeled RNA oligonucleotides, focusing on High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE), followed by mass spectrometry verification.

Overall Purification and Analysis Workflow

The overall process begins with the cleavage and deprotection of the chemically synthesized oligonucleotide, followed by a primary purification step to isolate the full-length product. The purified oligo is then desalted and subjected to rigorous quality control analysis to verify its purity and identity.

Overall Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification & Formulation cluster_qc Quality Control node_synthesis Automated Solid-Phase RNA Synthesis node_deprotection Cleavage & Global Deprotection (e.g., AMA Treatment) node_synthesis->node_deprotection Completed Synthesis node_hplc HPLC Purification (AEX or RP) node_deprotection->node_hplc Crude Oligo node_page PAGE Purification (Alternative) node_deprotection->node_page node_desalting Desalting (Size Exclusion) node_hplc->node_desalting node_page->node_desalting node_analysis Analytical HPLC (Purity Check) node_desalting->node_analysis node_ms Mass Spectrometry (Identity Verification) node_analysis->node_ms node_final Final Product (Lyophilized Powder) node_ms->node_final

Caption: Overall workflow from synthesis to final purified product.

Experimental Protocols

Protocol 1: Cleavage and Deprotection

This protocol describes the removal of the synthesized RNA oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases (including the acetyl group on cytidine) and the ribose sugars.

  • Preparation:

    • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.

    • Prepare a 1:1 mixture of Ammonium Hydroxide (NH₄OH, 30% aqueous) and Methylamine (MA, 40% aqueous), commonly known as AMA. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE).

  • Cleavage and Deprotection Reaction:

    • Add 1.5 mL of freshly prepared AMA solution to the solid support.

    • Seal the vial tightly.

    • Incubate the vial at 65°C for 20 minutes in a heating block. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups.

    • Cool the vial to room temperature.

  • Supernatant Collection:

    • Centrifuge the vial briefly to settle the support material.

    • Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile microcentrifuge tube.

  • Evaporation:

    • Dry the collected supernatant completely using a vacuum concentrator (e.g., SpeedVac). This step removes the AMA.

  • 2'-O-TBDMS Deprotection (if applicable):

    • Resuspend the dried pellet in 250 µL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Add 300 µL of Triethylamine trihydrofluoride (TEA·3HF). Caution: TEA·3HF is corrosive and toxic. Handle with extreme care in a fume hood.

    • Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.

    • Quench the reaction by adding 1 mL of a suitable quenching buffer (e.g., 50 mM Triethylammonium acetate, TEAA).

  • Precipitation:

    • Precipitate the crude RNA by adding 3 volumes of ethanol (B145695) or an appropriate precipitation agent.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes to pellet the RNA.

    • Wash the pellet with 70% ethanol, centrifuge again, and dry the pellet. The crude RNA is now ready for purification.

Protocol 2: Purification by Anion-Exchange HPLC (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the electrostatic interactions between their negatively charged phosphate (B84403) backbone and a positively charged stationary phase. It is highly effective at separating the full-length product from shorter, truncated failure sequences.[6]

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Anion-exchange column (e.g., Dionex DNAPac PA200 or similar).

  • Buffer Preparation:

    • Buffer A: 20 mM Tris-HCl, 10% Acetonitrile, pH 8.0.

    • Buffer B: 20 mM Tris-HCl, 1 M NaCl, 10% Acetonitrile, pH 8.0.

    • Filter and degas all buffers before use.

  • Purification Procedure:

    • Resuspend the crude RNA pellet in Buffer A.

    • Inject the sample onto the column equilibrated with Buffer A.

    • Elute the RNA using a linear gradient of Buffer B. A typical gradient might be 0-50% Buffer B over 45 minutes.[7]

    • Monitor the elution profile at 260 nm. The full-length product is typically the last major peak to elute due to its higher net charge.

    • Collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Pool the pure fractions and proceed to desalting (Protocol 4).

Protocol 3: Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE offers excellent resolution for purifying oligonucleotides, especially for longer sequences or when high purity is critical.[8][9][10] It separates molecules based on their size under denaturing conditions (e.g., 8 M urea).[11]

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 8 M urea (B33335) in 1X TBE buffer.

  • Sample Preparation and Loading:

    • Resuspend the crude RNA pellet in a loading buffer containing formamide (B127407) and tracking dyes (e.g., bromophenol blue, xylene cyanol).

    • Heat the sample at 90°C for 3-5 minutes to denature, then snap-cool on ice.

    • Load the sample onto the gel.

  • Electrophoresis:

    • Run the gel in 1X TBE buffer at a constant voltage until the tracking dyes have migrated to the desired position.

  • Visualization and Excision:

    • Visualize the RNA bands using UV shadowing. The main, slowest-migrating band corresponds to the full-length product.

    • Carefully excise the gel slice containing the product band.

  • Elution and Recovery:

    • Crush the excised gel slice and place it in an elution buffer (e.g., 0.3 M Sodium Acetate, 1 mM EDTA).

    • Elute the RNA overnight at room temperature with gentle agitation.

    • Separate the eluate from the gel fragments by filtration or centrifugation.

    • Precipitate the RNA from the eluate using ethanol or isopropanol.

    • Wash the pellet with 70% ethanol, dry, and resuspend in RNase-free water. The product is now ready for desalting.

Protocol 4: Desalting

After purification, it is crucial to remove salts (e.g., NaCl, TEAA) that can interfere with subsequent applications and quantification.

  • Method: Use a size-exclusion chromatography column (e.g., NAP-10) or a specialized desalting cartridge according to the manufacturer's instructions.[7]

  • Procedure (for NAP-10):

    • Equilibrate the column with RNase-free water.

    • Load the purified RNA sample (in a volume of 1 mL or less).

    • Elute the desalted RNA with 1.5 mL of RNase-free water.

  • Final Step: Lyophilize the desalted RNA to obtain a stable, dry powder.

Quality Control Workflow

Rigorous quality control is essential to confirm the success of the purification process. This involves assessing the purity of the sample and verifying the molecular weight to confirm the correct sequence and incorporation of isotopic labels.

QC Workflow node_start Purified & Desalted RNA Sample node_quant UV Spectrophotometry (Quantification at 260 nm) node_start->node_quant node_hplc Analytical AEX or RP-HPLC (Purity Assessment) node_quant->node_hplc node_ms LC-MS / MALDI-TOF MS (Identity & Mass Verification) node_hplc->node_ms node_pass Pass node_ms->node_pass Purity >95% Correct Mass node_fail Fail node_ms->node_fail Impure or Incorrect Mass node_repurify Repurify or Resynthesize node_fail->node_repurify

Caption: Quality control workflow for purified RNA oligonucleotides.

Data Presentation

Quantitative data from the purification and analysis steps should be clearly summarized for comparison and record-keeping.

Table 1: Comparison of Primary Purification Methods

Purification MethodPrinciple of SeparationTypical Purity AchievedTypical YieldAdvantagesDisadvantages
AEX-HPLC Charge> 95%40 - 60%Excellent resolution of failure sequences; scalable.[6]Can be complex to set up; salt removal is critical.
RP-HPLC Hydrophobicity> 90%50 - 70%Good for removing hydrophobic impurities; DMT-on strategy simplifies purification.[10]Resolution decreases with oligo length.[12]
Denaturing PAGE Size> 98%20 - 40%Highest resolution, gold standard for purity.[10]Labor-intensive; lower yields; potential for acrylamide (B121943) contamination.[13]

Table 2: Quality Control (QC) Analysis Summary

AnalysisParameter MeasuredSpecificationTypical Result
UV Spectroscopy Concentration & A260/A280A260/A280 ratio ≈ 2.01.9 - 2.1
Analytical HPLC Purity (Area %)≥ 95%> 95%
Mass Spectrometry Molecular Weight± 0.02% of Theoretical MassWithin tolerance

Table 3: Example Mass Spectrometry Data for a Labeled RNA

Sequence: 5'- GCA(¹³C₂,d₁-rC)G - 3' (A hypothetical 5-mer for illustration)

Isotopic LabelsTheoretical Mass (Da)Observed Mass (Da)
None (Unlabeled)1629.021629.01
¹³C₂, d₁ on rC1632.031632.04

Note: The theoretical mass is calculated based on the exact masses of the constituent atoms, including the +2 Da from the two ¹³C atoms and +1 Da from the deuterium (B1214612) atom relative to the unlabeled counterpart. Mass spectrometry provides the ultimate confirmation of successful isotopic label incorporation.[14][15][16]

References

Application Notes and Protocols for NMR Studies with 13C Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental workflow and protocols for conducting Nuclear Magnetic Resonance (NMR) studies on RNA molecules isotopically labeled with Carbon-13 (¹³C). The incorporation of ¹³C is a powerful technique that enhances spectral resolution and enables the use of advanced NMR experiments for the determination of RNA structure and dynamics at atomic resolution. These insights are crucial for understanding RNA function and for the rational design of RNA-targeting therapeutics.

Introduction to ¹³C Labeled RNA NMR

RNA molecules are central to a myriad of biological processes, and their functions are intrinsically linked to their three-dimensional structures and conformational dynamics. Solution-state NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of biological macromolecules in a near-native environment. However, the inherent spectral complexity of RNA, arising from the limited chemical shift dispersion of its four constituent nucleotides, presents a significant challenge for NMR studies, especially for larger molecules.[1][2]

Isotopic labeling of RNA with NMR-active isotopes such as ¹³C and ¹⁵N helps to overcome these limitations.[1][2][3] Specifically, ¹³C labeling allows for the use of heteronuclear NMR experiments, which disperse the signals into a second (¹³C) dimension, thereby reducing spectral overlap.[4][5][6] This enables the unambiguous assignment of resonances and the measurement of structural restraints, such as Nuclear Overhauser Effects (NOEs), which are essential for high-resolution structure determination.

Experimental Workflow Overview

The overall experimental workflow for NMR studies of ¹³C labeled RNA can be broken down into several key stages, from the generation of the labeled RNA sample to the final structure calculation and analysis.

Experimental_Workflow cluster_prep RNA Preparation cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis DNA_Template DNA Template Preparation IVT In Vitro Transcription (IVT) DNA_Template->IVT Labeling_Strategy Choice of ¹³C Labeling Strategy NTP_Prep ¹³C-NTP Preparation Labeling_Strategy->NTP_Prep NTP_Prep->IVT Purification RNA Purification (PAGE) IVT->Purification QC Quality Control (Mass Spec, Gel) Purification->QC Sample_Prep NMR Sample Preparation QC->Sample_Prep Data_Acquisition NMR Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment NOE_Assignment NOE Assignment & Restraint Generation Resonance_Assignment->NOE_Assignment Structure_Calculation Structure Calculation NOE_Assignment->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Fig 1. Experimental workflow for NMR studies of ¹³C labeled RNA.

Isotopic Labeling Strategies

The choice of labeling strategy is critical and depends on the specific scientific question and the size of the RNA.

Labeling StrategyDescriptionKey AdvantagesTypical Applications
Uniform ¹³C Labeling All carbon atoms in the RNA are replaced with ¹³C. This is typically achieved by growing bacteria (e.g., E. coli) on a medium containing ¹³C-glucose as the sole carbon source.[4][5][6]Maximizes the number of observable nuclei, enabling a wide range of heteronuclear correlation experiments.Small to medium-sized RNAs (< 50 nucleotides) for de novo structure determination.
Selective ¹³C Labeling Only specific carbon positions or specific nucleotide types are labeled with ¹³C. This can be achieved by using specific ¹³C-labeled precursors or by using mutant E. coli strains with defects in certain metabolic pathways.[7][8]Reduces spectral complexity and signal overlap in larger RNAs. Can be used to probe specific sites within the RNA.Larger RNAs (> 50 nucleotides), studying specific regions of an RNA, and for relaxation and dynamics studies.[7][8]
Segmental Labeling A specific segment of a large RNA molecule is isotopically labeled, while the rest of the molecule remains unlabeled. This is achieved through enzymatic ligation of labeled and unlabeled RNA fragments.Allows for the study of specific domains within the context of a large RNA or RNA-protein complex.Very large RNAs and ribonucleoprotein complexes.

Detailed Protocols

Protocol 1: Preparation of Uniformly ¹³C-Labeled Ribonucleoside Triphosphates (rNTPs)

This protocol describes the generation of uniformly ¹³C-labeled rNTPs from E. coli grown on ¹³C-glucose.

Materials:

  • E. coli strain (e.g., DH5α)

  • Minimal media (M9)

  • ¹³C-glucose (99 atom % ¹³C)

  • ¹⁵NH₄Cl (optional, for dual labeling)

  • Standard molecular biology reagents and equipment for bacterial culture and cell lysis.

  • Enzymes for RNA digestion and phosphorylation (e.g., Nuclease P1, Ribonucleoside Monophosphate Kinase, Nucleoside Diphosphate (B83284) Kinase).

  • HPLC system for purification.

Procedure:

  • Bacterial Growth: Grow E. coli in M9 minimal medium with ¹³C-glucose as the sole carbon source (and ¹⁵NH₄Cl as the sole nitrogen source if dual labeling is desired). Grow the cells to late logarithmic phase.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using a standard method such as sonication or a French press.

  • RNA Extraction: Extract the total RNA from the cell lysate using a method like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • RNA Hydrolysis: Hydrolyze the bulk RNA to ribonucleoside 5'-monophosphates (rNMPs) using an enzyme such as Nuclease P1.

  • Purification of rNMPs: Purify the individual rNMPs (AMP, GMP, CMP, UMP) using anion-exchange HPLC.

  • Enzymatic Phosphorylation: Convert the purified rNMPs to rNTPs in a two-step enzymatic reaction using ribonucleoside monophosphate kinase and nucleoside diphosphate kinase.

  • Purification of rNTPs: Purify the final ¹³C-labeled rNTPs using anion-exchange HPLC. The yield is typically around 180 µmoles of labeled NTPs per gram of ¹³C enriched glucose.[4][5][6][9]

Protocol 2: In Vitro Transcription of ¹³C-Labeled RNA

This protocol uses the prepared ¹³C-rNTPs to synthesize the target RNA.

Materials:

  • Linearized DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence.

  • T7 RNA polymerase.

  • ¹³C-labeled rNTPs (from Protocol 1 or commercially sourced).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 5 mM DTT, 1 mM spermidine).[9][10]

Procedure:

  • Assemble the Transcription Reaction: In a sterile microcentrifuge tube, combine the transcription buffer, DTT, spermidine, DNA template, ¹³C-rNTPs, and T7 RNA polymerase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for 30 minutes at 37°C.

  • RNA Precipitation: Precipitate the RNA transcript by adding a salt solution (e.g., sodium acetate) and ethanol. Incubate at -20°C overnight and then centrifuge to pellet the RNA.

Protocol 3: Purification of ¹³C-Labeled RNA

Purification of the RNA transcript is crucial to remove unincorporated NTPs, aborted transcripts, and proteins.

Materials:

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.

  • Urea

  • Elution buffer (e.g., 0.3 M sodium acetate).

  • Ethanol

Procedure:

  • Denaturing PAGE: Resuspend the RNA pellet in a formamide-containing loading buffer and run on a denaturing (urea) polyacrylamide gel.

  • Visualization: Visualize the RNA bands using UV shadowing.

  • Excision and Elution: Excise the gel slice containing the full-length RNA transcript. Crush the gel slice and elute the RNA overnight in an appropriate elution buffer.

  • Desalting and Concentration: Desalt and concentrate the purified RNA using spin columns or dialysis. The final concentration of the RNA sample for NMR is typically around 0.3-1.5 mM.[10][11]

Protocol 4: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • Purified ¹³C-labeled RNA.

  • NMR buffer (e.g., 10-20 mM sodium phosphate, pH 6.0-6.8, 20-100 mM NaCl).[11]

  • D₂O (99.9%)

  • DSS or other internal chemical shift reference.

  • NMR tubes.

Procedure:

  • Buffer Exchange: Exchange the RNA into the final NMR buffer using a desalting column or repeated dilution and concentration.

  • Lyophilization and Resuspension: Lyophilize the RNA sample to dryness and then resuspend it in the appropriate volume of NMR buffer prepared with 90% H₂O/10% D₂O for observing exchangeable protons or 99.9% D₂O for non-exchangeable protons.

  • Annealing: Heat the RNA sample to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper folding.

  • Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.

Protocol 5: NMR Data Acquisition

A series of NMR experiments are required for resonance assignment and structure determination.

Key Experiments:

  • 1D ¹H Spectrum: To assess sample purity and folding.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for resonance assignment, providing a correlation between each proton and its directly attached ¹³C nucleus.

  • 3D ¹³C-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for obtaining distance restraints. It correlates protons that are close in space (< 5 Å), and the third ¹³C dimension helps to resolve ambiguity.[12][13]

  • Through-bond correlation experiments (e.g., HCCH-COSY, 4D HPCH): These experiments help to establish connectivity between adjacent sugar and base moieties, aiding in sequential assignment.[11][14]

Typical NMR Parameters: The specific parameters will depend on the spectrometer, the sample, and the experiment.

Parameter2D ¹H-¹³C HSQC3D ¹³C-edited NOESY-HSQC
¹H Spectral Width 12-16 ppm12-16 ppm
¹³C Spectral Width 100-150 ppm30-40 ppm (aliphatic/aromatic)
Number of Scans 8-3216-64
NOESY Mixing Time N/A100-300 ms
Acquisition Time 1-4 hours24-72 hours
Protocol 6: NMR Data Processing and Analysis

Software:

  • Processing: NMRPipe, TopSpin, NMRFx Processor.[14]

  • Analysis and Assignment: NMRViewJ, CARA, Sparky.[14]

  • Structure Calculation: CYANA, Xplor-NIH, AMBER.

Procedure:

  • Data Processing: Process the raw NMR data, including Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Sequentially assign the ¹H and ¹³C resonances of the RNA using the suite of acquired NMR spectra.

  • NOE Assignment and Distance Restraints: Assign the cross-peaks in the 3D NOESY-HSQC spectrum and convert their volumes into distance restraints.

  • Structure Calculation: Use the experimental distance restraints, along with dihedral angle restraints and hydrogen bond restraints, to calculate a family of 3D structures that are consistent with the NMR data.

  • Structure Refinement and Validation: Refine the calculated structures in a water box using molecular dynamics simulations and validate the final ensemble of structures for stereochemical quality and agreement with the experimental data.

Conclusion

The workflow and protocols described in this application note provide a comprehensive guide for researchers embarking on NMR studies of ¹³C-labeled RNA. By leveraging the power of isotopic labeling and modern NMR spectroscopy, it is possible to obtain high-resolution structural and dynamic information that is essential for understanding the biological functions of RNA and for developing novel RNA-targeted therapies. While challenging, the detailed insights gained from these studies are invaluable for advancing the fields of molecular biology and drug discovery.

References

Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of Ac-rC Phosphoramidite-¹³C₂,d₁, a stable isotope-labeled reagent crucial for the synthesis of modified oligonucleotides used in therapeutic and diagnostic applications. Adherence to these protocols is essential to ensure the integrity, stability, and performance of the phosphoramidite (B1245037).

Product Information and Specifications

Ac-rC Phosphoramidite-¹³C₂,d₁ is a deuterium (B1214612) and ¹³C-labeled version of Ac-rC Phosphoramidite, designed for use in oligoribonucleotide phosphorodithioate (B1214789) modification (PS2-RNA).[1] The quality and purity of phosphoramidites are critical for successful oligonucleotide synthesis. Manufacturing processes for similar high-purity phosphoramidites often include rigorous quality control testing using methods such as HPLC-MS, GC, ³¹P NMR, and Karl Fischer titration to minimize reactive impurities and by-products.[2][3]

Table 1: Quantitative Data and Specifications

ParameterSpecificationSource
Storage Temperature Freezer (at or below -20°C)[4]
Shipping Condition Ambient Temperature[2]
Water Content ≤0.3%[2]
Material Origin Non-animal source[2]

Storage and Handling Workflow

The following diagram outlines the recommended workflow for the storage and handling of Ac-rC Phosphoramidite-¹³C₂,d₁.

cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_safety Safety Precautions storage_receipt Receive Shipment (Ambient Temperature) storage_inspect Inspect for Damage storage_receipt->storage_inspect storage_transfer Transfer to Freezer storage_inspect->storage_transfer storage_log Log in Inventory storage_transfer->storage_log storage_freezer Store at or below -20°C in a desiccated, -inert atmosphere storage_log->storage_freezer handling_prepare Prepare for Use storage_freezer->handling_prepare Retrieve for Use handling_equilibrate Equilibrate to Room Temperature in a Desiccator handling_prepare->handling_equilibrate handling_weigh Weigh Required Amount Under Inert Gas handling_equilibrate->handling_weigh handling_dissolve Dissolve in Anhydrous Acetonitrile (B52724) handling_weigh->handling_dissolve handling_use Use in Oligonucleotide Synthesizer handling_dissolve->handling_use handling_return Return Unused Reagent to Freezer handling_use->handling_return handling_return->storage_freezer Reseal and Store safety_ppe Wear PPE: - Safety Goggles - Lab Coat - Gloves safety_ventilation Work in a Well-Ventilated Area or Fume Hood safety_spill Follow Spill Cleanup Procedures

Caption: Workflow for Storage and Handling of Ac-rC Phosphoramidite-¹³C₂,d₁.

Experimental Protocols

Protocol for Storage of Ac-rC Phosphoramidite-¹³C₂,d₁
  • Receiving: Upon receipt, inspect the product for any signs of damage to the packaging.

  • Immediate Storage: Immediately transfer the product to a freezer set at or below -20°C.[4]

  • Inert Atmosphere: For long-term storage, it is recommended to store the phosphoramidite in a desiccated environment under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.

  • Inventory Management: Log the product's arrival date, lot number, and storage location in your laboratory's inventory system.

Protocol for Handling and Use of Ac-rC Phosphoramidite-¹³C₂,d₁
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold phosphoramidite, which can cause hydrolysis.

  • Inert Atmosphere Handling: Whenever possible, handle the solid phosphoramidite in a glove box or under a stream of dry inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Weighing and Dissolving:

    • Quickly weigh the desired amount of phosphoramidite into a clean, dry container.

    • Immediately reseal the original vial, purge with inert gas if possible, and return it to the freezer.

    • Dissolve the weighed phosphoramidite in anhydrous acetonitrile to the desired concentration for use in the oligonucleotide synthesizer. Ensure the solvent is of high quality and has a low water content.

  • Use in Synthesis: Transfer the dissolved phosphoramidite solution to the appropriate reservoir on the automated oligonucleotide synthesizer. Follow the synthesizer manufacturer's protocols for loading and synthesis.

  • Waste Disposal: Dispose of any unused phosphoramidite and contaminated materials in accordance with your institution's chemical waste disposal procedures.

Safety and Hazard Information

While a specific safety data sheet for Ac-rC Phosphoramidite-¹³C₂,d₁ was not found, general safety precautions for phosphoramidites should be followed. These compounds are not typically classified as dangerous substances according to Regulation (EC) No. 1272/2008.[6] However, the chemical, physical, and toxicological properties may not have been thoroughly investigated.[6]

  • General Advice: Consult a physician if you feel unwell after exposure. Show the safety data sheet of a similar compound to the doctor in attendance.[6]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[6]

  • Eye Contact: In case of eye contact, flush eyes with water as a precaution.[6]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[6]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]

Always refer to the supplier-specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Application Notes and Protocols for Automated Synthesis of RNA with Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) into RNA molecules is a powerful technique for resolving signal overlap and elucidating structural and dynamic features by NMR spectroscopy.[1][3][5] The use of isotopically labeled phosphoramidites in automated solid-phase synthesis offers a direct and efficient method for creating these specifically labeled RNA sequences.[4][6][7] The Ac-rC Phosphoramidite-¹³C₂,d₁ is designed for the introduction of a cytidine (B196190) residue with isotopic labels at specific positions, which can serve as unique probes for investigating RNA-protein interactions, RNA folding, and the mechanisms of ribozymes.

Key Applications

  • NMR Structural Biology: Simplification of complex NMR spectra and aiding in resonance assignment.[1][3][5]

  • RNA Dynamics Studies: Probing the motion and conformational changes of RNA molecules on various timescales.[4]

  • Drug Discovery: Investigating the binding of small molecules to RNA targets.

Technical Specifications and Data Presentation

The successful incorporation of any phosphoramidite (B1245037) in automated RNA synthesis is dependent on several factors, including coupling efficiency, stability, and the deprotection conditions. While specific data for Ac-rC Phosphoramidite-¹³C₂,d₁ is not available, the following table provides representative data for standard RNA phosphoramidites, which can be used as a benchmark for optimization.

ParameterTypical Value/ConditionNotes
Phosphoramidite Concentration 0.05 - 0.1 M in anhydrous acetonitrile (B52724)Higher concentrations can improve coupling efficiency.[8]
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT)A common and efficient activator for RNA synthesis.[9]
Coupling Time 6 - 12 minutesLonger coupling times are generally required for RNA synthesis compared to DNA synthesis due to steric hindrance from the 2'-O-protecting group.[8][9] May need optimization for the specific labeled phosphoramidite.
Typical Coupling Efficiency >98%This is a general expectation for high-quality RNA phosphoramidites. Actual efficiency should be determined by trityl monitoring.
Base Protection Acetyl (Ac) for CytidineMild protection that can be removed under standard deprotection conditions.[10][11]
2'-OH Protection TBDMS or TOMTBDMS is standard; TOM may offer slightly higher coupling efficiencies for longer oligonucleotides.[9]
Oxidation 0.02 M Iodine in THF/Water/PyridineStandard oxidation step to form the phosphodiester linkage.
Cleavage and Deprotection AMA (Ammonium hydroxide (B78521)/40% aqueous methylamine (B109427) 1:1) for 60 min at 65°C, followed by desilylation.Conditions may vary based on the 2'-O-protecting group and other modifications.

Experimental Protocols

The following is a generalized protocol for the automated synthesis of RNA incorporating Ac-rC Phosphoramidite-¹³C₂,d₁. This protocol should be adapted and optimized based on the specific RNA sequence, synthesis scale, and synthesizer model.

Pre-Synthesis Preparation
  • Phosphoramidite Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C₂,d₁ in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Ensure the solvent is of high purity with low water content.

  • Reagent and Column Preparation: Install the phosphoramidite vial on the synthesizer. Ensure all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and sufficient for the synthesis. Pack the appropriate solid support (e.g., CPG) into the synthesis column.

  • Sequence Programming: Program the desired RNA sequence into the synthesizer's software, specifying the position for the incorporation of the labeled Ac-rC.

Automated RNA Synthesis Cycle

The synthesis proceeds through a series of repeated cycles for each nucleotide addition.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the growing RNA chain on the solid support using a solution of 3% dichloroacetic acid (DCA) in dichloromethane. The orange trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.

  • Coupling: The Ac-rC Phosphoramidite-¹³C₂,d₁ is activated by an activator (e.g., ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. A longer coupling time (e.g., 6-12 minutes) is recommended.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutations in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphodiester linkage using an oxidizing agent, typically a solution of iodine in THF/water/pyridine.

This cycle is repeated until the full-length RNA sequence is assembled.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support: The synthesized RNA is cleaved from the solid support using a reagent such as concentrated ammonium (B1175870) hydroxide or AMA.

  • Base and Phosphate (B84403) Deprotection: The same reagent used for cleavage also removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., acetyl, benzoyl, isobutyryl).

  • 2'-O-Protecting Group Removal (Desilylation): The 2'-O-silyl protecting groups (e.g., TBDMS) are removed. This is a critical step and is typically achieved by treating the RNA with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or anhydrous triethylamine/HF in DMSO.

  • Purification: The crude RNA product is purified to remove truncated sequences and other impurities. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), and solid-phase extraction (SPE).

Visualizations

RNA_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1. Detritylation Capping Capping Coupling->Capping 2. Add Ac-rC-13C2,d1 Oxidation Oxidation Capping->Oxidation 3. Block Failures Oxidation->Deblocking 4. Stabilize Linkage Cleavage Cleavage & Deprotection Oxidation->Cleavage Repeat n times Purification Purification (HPLC/PAGE) Cleavage->Purification QC Quality Control (MS/CE) Purification->QC End Final Labeled RNA QC->End Start Start Start->Deblocking

Caption: Workflow for automated RNA synthesis with post-synthesis processing.

Caption: Schematic of an Ac-rC phosphoramidite with isotopic labels.

References

Troubleshooting & Optimization

troubleshooting low yield in Ac-rC Phosphoramidite-13C2,d1 RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-13C2,d1 for the synthesis of isotopically labeled RNA.

Troubleshooting Low Yield: A Question-and-Answer Guide

Q1: We are experiencing significantly lower than expected yields for our full-length RNA product. What are the most common causes?

Low overall yield in solid-phase RNA synthesis is most frequently a result of suboptimal coupling efficiency at one or more steps. For a 40-mer oligonucleotide, a drop in average coupling efficiency from 99.5% to 98.5% can reduce the theoretical yield of full-length product from approximately 82% to 67%. The primary culprits for reduced coupling efficiency are moisture contamination, degraded reagents, or inappropriate reaction conditions for the specific phosphoramidite (B1245037).

Q2: How can we determine if moisture is the primary issue in our synthesis?

Moisture is highly detrimental to phosphoramidite chemistry, as it hydrolyzes the phosphoramidites and reacts with the activator. To diagnose and mitigate moisture contamination:

  • Reagent Check: Ensure that your acetonitrile (B52724) (ACN) is anhydrous (<30 ppm water). Use fresh, synthesis-grade ACN for all reagents.

  • Gas Lines: Verify that the inert gas (Argon or Helium) used in the synthesizer is dry. In-line drying filters are recommended.

  • Handling: Handle phosphoramidite vials carefully, allowing them to warm to room temperature before opening to prevent condensation.

Q3: Our standard coupling protocol is resulting in low incorporation of the Ac-rC-13C2,d1 phosphoramidite. What adjustments should we consider?

Modified phosphoramidites, including isotopically labeled ones, can exhibit different reactivity profiles due to steric hindrance or altered electronic properties. If you suspect poor coupling of the Ac-rC-13C2,d1 amidite:

  • Extend Coupling Time: Increase the coupling time for the labeled phosphoramidite. A standard 5-minute coupling might be insufficient; extending it to 10-15 minutes can significantly improve efficiency.[1]

  • Use a Stronger Activator: For sterically hindered phosphoramidites, a more potent activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may be necessary instead of standard tetrazole.[2]

  • Double Coupling: Program the synthesizer to perform a second coupling step for the Ac-rC-13C2,d1 monomer. This can increase the efficiency from ~80% to over 95% in difficult cases.[1]

Q4: We observe a high proportion of n-1 and other truncated sequences during HPLC analysis. What does this indicate?

A high prevalence of truncated sequences, particularly the n-1 species, points towards two likely issues: inefficient coupling or a failure in the capping step.

  • Inefficient Coupling: As discussed, this is the primary cause of n-1 sequences.

  • Ineffective Capping: The capping step, typically using acetic anhydride (B1165640) and N-methylimidazole, is designed to block any 5'-hydroxyl groups that failed to react during the coupling step.[3] If the capping reagents are degraded or the reaction time is too short, these unreacted chains can participate in the subsequent coupling cycle, leading to deletion mutants which are difficult to separate from the full-length product.[2]

Frequently Asked Questions (FAQs)

What is the expected coupling efficiency for this compound? While performance can vary based on synthesis conditions, high-purity, isotopically labeled phosphoramidites are expected to achieve high coupling yields, typically greater than 98%, similar to their unlabeled counterparts.[4]

Does the 13C and deuterium (B1214612) labeling affect the stability or reactivity of the phosphoramidite? The isotopic labels (13C and 2H) do not significantly alter the chemical reactivity of the phosphoramidite in the context of oligonucleotide synthesis.[5][6] The primary factors influencing its performance are the same as for any other modified RNA phosphoramidite: purity, handling, and the optimization of synthesis cycle parameters.

What are the proper storage and handling conditions for this compound? Phosphoramidites are sensitive to moisture and oxidation.[7] They should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon).[8] Before use, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent atmospheric moisture from condensing on the solid.

Can we use the same deprotection scheme as for standard RNA phosphoramidites? Yes. The acetyl (Ac) protecting group on the cytidine (B196190) base is removed using standard deprotection protocols, typically with aqueous ammonia (B1221849)/methylamine. The isotopic labels are stable under these conditions.

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthTheoretical Yield @ 99.5% Avg. Coupling EfficiencyTheoretical Yield @ 98.5% Avg. Coupling Efficiency% Reduction in Yield
20-mer90.9%76.0%16.4%
40-mer81.7%57.8%29.3%
60-mer73.9%43.9%40.6%
80-mer66.8%33.3%50.1%

This table illustrates the critical importance of maintaining high coupling efficiency throughout the synthesis process.[9]

Table 2: Troubleshooting Parameters for Low Ac-rC-13C2,d1 Incorporation

ParameterStandard ProtocolOptimized Protocol for Modified AmiditeExpected Outcome
Coupling Time 5 minutes10-15 minutesIncreased coupling efficiency for the labeled monomer.[1]
Activator 0.25 M Tetrazole0.25 M ETT or DCIMore effective activation for potentially sterically hindered amidites.[2]
Coupling Protocol Single CoupleDouble CoupleSignificantly boosts stepwise yield for challenging monomers.[1]
Amidite Conc. 0.1 M0.1 M - 0.15 MHigher concentration can drive the reaction forward.[1]

Experimental Protocols

Protocol: Solid-Phase Synthesis of an RNA Oligonucleotide with Site-Specific Ac-rC-13C2,d1 Labeling

This protocol outlines the key steps for incorporating the labeled phosphoramidite using an automated DNA/RNA synthesizer.

  • Preparation:

    • Dissolve the this compound and all other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Install fresh, high-purity activator, capping, oxidation, and deblocking solutions on the synthesizer.

    • Load the appropriate Controlled Pore Glass (CPG) solid support column.

  • Synthesis Cycle Programming:

    • Program the desired RNA sequence into the synthesizer.

    • For the cycle where the Ac-rC-13C2,d1 is to be incorporated, create a modified protocol that extends the coupling time to 10-15 minutes. Consider implementing a double coupling protocol if initial attempts show low efficiency.

  • Automated Synthesis (Standard 4-Step Cycle):

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: Activation of the phosphoramidite with an activator (e.g., ETT) and subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain. This is the step where the Ac-rC-13C2,d1 is introduced.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the solid support using a mixture of aqueous ammonia and methylamine.

    • This step also removes the cyanoethyl protecting groups from the phosphates and the acetyl protecting group from the labeled cytidine base.

    • The 2'-hydroxyl protecting groups (e.g., TBDMS) are subsequently removed using a fluoride-based reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Purification and Analysis:

    • Purify the crude oligonucleotide using HPLC or PAGE.

    • Verify the mass and purity of the final product using mass spectrometry and analytical HPLC.

Visualizations

RNA_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis Cycle cluster_post Post-Synthesis prep_amidite Dissolve Phosphoramidites (incl. Ac-rC-13C2,d1) deblock 1. Deblocking (Remove DMT) prep_reagents Install Fresh Synthesizer Reagents load_support Load CPG Solid Support coupling 2. Coupling (Introduce Ac-rC-13C2,d1) deblock->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblock Repeat for next cycle cleavage Cleavage & Deprotection oxidation->cleavage purification Purification (HPLC/PAGE) cleavage->purification analysis Analysis (MS) purification->analysis

Caption: Automated workflow for site-specific isotopic labeling in RNA synthesis.

Troubleshooting_Low_Yield start Low Overall Yield Detected check_hplc Analyze HPLC Data: High n-1 peak? start->check_hplc coupling_issue Primary Suspect: Inefficient Coupling check_hplc->coupling_issue Yes capping_issue Secondary Suspect: Inefficient Capping check_hplc->capping_issue No (Broad failure) check_moisture Check for Moisture: Anhydrous ACN? Dry Gas? coupling_issue->check_moisture fix_moisture Action: Replace ACN, Check Gas Dryers check_moisture->fix_moisture Yes check_amidite Labeled Amidite Specific? (Trityl color drop) check_moisture->check_amidite No check_amidite->coupling_issue No (General issue) optimize_coupling Action: Extend Coupling Time, Use Stronger Activator, Perform Double Couple check_amidite->optimize_coupling Yes check_reagents Check Capping Reagents: Fresh Acetic Anhydride? capping_issue->check_reagents replace_reagents Action: Replace Capping Reagents check_reagents->replace_reagents Yes

References

preventing degradation of RNA during synthesis with labeled phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of RNA during solid-phase synthesis, with a specific focus on the challenges introduced by labeled phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of RNA degradation during solid-phase synthesis?

A1: RNA degradation during synthesis is primarily caused by two factors: chemical instability of the phosphoramidites and cleavage of the growing RNA chain. Phosphoramidites are highly susceptible to hydrolysis from trace amounts of water in reagents and solvents, which renders them unable to couple to the growing chain. Additionally, the 2'-hydroxyl group on the ribose sugar makes RNA more labile than DNA. If this group is prematurely deprotected during synthesis, it can lead to phosphodiester chain cleavage, especially under the basic conditions used for nucleobase deprotection.

Q2: How do labeled phosphoramidites, particularly those with fluorescent dyes, increase the risk of degradation and synthesis failure?

A2: Labeled phosphoramidites introduce several challenges. The bulky nature of many labels (e.g., fluorescent dyes) can cause steric hindrance, which impedes the coupling reaction and lowers its efficiency.[1] This results in a higher proportion of truncated sequences (n-1 shortmers). To compensate, longer coupling times or more potent activators may be required, which can, in turn, increase the risk of side reactions. Furthermore, some labels are sensitive to the chemical conditions used during the synthesis cycle, particularly the deprotection steps, and can be damaged or cause side reactions that lead to RNA degradation.

Q3: What is the most critical factor for achieving high coupling efficiency?

A3: Maintaining anhydrous (water-free) conditions is the most critical factor for high coupling efficiency.[2] Water reacts with activated phosphoramidites, inactivating them and preventing their addition to the RNA chain.[2] This applies to the acetonitrile (B52724) solvent, the activator solution, and the inert gas used to purge the synthesizer. Using fresh, high-quality anhydrous reagents and ensuring synthesizer lines are dry are paramount.[2]

Q4: How do different 2'-hydroxyl protecting groups (e.g., TBDMS, TOM) affect the synthesis of labeled RNA?

A4: The choice of the 2'-hydroxyl protecting group is crucial in RNA synthesis.

  • TBDMS (tert-butyldimethylsilyl): This is the most common and well-established protecting group. However, its bulkiness can contribute to steric hindrance, potentially lowering coupling efficiency, and it is known to occasionally migrate from the 2' to the 3' position, which can lead to the formation of unnatural 2'-5' linkages.[3]

  • TOM (t-butyldimethylsilyloxymethyl): This group is also popular and is often recommended for the synthesis of long RNA sequences. An oxymethyl spacer extends the bulky silyl (B83357) group further from the reaction center, which can reduce steric hindrance and improve coupling efficiency compared to TBDMS.[3]

The selection depends on the specific sequence, the length of the RNA, and the nature of the incorporated labels. For particularly bulky labels, a group like TOM may offer a slight advantage in coupling efficiency.

Troubleshooting Guide

Problem 1: Low Yield of Full-Length RNA Product

Possible Cause Recommended Solution
Inefficient Coupling of Labeled Phosphoramidite (B1245037) Bulky labels cause steric hindrance. Increase the coupling time for the labeled amidite (e.g., from a standard 2-3 minutes to 6-12 minutes).[4] Consider using a more reactive activator like DCI (4,5-Dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole), which can improve kinetics for sterically hindered amidites.[5][6]
Moisture Contamination Ensure all reagents, especially acetonitrile, are anhydrous (<30 ppm water). Use fresh bottles of reagents and store them over molecular sieves. Purge synthesizer lines thoroughly with dry argon or helium.[2]
Degraded Phosphoramidite Stock Phosphoramidites degrade over time, even when stored correctly. Use fresh phosphoramidites for synthesis, especially for critical applications. Avoid repeated warming and cooling of stock solutions.
Suboptimal Activator The standard activator, 1H-Tetrazole, may not be sufficiently reactive for bulky labeled phosphoramidites. Switch to a more potent activator like DCI or ETT to enhance the reaction rate.[5][6]

Problem 2: High Levels of Truncated Sequences (n-1)

Possible Cause Recommended Solution
Incomplete Capping Unreacted 5'-hydroxyl groups (coupling failures) must be permanently blocked by capping to prevent them from reacting in subsequent cycles. Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active. For difficult sequences, consider extending the capping time.
Poor Coupling Efficiency This is the primary cause of n-1 sequences. Address all factors related to low yield (see Problem 1), focusing on extending coupling times for labeled amidites and ensuring anhydrous conditions.[2]
Secondary Structure Formation The growing RNA chain can form secondary structures (e.g., hairpins) that make the 5'-hydroxyl group inaccessible. Adjusting synthesis temperature or using modified phosphoramidites designed to disrupt secondary structures can help.[1]

Problem 3: Signal Loss or Modification of the Label Post-Synthesis

| Possible Cause | Recommended Solution | | Label Instability During Deprotection | Some fluorescent dyes are sensitive to the harsh conditions of standard deprotection (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures). Use milder deprotection conditions, such as "UltraMILD" reagents (e.g., potassium carbonate in methanol) or deprotect at a lower temperature for a longer duration.[7] Always consult the technical specifications for your specific labeled phosphoramidite. | | Incomplete Deprotection of Nucleobases | Residual protecting groups on the nucleobases can interfere with the fluorescent properties of the label or the biological activity of the RNA. Ensure deprotection is carried out to completion by adhering to recommended times and temperatures.[8] Mass spectrometry is the best method to confirm complete deprotection.[8] | | Oxidation of the Fluorophore | The iodine solution used for the oxidation step can sometimes damage sensitive dyes. If fluorophore degradation is suspected, ensure the oxidation step is not unnecessarily prolonged. |

Data Presentation

Table 1: Theoretical Final Yield vs. Stepwise Coupling Efficiency

This table illustrates the critical importance of maintaining high coupling efficiency, especially for longer oligonucleotides. A small drop in efficiency per step results in a dramatic decrease in the final yield of the full-length product.

Oligonucleotide Length99.5% Avg. Coupling Efficiency99.0% Avg. Coupling Efficiency98.5% Avg. Coupling Efficiency
20-mer 90.5%81.8%73.9%
50-mer 77.8%60.5%47.0%
80-mer 66.9%44.8%30.0%
100-mer 60.6%36.6%22.0%

Calculations based on the formula: Yield = (Coupling Efficiency)^(Length - 1)

Table 2: Illustrative Comparison of Coupling Parameters for Standard vs. Labeled RNA Phosphoramidites

Incorporating bulky labels often requires optimization of the standard synthesis cycle. The values below are representative and should be optimized for specific sequences and synthesizers.

ParameterStandard RNA Phosphoramidites (A, C, G, U)Labeled RNA Phosphoramidites (e.g., FAM, Cy3)
Typical Coupling Time 2-3 minutes6-12 minutes[4]
Recommended Activator 1H-Tetrazole, ETT, or DCIDCI or ETT (more reactive)[5][6]
Expected Coupling Efficiency > 99%[9]97-99% (Varies by label)

Experimental Protocols & Workflows

Protocol: Standard Solid-Phase RNA Synthesis Cycle (using 2'-O-TBDMS protection)

This protocol outlines a single cycle for the addition of one ribonucleoside phosphoramidite.

  • De-blocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The acid solution is passed through the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the support-bound RNA chain, exposing the 5'-hydroxyl group.

    • Duration: 1-2 minutes.

    • Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the 2'-TBDMS RNA phosphoramidite in anhydrous acetonitrile.

      • 0.25 - 0.45 M solution of an activator (e.g., ETT or DCI) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the RNA chain, forming a phosphite (B83602) triester linkage.

    • Duration: 2-12 minutes (use longer times for labeled amidites).[4]

    • Wash: The column is washed with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping Reagent A: Acetic Anhydride in THF/Lutidine.

      • Capping Reagent B: 16% N-Methylimidazole (NMI) in THF.

    • Procedure: The capping reagents are delivered to the column to acetylate and permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of n-1 deletion sequences.

    • Duration: 1-2 minutes.

    • Wash: The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.

    • Procedure: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage (P(III)) into a more stable phosphate (B84403) triester linkage (P(V)), which forms the natural backbone of RNA.

    • Duration: 1-2 minutes.

    • Wash: The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each monomer in the desired RNA sequence.

Protocol: Cleavage and Deprotection
  • Cleavage from Support & Base/Phosphate Deprotection:

    • Transfer the solid support (CPG) to a screw-cap vial.

    • Add a solution of concentrated Ammonium Hydroxide/40% Methylamine (AMA) at a 1:1 ratio.

    • Incubate at 65 °C for 10-15 minutes to cleave the RNA from the support and remove the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups from the bases.[8]

    • Cool the vial and transfer the supernatant containing the RNA to a new tube.

  • 2'-TBDMS Group Removal (Desilylation):

    • Dry the RNA pellet completely in a vacuum concentrator.

    • Resuspend the pellet in 115 µL of anhydrous DMSO (gentle heating at 65 °C may be required).

    • Add 60 µL of Triethylamine (TEA).

    • Add 75 µL of Triethylamine trihydrofluoride (TEA·3HF).

    • Heat the mixture at 65 °C for 2.5 hours.

    • Quench the reaction and precipitate the RNA for subsequent purification.

Note: For labels sensitive to AMA, milder deprotection schemes using potassium carbonate in methanol (B129727) should be employed as per the manufacturer's recommendation.[7]

Visualizations

RNA_Synthesis_Cycle cluster_workflow Standard RNA Synthesis Cycle start Start Cycle (Support-Bound RNA with 5'-DMT) deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add Phosphoramidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize end End Cycle (Chain Extended by 1 nt) oxidize->end Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low Yield of Labeled RNA start Low Yield or High n-1 Impurity? check_coupling Primary Suspect: Inefficient Coupling start->check_coupling Yes check_reagents Check Reagent Quality (Anhydrous? Fresh?) check_coupling->check_reagents increase_time Action: Increase Coupling Time for Labeled Amidite (e.g., to 10 min) check_reagents->increase_time Reagents OK change_activator Action: Use Stronger Activator (e.g., DCI) increase_time->change_activator re_run Re-synthesize & Evaluate change_activator->re_run Degradation_Pathways cluster_degradation Key Degradation Pathways in RNA Synthesis amidite Active Phosphoramidite (P(III)) hydrolysis Hydrolysis (Reaction with H2O) amidite->hydrolysis inactive Inactive H-Phosphonate hydrolysis->inactive coupling_failure => Coupling Failure (n-1 shortmer) rna_chain Growing RNA Chain on Solid Support premature_deprotection Premature 2'-OH Deprotection rna_chain->premature_deprotection chain_cleavage Chain Cleavage (During base deprotection) premature_deprotection->chain_cleavage fragment => Truncated RNA Fragments

References

optimizing coupling time for Ac-rC Phosphoramidite-13C2,d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-13C2,d1. Our aim is to help you optimize your oligonucleotide synthesis protocols and resolve common issues encountered during the coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for this compound?

A1: For modified ribonucleoside phosphoramidites like Ac-rC, a longer coupling time than the standard 30 seconds used for DNA phosphoramidites is recommended.[1] Due to the steric hindrance from the 2'-hydroxyl protecting group and the acetyl protecting group on the cytidine (B196190) base, a starting coupling time of 3 to 6 minutes is advisable.[2] For particularly challenging sequences or to ensure high coupling efficiency, a time of up to 15 minutes may be beneficial.[3]

Q2: How does the purity of this compound affect coupling efficiency?

A2: The purity of the phosphoramidite (B1245037) is critical for achieving high coupling efficiency. Impurities, such as moisture or oxidized phosphoramidite, can significantly reduce the success of the coupling reaction.[4] It is essential to use high-purity phosphoramidites and ensure they are handled under anhydrous conditions to prevent degradation.[5]

Q3: What is the impact of solvent quality on the coupling reaction?

A3: The use of anhydrous acetonitrile (B52724) (ACN) with a water content of less than 30 ppm, and preferably 10 ppm or less, is crucial for successful coupling.[3][5] Any moisture present in the solvent will react with the activated phosphoramidite, leading to a lower effective concentration and reduced coupling efficiency.[4][5][]

Q4: Which activators are recommended for use with this compound?

A4: For sterically hindered phosphoramidites, more potent activators than the standard 1H-tetrazole may be required.[7] Activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) can increase the rate of the coupling reaction.[2][7][8] Using ETT may require a 6-minute coupling time, while BTT may allow for a shorter 3-minute coupling time.[2]

Q5: Is double or triple coupling recommended for this modified phosphoramidite?

A5: Yes, for critical or difficult couplings, performing a double or even triple coupling step can significantly improve the overall yield of the full-length oligonucleotide.[3] If a single coupling yields 80% efficiency, a second coupling can increase this to 96%.[3]

Troubleshooting Guide

This guide addresses common problems encountered when optimizing the coupling time for this compound.

Issue 1: Low Coupling Efficiency

Possible Causes & Solutions

CauseRecommended Action
Insufficient Coupling Time Increase the coupling time. Start with 3-6 minutes and incrementally increase up to 15 minutes if necessary.[2][3]
Moisture Contamination Use fresh, anhydrous acetonitrile (<30 ppm water).[3][5] Ensure all reagents and gas lines are dry.[5][7]
Suboptimal Activator Switch to a more potent activator like ETT or DCI.[2][7][8]
Degraded Phosphoramidite Use a fresh vial of this compound. Store phosphoramidites at 2 to 8°C.[1]
Low Reagent Concentration Ensure the phosphoramidite is dissolved to the recommended concentration (e.g., 0.1 M).[3]
Steric Hindrance For GC-rich or other challenging sequences, consider a longer coupling time or double coupling.[][]
Issue 2: Inconsistent Coupling Results

Possible Causes & Solutions

CauseRecommended Action
Variable Solvent Quality Always use a fresh bottle of anhydrous acetonitrile for each synthesis run.[5]
Temperature Fluctuations Maintain a consistent and controlled temperature during synthesis, as elevated temperatures can accelerate side reactions.[]
Synthesizer Maintenance Ensure the synthesizer is well-maintained and that all lines are clean and dry, especially after periods of inactivity.[5]

Experimental Protocols

Protocol 1: Optimization of Coupling Time
  • Preparation:

    • Dissolve this compound in fresh, anhydrous acetonitrile to a concentration of 0.1 M under an inert atmosphere (e.g., argon).[3][5]

    • Ensure the DNA synthesizer is primed with fresh, anhydrous reagents.

  • Synthesis Program:

    • Set up a series of small-scale syntheses of a test oligonucleotide (e.g., a short homopolymer).

    • For each synthesis, vary the coupling time for the this compound addition (e.g., 3 min, 6 min, 9 min, 12 min, 15 min). Keep all other synthesis parameters constant.

  • Analysis:

    • After synthesis, cleave and deprotect the oligonucleotides.

    • Analyze the crude product by HPLC or mass spectrometry to determine the yield of the full-length product for each coupling time.

    • Compare the results to determine the optimal coupling time that provides the highest yield of the desired product.

Protocol 2: Double Coupling Procedure
  • Modify Synthesis Cycle:

    • In your synthesizer's protocol, modify the cycle for the this compound addition.

    • After the initial deblocking step, program the synthesizer to perform the coupling step twice in succession before proceeding to the capping and oxidation steps.[3]

  • Execution:

    • Deblock the 5'-hydroxyl group.

    • Perform the first coupling step by delivering the activated this compound.

    • Without any intermediate steps, immediately perform the second coupling step with a fresh delivery of activated phosphoramidite.

    • Proceed with the capping and oxidation steps as usual.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Ac-rC Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: Standard oligonucleotide synthesis workflow.

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency Detected CheckTime Increase Coupling Time (3-15 min) Start->CheckTime CheckReagents Verify Reagent Quality (Anhydrous ACN, Fresh Amidite) Start->CheckReagents CheckActivator Use Potent Activator (ETT, DCI) Start->CheckActivator DoubleCouple Implement Double Coupling CheckTime->DoubleCouple Still Low Resolved Problem Resolved CheckTime->Resolved Success CheckReagents->DoubleCouple Still Low CheckReagents->Resolved Success CheckActivator->DoubleCouple Still Low CheckActivator->Resolved Success DoubleCouple->Resolved

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Synthesis of Long RNA with Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of long RNA oligonucleotides using N⁴-acetylcytidine-¹³C₂,d₁ phosphoramidite (B1245037). The information provided is intended to address specific challenges that may be encountered during solid-phase RNA synthesis, deprotection, and purification.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of long RNA with Ac-rC Phosphoramidite-¹³C₂,d₁, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Overall Yield of Full-Length RNA Suboptimal Coupling Efficiency: The incorporation of any modified phosphoramidite, including isotopically labeled ones, can sometimes lead to slightly lower coupling efficiencies. For long RNA synthesis, even a minor decrease in stepwise yield results in a significant reduction in the final product.[1]Optimize Coupling Time: Increase the coupling time for the Ac-rC-¹³C₂,d₁ phosphoramidite to ensure the reaction goes to completion. While standard coupling times may be sufficient for shorter sequences, longer RNAs benefit from extended reaction times. Use a Highly Active Activator: Employ a more potent activator such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) to enhance the coupling kinetics. Ensure Anhydrous Conditions: Moisture is a primary inhibitor of efficient phosphoramidite coupling. Use fresh, anhydrous acetonitrile (B52724) and ensure all reagents and synthesizer lines are dry.[1]
Degradation of Phosphoramidite: Isotopically labeled phosphoramidites can be valuable reagents. Improper storage or handling can lead to degradation, reducing the concentration of active phosphoramidite.Proper Storage and Handling: Store the Ac-rC-¹³C₂,d₁ phosphoramidite at or below -20°C in a desiccated environment.[2] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each synthesis run.
Steric Hindrance: The 2'-hydroxyl protecting group (e.g., TBDMS, TOM) on the ribose sugar can cause steric hindrance, which can be exacerbated by modifications on the nucleobase.Choice of 2'-OH Protecting Group: For the synthesis of long RNA, consider using phosphoramidites with a TOM (triisopropylsilyloxymethyl) protecting group, as it is often recommended for its higher coupling efficiency in such cases compared to TBDMS.[3]
Incomplete Deprotection Inefficient Removal of Acetyl (Ac) Group: The ¹³C and deuterium (B1214612) labels on the acetyl group are not expected to significantly alter the chemical reactivity required for its removal. However, incomplete deprotection can occur with any acetylated cytidine.Optimize Deprotection Conditions: Ensure the deprotection solution (e.g., aqueous ammonia (B1221849)/methylamine) fully penetrates the solid support. Increase the deprotection time or temperature if necessary, but be mindful of potential RNA degradation with prolonged exposure to harsh conditions.
Steric hindrance in long RNA: The folded structure of a long RNA molecule on the solid support might hinder the access of the deprotection solution to all modified cytidines.Use a More Effective Deprotection Reagent: Consider using a deprotection solution containing methylamine (B109427), which can offer faster and more efficient removal of base-protecting groups.
Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis Side Reactions During Synthesis: The synthesis of long oligonucleotides is prone to side reactions, which can be more pronounced when using modified phosphoramidites.Efficient Capping: Ensure the capping step is highly efficient to block any unreacted 5'-hydroxyl groups and prevent the formation of n-1 deletion mutants. Review Synthesis Cycle: Check all steps of the synthesis cycle for potential issues, such as inefficient oxidation or detritylation.
Phosphoramidite Impurities: The presence of P(III) impurities in the phosphoramidite solution can lead to the formation of by-products.Use High-Purity Phosphoramidites: Utilize high-quality Ac-rC-¹³C₂,d₁ phosphoramidite with minimal impurities. Thermo Fisher Scientific's TheraPure grade phosphoramidites, for example, undergo extensive QC testing to minimize such impurities.[4]
Incomplete Deprotection: As mentioned above, incomplete removal of protecting groups will result in additional peaks in analytical traces.Re-treat with Deprotection Solution: If incomplete deprotection is suspected, the purified or crude RNA can be re-treated with the deprotection solution, followed by re-purification.
Difficulty in Purifying the Full-Length Product Co-elution with Truncated Sequences: For long RNA, the resolution between the full-length product and n-1 or n-2 failure sequences can be challenging with standard purification methods.High-Resolution Purification Techniques: Employ high-performance liquid chromatography (HPLC) with ion-exchange or reverse-phase columns for high-purity separation.[5][6] For very long RNAs (>60 bases), denaturing polyacrylamide gel electrophoresis (PAGE) is often recommended to achieve the best resolution.[5] Dual Purification: For highly sensitive applications, a dual purification strategy (e.g., PAGE followed by HPLC) can be employed to ensure the highest purity.[5]

Frequently Asked Questions (FAQs)

Q1: Does the ¹³C₂,d₁ isotopic labeling on the Ac-rC phosphoramidite affect its coupling efficiency during long RNA synthesis?

While there is no specific quantitative data in the literature for the coupling efficiency of Ac-rC Phosphoramidite-¹³C₂,d₁, the general principle is that isotopic substitution can have a minor effect on reaction kinetics (kinetic isotope effect). However, for phosphoramidite coupling, factors like steric hindrance from the 2'-OH protecting group and the presence of moisture are far more significant determinants of coupling efficiency.[1] For practical purposes, it is prudent to assume a slightly reduced coupling efficiency and optimize the coupling time accordingly, especially when synthesizing long RNA where high stepwise yields are critical.

Q2: Are any special deprotection protocols required for RNA containing Ac-rC-¹³C₂,d₁?

No special deprotection protocols are generally required. The carbon-13 and deuterium isotopes in the acetyl group do not significantly alter its chemical lability. Standard deprotection protocols using aqueous ammonia or a mixture of ammonia and methylamine should be effective. However, as with any long RNA synthesis, ensuring complete deprotection is crucial. If incomplete deprotection is suspected, extending the deprotection time or using a more potent deprotection solution may be necessary.

Q3: What is the expected stability of the Ac-rC-¹³C₂,d₁ phosphoramidite?

The stability of the isotopically labeled phosphoramidite is expected to be comparable to its unlabeled counterpart. Proper storage and handling are paramount to prevent degradation. It should be stored at low temperatures (≤ -20°C) in a desiccated, inert atmosphere.[2] Solutions of the phosphoramidite in anhydrous acetonitrile should be used promptly after preparation.

Q4: How can I best purify long RNA synthesized with Ac-rC-¹³C₂,d₁?

The purification of long, isotopically labeled RNA follows the same principles as for unlabeled long RNA. The choice of method depends on the desired purity and the length of the oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC are powerful methods for purifying long RNA.[5][6]

  • Polyacrylamide Gel Electrophoresis (PAGE): For very long RNA (>60 nucleotides), PAGE offers excellent resolution to separate the full-length product from shorter failure sequences.[5]

Q5: What is the purpose of using Ac-rC Phosphoramidite-¹³C₂,d₁ in RNA synthesis?

The primary application of synthesizing RNA with site-specific isotopic labels is for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7] The ¹³C and deuterium labels serve as NMR-active nuclei, allowing researchers to probe the structure, dynamics, and interactions of the RNA molecule at atomic resolution. The N⁴-acetylcytidine (ac4C) modification itself is a naturally occurring post-transcriptional modification that has been shown to enhance mRNA translation efficiency and stability.

Experimental Protocols & Workflows

Standard Solid-Phase RNA Synthesis Cycle

The synthesis of RNA using phosphoramidite chemistry is a cyclical process. The workflow for incorporating a phosphoramidite, including the modified Ac-rC-¹³C₂,d₁, is illustrated below.

RNA_Synthesis_Cycle cluster_synthesis Solid-Phase RNA Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Ac-rC-¹³C₂,d₁ phosphoramidite addition) Deblocking->Coupling Activates 5'-OH for reaction Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Formation of new phosphite (B83602) triester linkage Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n+1 sequence formation Oxidation->Deblocking Stabilizes the phosphate (B84403) backbone Cycle repeats for next nucleotide

Caption: Standard four-step cycle of solid-phase RNA synthesis.

Deprotection and Purification Workflow

Following synthesis, the RNA must be cleaved from the solid support, deprotected, and purified.

Deprotection_Purification_Workflow cluster_workflow Post-Synthesis Processing cluster_analysis Analysis Methods Cleavage 1. Cleavage from Solid Support & Base Deprotection Desilylation 2. 2'-OH Deprotection (e.g., Fluoride treatment) Cleavage->Desilylation Release of crude RNA Purification 3. Purification of Full-Length RNA Desilylation->Purification Removal of silyl (B83357) protecting groups Analysis 4. Quality Control Purification->Analysis Isolation of pure RNA (HPLC or PAGE) HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS PAGE_analysis Denaturing PAGE Analysis->PAGE_analysis

Caption: General workflow for deprotection and purification of synthetic RNA.

References

Technical Support Center: Ac-rC Phosphoramidite-13C2,d1 Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-13C2,d1 labeled RNA. Our goal is to help you improve the purity of your phosphoramidite (B1245037) for successful incorporation into synthetic RNA oligonucleotides used in sensitive applications such as NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in this compound?

Low purity of this compound is often due to three main factors:

  • Hydrolysis: Exposure to moisture can lead to the hydrolysis of the phosphoramidite group to an H-phosphonate impurity.

  • Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphorus (V) species, especially in the presence of air and trace metals.

  • Incomplete Reactions during Synthesis: Residual starting materials or byproducts from the phosphoramidite synthesis can be carried through if not properly removed.

Q2: How can I assess the purity of my this compound?

The two primary methods for assessing phosphoramidite purity are:

  • ³¹P NMR Spectroscopy: This is the most direct method to quantify the active P(III) species and identify P(V) impurities. The desired phosphoramidite typically appears as two diastereomeric peaks in the range of 140-155 ppm.[1] Oxidized P(V) species will appear in a different region of the spectrum.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can separate the desired phosphoramidite from many common impurities. The product will typically appear as a pair of peaks representing the two diastereomers.[2]

Q3: What is the impact of isotopic labeling on the stability and purification of the phosphoramidite?

The presence of ¹³C and deuterium (B1214612) labels in the this compound does not significantly alter its chemical stability or purification properties compared to the unlabeled counterpart. The purification and handling procedures for labeled and unlabeled phosphoramidites are generally the same. However, the isotopic labels will result in predictable mass shifts that can be confirmed by mass spectrometry.

Q4: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C or below.[3][4][5] It is crucial to handle the material under anhydrous conditions to prevent hydrolysis.

Troubleshooting Guides

Low Coupling Efficiency in RNA Synthesis
Symptom Possible Cause Troubleshooting Step
Low yield of full-length RNA productDegraded or impure Ac-rC phosphoramidite1. Re-purify the phosphoramidite using the recommended HPLC or silica (B1680970) gel chromatography protocol. 2. Confirm purity by ³¹P NMR and HPLC before use.
Sub-optimal coupling conditions1. Increase the coupling time for the labeled phosphoramidite. 2. Use a fresh, high-quality activator solution.
Presence of moisture in reagents or on the synthesizer1. Use anhydrous acetonitrile (B52724) for all solutions. 2. Ensure all reagent lines on the synthesizer are dry.
Unexpected Peaks in HPLC or NMR Analysis
Symptom Possible Cause Troubleshooting Step
Peaks outside the 140-155 ppm range in ³¹P NMROxidation of the phosphoramidite1. Handle the phosphoramidite under an inert atmosphere. 2. Use fresh, anhydrous solvents for dissolution. 3. Re-purify to remove the oxidized species.
Hydrolysis to H-phosphonate1. Ensure strictly anhydrous conditions during storage and handling. 2. Re-purify the phosphoramidite.
Additional peaks in RP-HPLC chromatogramIncomplete removal of protecting groups from synthesis1. Review the deprotection steps in the synthesis protocol. 2. Optimize deprotection times and reagents.
Presence of side-products from synthesis1. Re-purify the phosphoramidite using a different gradient or column.

Quantitative Data Summary

The following tables provide typical analytical data for high-purity Ac-rC phosphoramidite. Note that exact values may vary slightly based on instrumentation and specific batches.

Table 1: Typical ³¹P NMR Chemical Shifts

Species Typical Chemical Shift Range (ppm)
Ac-rC Phosphoramidite (P(III)) Diastereomers148 - 152
Oxidized Phosphoramidite (P(V))0 - 20
H-phosphonate5 - 15

Table 2: Representative RP-HPLC Purity Data

Parameter Value
Purity by HPLC (%) > 98%
Column C18 Reverse-Phase
Mobile Phase A 0.1 M Triethylammonium Acetate (B1210297) (TEAA) in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 minutes
Detection UV at 260 nm

Experimental Protocols

Protocol 1: Purification of Ac-rC Phosphoramidite by Silica Gel Chromatography

This protocol is adapted from methods for similar acetyl-protected cytidine (B196190) phosphoramidites.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in DCM.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the column with DCM containing 1% TEA.

  • Sample Loading: Dissolve the crude phosphoramidite in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in DCM (e.g., 0% to 50% EtOAc) containing 1% TEA.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Pooling and Evaporation: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Drying: Dry the purified phosphoramidite under high vacuum to remove all residual solvents.

  • Purity Analysis: Confirm the purity of the final product by ³¹P NMR and RP-HPLC.

Protocol 2: Purity Assessment by ³¹P NMR

Materials:

  • Purified this compound

  • Anhydrous CDCl₃ or other suitable deuterated solvent

  • NMR tube

Procedure:

  • Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of the phosphoramidite in anhydrous CDCl₃.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: Integrate the peaks corresponding to the phosphoramidite diastereomers (around 148-152 ppm) and any impurity peaks. Calculate the purity as the percentage of the desired phosphoramidite relative to the total phosphorus-containing species.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis & Purification cluster_oligo_synthesis Solid-Phase RNA Synthesis cluster_downstream Downstream Processing & Analysis synthesis Synthesis of Ac-rC-13C2,d1 Nucleoside phosphitylation Phosphitylation synthesis->phosphitylation purification Crude Phosphoramidite Purification (HPLC/Silica) phosphitylation->purification analysis Purity Analysis (31P NMR, HPLC) purification->analysis coupling Coupling with Labeled Ac-rC Phosphoramidite analysis->coupling solid_support Solid Support deblocking Deblocking (DMT Removal) solid_support->deblocking deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblocking Repeat for each nucleotide cleavage Cleavage & Deprotection oxidation->cleavage Final Cycle rna_purification RNA Purification (HPLC) cleavage->rna_purification nmr_analysis NMR Spectroscopy of Labeled RNA rna_purification->nmr_analysis logical_relationship cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps cluster_verification Verification start Low Purity of this compound hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation impurities Synthesis Impurities start->impurities anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous inert Use Inert Atmosphere oxidation->inert repurify Re-purify Phosphoramidite impurities->repurify nmr 31P NMR Analysis anhydrous->nmr hplc RP-HPLC Analysis anhydrous->hplc inert->nmr inert->hplc repurify->nmr repurify->hplc end High Purity Phosphoramidite for RNA Synthesis nmr->end hplc->end

References

side reactions with Ac-rC Phosphoramidite-13C2,d1 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-13C2,d1 in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most common side reactions are generally related to the phosphoramidite (B1245037) chemistry itself and are not specific to the isotopic labeling. These include:

  • Hydrolysis of the phosphoramidite: This is primarily caused by moisture in the reagents or solvents, leading to the formation of an inactive H-phosphonate species.

  • Incomplete coupling: Failure of the phosphoramidite to efficiently couple to the growing oligonucleotide chain, resulting in n-1 shortmers. This can be due to hydrolyzed phosphoramidite, steric hindrance, or suboptimal activator performance.

  • Side-chain modification during deprotection: The acetyl (Ac) protecting group on the cytidine (B196190) base is labile. While this allows for rapid deprotection, improper deprotection conditions can lead to side reactions. For instance, using certain deprotection agents not optimized for Ac-rC can result in base modifications.[1][2][3]

  • Cyanoethylation: During the removal of the cyanoethyl protecting groups from the phosphate (B84403) backbone, acrylonitrile (B1666552) is generated. This can potentially modify thymidine (B127349) residues in the sequence.[4]

Q2: How can I avoid hydrolysis of my this compound?

A2: Preventing hydrolysis is critical for successful oligonucleotide synthesis. Here are key recommendations:

  • Ensure anhydrous conditions: Use high-quality, anhydrous acetonitrile (B52724) (<30 ppm water) for dissolving the phosphoramidite and for all other reagents on the synthesizer.[5] Molecular sieves can be used to further dry the solvent.

  • Proper storage: Store the this compound at or below -20°C in a desiccated environment.[6]

  • Minimize exposure to air: Handle the phosphoramidite under an inert gas atmosphere (e.g., argon or helium) to prevent exposure to moisture and oxygen.

  • Fresh reagents: Use freshly prepared activator solutions and other synthesis reagents.

Q3: What deprotection methods are recommended for oligonucleotides containing Ac-rC?

A3: The acetyl protecting group on cytidine is designed for rapid deprotection. The recommended methods are:

  • UltraFAST Deprotection (AMA): A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) allows for complete deprotection in as little as 5-10 minutes at 65°C.[1][2] Ac-rC is specifically recommended for this method to avoid base modification that can occur with other cytidine protecting groups like benzoyl (Bz).[1][2][3]

  • Standard Ammonium Hydroxide Deprotection: While AMA is faster, standard deprotection with concentrated ammonium hydroxide can also be used. Deprotection times and temperatures will need to be optimized based on the other components of the oligonucleotide.

Q4: Are there any known incompatibilities of this compound with other synthesis reagents?

A4: Ac-rC phosphoramidite is compatible with standard oligonucleotide synthesis reagents. However, it is important to ensure the compatibility of the entire protecting group strategy. For example, if your oligonucleotide contains other sensitive modifications that require ultra-mild deprotection conditions (e.g., potassium carbonate in methanol), you should ensure that the Ac group on cytidine is compatible with this scheme.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low yield of the full-length oligonucleotide.

  • Presence of significant n-1 and other shortmer species in the crude product analysis (e.g., by HPLC or mass spectrometry).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrolyzed Phosphoramidite - Use fresh, high-quality anhydrous acetonitrile to dissolve the phosphoramidite.- Ensure all synthesis reagents and gas lines are dry.- Minimize the time the phosphoramidite vial is open to the atmosphere.
Suboptimal Activator - Use a fresh activator solution at the correct concentration.- Consider using a stronger activator, such as DCI (4,5-dicyanoimidazole), especially for sterically hindered couplings.
Insufficient Coupling Time - Increase the coupling time for the Ac-rC phosphoramidite, particularly if it is part of a sterically demanding sequence.
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis

Symptoms:

  • Mass peaks that do not correspond to the target oligonucleotide or expected n-1 species.

  • Mass additions of +53 Da.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Cyanoethylation of Thymidine - This side reaction, resulting in a +53 Da adduct, can occur during deprotection. - Use a larger volume of the deprotection solution (e.g., AMA or ammonium hydroxide) to effectively scavenge the acrylonitrile byproduct.
Base Modification - Ensure the correct deprotection strategy is used for the protecting groups on all bases in the oligonucleotide. For example, using AMA with Bz-dC can cause transamination. Stick to the recommended deprotection protocols for Ac-rC.[1][2][3]
Incomplete Deprotection - Ensure deprotection is carried out for the recommended time and at the correct temperature to completely remove all protecting groups.

Experimental Protocols & Visualizations

Protocol: Anhydrous Preparation of Ac-rC Phosphoramidite Solution
  • Preparation: Place a septum-sealed vial of anhydrous acetonitrile and the vial of this compound in a desiccator to allow them to come to room temperature.

  • Inert Atmosphere: Purge a clean, dry syringe with dry argon or helium gas.

  • Solvent Transfer: Using the purged syringe, withdraw the required volume of anhydrous acetonitrile.

  • Dissolution: Carefully inject the acetonitrile into the vial of this compound.

  • Mixing: Gently swirl the vial to ensure the phosphoramidite is completely dissolved. Avoid vigorous shaking.

  • Installation: Immediately install the vial on the DNA/RNA synthesizer.

Anhydrous_Preparation_Workflow cluster_prep Preparation cluster_handling Handling under Inert Gas cluster_synthesis Synthesis start Start temp_equil Equilibrate Reagents to Room Temperature start->temp_equil purge_syringe Purge Syringe with Argon/Helium temp_equil->purge_syringe transfer_solvent Transfer Anhydrous Acetonitrile purge_syringe->transfer_solvent dissolve Dissolve Phosphoramidite transfer_solvent->dissolve install Install on Synthesizer dissolve->install end End install->end

Caption: Workflow for the anhydrous preparation of the phosphoramidite solution.

Signaling Pathway: Phosphoramidite Coupling and Potential Side Reaction

This diagram illustrates the desired coupling reaction and the competing hydrolysis side reaction.

Coupling_vs_Hydrolysis cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Amidite This compound Coupling Coupling Reaction Amidite->Coupling Hydrolysis Hydrolysis (Side Reaction) Amidite->Hydrolysis GrowingChain Growing Oligo Chain (with 5'-OH) GrowingChain->Coupling Activator Activator (e.g., DCI) Activator->Coupling catalyzes Water Water (Contaminant) Water->Hydrolysis ExtendedChain Extended Oligo Chain (n+1) Coupling->ExtendedChain Desired Product H_Phosphonate Inactive H-Phosphonate Hydrolysis->H_Phosphonate Side Product Deprotection_Strategy Start Oligonucleotide containing Ac-rC Synthesized Check_Sensitive_Groups Does the oligo contain other base-labile groups? Start->Check_Sensitive_Groups UltraFAST Use UltraFAST Deprotection (AMA, 65°C, 5-10 min) Check_Sensitive_Groups->UltraFAST No Mild_Deprotection Use Mild Deprotection (e.g., K2CO3 in Methanol) Check_Sensitive_Groups->Mild_Deprotection Yes End Deprotected Oligonucleotide UltraFAST->End Mild_Deprotection->End

References

impact of water content on Ac-rC Phosphoramidite-13C2,d1 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the stability of Ac-rC Phosphoramidite-13C2,d1, with a specific focus on the impact of water content.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a high-purity, isotopically labeled building block used in the chemical synthesis of RNA oligonucleotides.[1] The "Ac" denotes an acetyl protecting group on the cytidine (B196190) base, "rC" indicates it is a ribonucleoside, and "13C2,d1" signifies the presence of two carbon-13 isotopes and one deuterium (B1214612) atom for use in stable isotope labeling studies. Its primary application is in the synthesis of RNA molecules for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or as internal standards in mass spectrometry-based quantification.

Q2: Why is water content so critical for the stability of this phosphoramidite (B1245037)?

Phosphoramidites are highly susceptible to hydrolysis. The trivalent phosphorus (P(III)) center is reactive and will readily react with water, even in trace amounts.[2][3] This reaction, known as hydrolysis, converts the active phosphoramidite into an inactive H-phosphonate or other P(V) species.[2][4] Once hydrolyzed, the phosphoramidite can no longer participate in the coupling reaction during oligonucleotide synthesis, leading to synthesis failure.[][6]

Q3: What are the common signs of this compound degradation due to moisture?

The most immediate and common sign of degradation is a drop in coupling efficiency during oligonucleotide synthesis.[6][7] This is often observed through the trityl monitor on the synthesizer, where a decrease in the intensity of the colored trityl cation indicates that fewer full-length strands are being produced.[7] Other signs include the appearance of unexpected peaks in analytical chromatograms (HPLC) of the purified oligonucleotide, corresponding to truncated sequences.[7][8] Direct analysis of the phosphoramidite solution by ³¹P NMR will show a decrease in the P(III) signal and the appearance of signals corresponding to P(V) hydrolysis products.[9][10]

Q4: What are the recommended storage and handling procedures to prevent moisture contamination?

To ensure the stability and performance of this compound, strict anhydrous conditions must be maintained.

  • Solid Form: Store the solid phosphoramidite as a dry powder at -20°C or lower in a non-frost-free freezer.[2] The container should be tightly sealed and stored under an inert atmosphere like argon or nitrogen. Before opening, the vial must be allowed to warm to room temperature completely to prevent condensation from ambient air onto the cold powder.[2]

  • In Solution: Phosphoramidite solutions should be prepared using anhydrous acetonitrile (B52724) with a water content of less than 30 ppm, preferably below 10 ppm.[2][11] For highly sensitive applications, drying the dissolved phosphoramidite solution with activated 3Å molecular sieves is recommended.[11] Store solutions at -20°C under an inert atmosphere.[2]

Q5: What are the consequences of using a degraded phosphoramidite in my experiment?

Using a degraded phosphoramidite will lead to a significant reduction in the yield of the desired full-length oligonucleotide. The primary products of the synthesis will be shorter, truncated sequences, which can be difficult and costly to separate from the target product. This not only wastes valuable reagents but also compromises the integrity of downstream experiments that rely on the purity and sequence accuracy of the synthesized RNA.

Troubleshooting Guide

Issue: Low Coupling Efficiency

Users experiencing a sudden or gradual drop in coupling efficiency should consider moisture contamination as a primary cause.

Potential Cause Verification Step Recommended Action
Contaminated Solvent Check the water content of the acetonitrile used for dissolution and on the synthesizer. A common recommendation is <30 ppm water.[11]Replace the acetonitrile with a fresh, sealed bottle of anhydrous DNA/RNA synthesis grade solvent.[6]
Improper Handling Review the procedure used to dissolve and transfer the phosphoramidite. Was the vial warmed to room temperature before opening?[2]Implement a strict anhydrous handling protocol. Use dry syringes and needles, and maintain a positive pressure of inert gas (argon or nitrogen).
Degraded Phosphoramidite Analyze a sample of the phosphoramidite solution using ³¹P NMR or HPLC. Look for the presence of P(V) species or other degradation peaks.[9][10]Discard the suspect solution. Prepare a fresh solution from the solid stock, ensuring all handling procedures are strictly anhydrous.
Synthesizer Fluidics Leak Check the synthesizer for any leaks or loose fittings that could introduce ambient moisture into the system.Perform a system check and maintenance as per the manufacturer's instructions. Ensure all lines are dry before starting a new synthesis.[6]

Quantitative Data on Phosphoramidite Stability

While specific stability data for this compound is not publicly available, the following table provides representative data based on the known behavior of phosphoramidites in solution. The rate of degradation is highly dependent on the specific nucleoside, with dG phosphoramidites known to be particularly unstable.[4][12]

Water Content in Acetonitrile (ppm)Estimated Purity after 7 Days at 25°C (³¹P NMR)Estimated Impact on Coupling Efficiency
< 10> 99%Negligible
30~98%Minor decrease, potentially acceptable
50~95%Significant decrease, troubleshooting required
100< 90%Unacceptable, will lead to synthesis failure
Note: This data is illustrative and based on general principles of phosphoramidite chemistry. Actual stability may vary.

Experimental Protocols

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

This protocol allows for the direct quantification of the active P(III) phosphoramidite and its inactive P(V) degradation products.

  • Sample Preparation:

    • In a dry NMR tube under an inert atmosphere (e.g., in a glovebox), dissolve 10-20 mg of the solid this compound or an equivalent amount from solution (after evaporating the solvent under a stream of argon) in ~0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).

    • Cap the NMR tube securely.

  • Instrument Parameters:

    • Spectrometer: 202 MHz or higher.

    • Pulse Program: Standard proton-decoupled phosphorus experiment (zgig).[9]

    • Acquisition: 1024 scans.[9]

    • Reference: An external standard of 85% H₃PO₄ is typically used.

  • Data Interpretation:

    • The active phosphoramidite (P(III) species) will appear as a signal or a pair of diastereomeric signals in the region of 140-155 ppm.[10]

    • Oxidized or hydrolyzed impurities (P(V) species) will appear in the region between -25 and 50 ppm.[9][10]

    • Purity is calculated by integrating the P(III) signals and the P(V) signals and expressing the P(III) area as a percentage of the total phosphorus-containing species.

Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol is used to separate the main phosphoramidite product from its impurities.

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite at 1.0 mg/mL in anhydrous acetonitrile.[8][9]

    • Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[8] Prepare fresh before use.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Gradient: A linear gradient suitable for separating the phosphoramidite from more polar hydrolysis products (e.g., 50% to 100% B over 20 minutes).

    • Detection: UV absorbance at 254 nm or 260 nm.

  • Data Interpretation:

    • The pure phosphoramidite often appears as two closely eluting peaks representing the two diastereomers at the chiral phosphorus center.[9]

    • Hydrolysis products and other impurities will typically elute earlier (are more polar) than the main product peaks.

    • Purity is calculated based on the area percentage of the main product peaks relative to the total peak area in the chromatogram.

Visual Guides

Anhydrous_Handling_Workflow cluster_storage Storage cluster_prep Preparation for Use cluster_synth Synthesis storage Store Solid Amidite at <= -20°C under Inert Gas warm Warm Vial to Room Temperature (Crucial Step) storage->warm glovebox Transfer to Glovebox or use Inert Gas Manifold warm->glovebox dissolve Dissolve in Anhydrous Acetonitrile (<30 ppm H2O) glovebox->dissolve sieves Optional: Dry with 3Å Molecular Sieves Overnight dissolve->sieves For critical syntheses transfer Transfer to Synthesizer using Dry Syringe dissolve->transfer sieves->transfer synthesize Begin Oligo Synthesis transfer->synthesize

Caption: Workflow for anhydrous handling of phosphoramidites.

Troubleshooting_Low_Coupling Troubleshooting Logic for Low Coupling Efficiency start Low Coupling Efficiency Observed check_solvent Is Acetonitrile Fresh & Anhydrous? start->check_solvent check_amidite Is Amidite Solution Fresh (<1-2 weeks)? check_solvent->check_amidite Yes action_replace_solvent Replace with Fresh, Anhydrous Acetonitrile check_solvent->action_replace_solvent No analyze_amidite Analyze Amidite by 31P NMR / HPLC check_amidite->analyze_amidite Yes action_new_amidite Prepare Fresh Amidite Solution check_amidite->action_new_amidite No degraded Degradation Detected? analyze_amidite->degraded check_synth Check Synthesizer for Leaks/Flow Issues degraded->check_synth No degraded->action_new_amidite Yes action_maintenance Perform Synthesizer Maintenance check_synth->action_maintenance Yes (Issue Found) solution Problem Resolved check_synth->solution No (Issue Not Found, Contact Support) action_replace_solvent->solution action_review_handling Review Anhydrous Handling Technique action_new_amidite->action_review_handling action_new_amidite->solution action_maintenance->solution

Caption: Troubleshooting logic for low coupling efficiency.

Degradation_Pathways Amidite Active Phosphoramidite (P-III) HPhos Inactive H-Phosphonate (P-III) Amidite->HPhos + H2O (Hydrolysis) Phos Inactive Phosphate (P-V) Amidite->Phos + O2 (Oxidation)

Caption: Primary degradation pathways for phosphoramidites.

References

Technical Support Center: Ac-rC Phosphoramid-ite-¹³C₂,d₁ Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of Ac-rC Phosphoramidite-¹³C₂,d₁ during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Ac-rC Phosphoramidite-¹³C₂,d₁ and what are its common applications?

A1: Ac-rC Phosphoramidite-¹³C₂,d₁ is a stable isotope-labeled building block used in the chemical synthesis of RNA oligonucleotides. The cytidine (B196190) base is protected with an acetyl (Ac) group. The ribose sugar is labeled with two Carbon-13 atoms (¹³C₂) and one deuterium (B1214612) atom (d₁). This isotopic labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies to determine the structure and dynamics of RNA molecules.

Q2: Why is optimizing activator concentration crucial for this specific phosphoramidite (B1245037)?

A2: The Ac-rC Phosphoramidite-¹³C₂,d₁ is a modified and sterically hindered monomer. Using a suboptimal activator or an incorrect concentration can lead to significantly reduced coupling efficiency. This results in a higher incidence of deletion sequences (n-1), lower overall yield of the desired full-length oligonucleotide, and complicates downstream purification and analysis.

Q3: What are the most common activators used for modified RNA phosphoramidites?

A3: Several activators can be used, each with distinct properties. The most common include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). The choice of activator and its concentration depends on the specific phosphoramidite and the desired reaction kinetics.

Q4: How can I monitor the coupling efficiency during synthesis?

A4: The most common method for real-time monitoring of coupling efficiency is trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5' end of the growing oligonucleotide chain at the beginning of each coupling cycle, releasing a brightly colored trityl cation. The absorbance of this cation is measured, and a consistent, high signal indicates efficient coupling in the previous cycle. A significant drop in the trityl signal indicates a coupling problem.

Q5: What are the typical coupling times for Ac-rC Phosphoramidite-¹³C₂,d₁?

A5: Due to its steric bulk, Ac-rC Phosphoramidite-¹³C₂,d₁ generally requires longer coupling times compared to standard, unmodified phosphoramidites. Typical coupling times can range from 3 to 15 minutes, depending on the activator and its concentration.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common issue when working with modified phosphoramidites. The following guide provides a systematic approach to troubleshooting.

Problem: A significant drop in the trityl signal is observed after the coupling step with Ac-rC Phosphoramidite-¹³C₂,d₁.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Activator Concentration The concentration of the activator is critical. Too low, and the activation of the phosphoramidite is incomplete; too high, and it can lead to side reactions. It is recommended to perform an optimization experiment. (See Experimental Protocols section).
Inappropriate Activator For sterically hindered phosphoramidites like Ac-rC, a more potent activator may be required. Consider switching from a standard activator like 1H-Tetrazole to ETT, BTT, or DCI.
Degraded Phosphoramidite or Activator Phosphoramidites and activators are sensitive to moisture and oxidation. Ensure that all reagents are fresh, properly stored, and handled under anhydrous conditions. It is advisable to dissolve phosphoramidites immediately before use.
Insufficient Coupling Time Modified phosphoramidites often require longer reaction times. Increase the coupling time in increments (e.g., from 5 minutes to 10 minutes) to see if the efficiency improves.
Issues with the Synthesizer Check the synthesizer for any potential issues with reagent delivery, such as blocked lines or valves. Ensure that the correct volumes of reagents are being delivered to the synthesis column.

Data Presentation: Activator Concentration Optimization

The following tables summarize hypothetical data from an experiment to optimize the activator concentration for Ac-rC Phosphoramidite-¹³C₂,d₁ coupling.

Table 1: Comparison of Different Activators and Concentrations

ActivatorConcentration (M)Coupling Time (min)Average Coupling Efficiency (%)
1H-Tetrazole0.451085.2
ETT0.251095.8
ETT0.501098.5
ETT0.601098.6
BTT0.25597.1
BTT0.33599.2
BTT0.50599.1
DCI0.50398.9
DCI1.0399.5

Table 2: Effect of Coupling Time on Efficiency with 0.33 M BTT

ActivatorConcentration (M)Coupling Time (min)Average Coupling Efficiency (%)
BTT0.33396.5
BTT5599.2
BTT8899.3

Experimental Protocols

Protocol 1: Optimization of Activator Concentration

Objective: To determine the optimal concentration of a given activator for the coupling of Ac-rC Phosphoramidite-¹³C₂,d₁.

Materials:

  • Ac-rC Phosphoramidite-¹³C₂,d₁

  • Selected Activator (e.g., BTT)

  • Anhydrous Acetonitrile (B52724)

  • Standard oligonucleotide synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Procedure:

  • Prepare stock solutions of the activator in anhydrous acetonitrile at various concentrations (e.g., 0.25 M, 0.33 M, and 0.50 M for BTT).

  • Program the DNA/RNA synthesizer to synthesize a short, test oligonucleotide sequence (e.g., a 10-mer).

  • In the synthesis protocol, specify the use of Ac-rC Phosphoramidite-¹³C₂,d₁ at a desired position.

  • For the first synthesis, use the lowest concentration of the activator. Set a standard coupling time (e.g., 5 minutes for BTT).

  • Monitor the trityl cation release at each cycle to determine the stepwise coupling efficiency.

  • Repeat the synthesis with the other activator concentrations, keeping all other parameters constant.

  • Analyze the data to identify the concentration that provides the highest coupling efficiency.

Protocol 2: Quantification of Coupling Efficiency via Trityl Cation Assay

Objective: To quantitatively measure the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • The automated synthesizer is equipped with a UV-Vis spectrophotometer to monitor the absorbance of the trityl cation released during the deblocking step.

  • The instrument's software records the absorbance maximum (around 495 nm) for the trityl cation eluting from the column after each deblocking step.

  • The stepwise coupling efficiency is calculated by the synthesizer software based on the ratio of the trityl absorbance of a given cycle to that of the previous cycle.

  • A stable and high absorbance reading from cycle to cycle indicates high and consistent coupling efficiency.

Visualizations

Oligo_Synthesis_Workflow cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of Ac-rC Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Start next cycle End Cleavage and Deprotection Oxidation->End Start Start Synthesis Start->Deblocking Troubleshooting_Logic Problem Low Coupling Efficiency (Drop in Trityl Signal) Check_Reagents Check Reagent Quality (Freshness, Anhydrous) Problem->Check_Reagents Optimize_Activator Optimize Activator Concentration Check_Reagents->Optimize_Activator Reagents OK Resolved Problem Resolved Check_Reagents->Resolved Replaced Reagents Increase_Time Increase Coupling Time Optimize_Activator->Increase_Time Efficiency still low Optimize_Activator->Resolved Efficiency Improved Check_Synthesizer Check Synthesizer Fluidics Increase_Time->Check_Synthesizer Efficiency still low Increase_Time->Resolved Efficiency Improved Check_Synthesizer->Resolved Issue Found & Fixed

Validation & Comparative

Confirming Site-Specific RNA Labeling: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific labeling of RNA is a cornerstone of modern molecular biology, enabling detailed studies of RNA structure, function, and interaction with other molecules. The ability to precisely introduce a label at a specific nucleotide is crucial for a wide range of applications, from single-molecule fluorescence spectroscopy to the development of RNA-based therapeutics. However, the successful incorporation of a label at the intended site must be rigorously confirmed. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common techniques for validating site-specific RNA labeling, supported by experimental data and detailed protocols.

Introduction to Site-Specific RNA Labeling

Site-specific labeling involves the introduction of a chemical moiety, such as a stable isotope (e.g., ¹³C, ¹⁵N, ²H), a fluorescent dye, or a spin label, at a predetermined position within an RNA molecule. This can be achieved through various methods, including chemical synthesis for short RNAs, and enzymatic or chemo-enzymatic approaches for longer transcripts.[1][2] The choice of labeling strategy often depends on the size of the RNA, the desired label, and the specific research question.

The confirmation of successful and specific labeling is a critical quality control step. Incomplete or non-specific labeling can lead to ambiguous experimental results and misinterpretation of data. This guide focuses on the methodologies available for this confirmation process, with a primary focus on the power and utility of NMR spectroscopy.

NMR Spectroscopy for Confirmation of Site-Specific Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution information about the structure and dynamics of biomolecules in solution.[3][4] For site-specifically labeled RNA, NMR can unambiguously confirm the location of the incorporated label.

The fundamental principle behind using NMR for this purpose lies in the detection of signals from the isotopically labeled nucleus. For example, if a specific guanosine (B1672433) residue in an RNA sequence is labeled with ¹⁵N, a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum will show a unique cross-peak corresponding to the imino proton and the ¹⁵N nucleus of that specific guanosine.[2] The appearance of a single, new peak at the expected chemical shift provides definitive evidence of successful and site-specific incorporation.[2]

Experimental Workflow for NMR Confirmation

The process of confirming site-specific RNA labeling using NMR follows a well-defined workflow, from the preparation of the labeled RNA to the acquisition and analysis of NMR spectra.

G Experimental Workflow for NMR Confirmation cluster_0 RNA Preparation cluster_1 NMR Sample Preparation and Spectroscopy cluster_2 Confirmation A Site-Specific Isotope Labeling (e.g., enzymatic ligation) C Ligation of Labeled and Unlabeled RNA Fragments A->C B In vitro Transcription (for unlabeled fragments) B->C D Purification of Full-Length Labeled RNA (e.g., PAGE) C->D E Sample Preparation (Buffer exchange, concentration) D->E F NMR Data Acquisition (e.g., 2D 1H-15N HSQC) E->F G NMR Data Processing and Analysis F->G H Identification of Unique Cross-Peak G->H I Confirmation of Site-Specific Labeling H->I G Workflow for Mass Spectrometry Confirmation cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Confirmation A Labeled RNA Purification B Enzymatic Digestion (optional) A->B C Ionization (e.g., ESI) B->C D Mass Analysis C->D E Detection of Mass Shift D->E F Confirmation of Label Incorporation E->F

References

A Comparative Guide to RNA Labeling: Ac-rC Phosphoramidite-¹³C₂,d₁ Chemical Synthesis vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of RNA is a cornerstone of modern molecular biology, enabling in-depth studies of RNA structure, function, and dynamics. The choice of labeling methodology is critical and depends on the specific research question, the size of the RNA, and the desired label location. This guide provides an objective comparison between chemical synthesis using isotopically labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₂,d₁, and various enzymatic labeling techniques.

This comparison will delve into the principles, performance, and protocols of each approach, supported by experimental data, to assist researchers in selecting the optimal method for their needs.

At a Glance: Key Differences

FeatureAc-rC Phosphoramidite-¹³C₂,d₁ (Chemical Synthesis)Enzymatic Methods
Principle Stepwise, solid-phase chemical synthesis of RNA using protected nucleoside phosphoramidites.Use of enzymes to incorporate labeled nucleotides or modify existing RNA.
Label Placement Site-specific at any desired position.Typically at the 5' or 3' end, or uniformly throughout the transcript. Site-specific internal labeling is possible with specific enzymes.
RNA Size Most effective for short RNAs (typically < 100 nucleotides).Suitable for a wide range of RNA sizes, including long transcripts.
Yield Yield decreases with increasing RNA length.Generally higher yields, especially for long RNAs.
Purity High purity achievable with HPLC purification.Purity depends on the specific method and purification steps.
Cost Can be expensive, especially for long RNAs and isotopically labeled phosphoramidites.Can be more cost-effective, particularly for large-scale production of long RNAs.
Flexibility High flexibility in incorporating various modifications and labels.Flexibility depends on the enzyme and available labeled substrates.

Quantitative Performance Comparison

The selection of an RNA labeling method often hinges on quantitative metrics such as yield, purity, and labeling efficiency. The following tables summarize available data for chemical synthesis and common enzymatic methods.

Table 1: Chemical Synthesis with Ac-rC Phosphoramidite-¹³C₂,d₁
ParameterTypical ValueNotes
Coupling Efficiency (per step) >99%[1]High per-step efficiency is crucial for the synthesis of longer oligonucleotides.
Overall Yield (20-mer RNA) ~80% (crude)Overall yield decreases exponentially with increasing length.[2]
Overall Yield (50-mer RNA) <10% (crude)[3][4]Demonstrates the significant drop in yield for longer transcripts.
Purity (after HPLC) >99%[2]HPLC purification is essential to remove truncated sequences and other impurities.
Labeling Efficiency 100% (at the specified position)The labeled phosphoramidite (B1245037) is incorporated as a standard building block.
Table 2: Enzymatic Labeling Methods
MethodTypical YieldLabeling EfficiencyPurityNotes
In Vitro Transcription High (µg to mg scale)Variable, depends on the ratio of labeled to unlabeled NTPs.[5]High after purificationCan produce uniformly labeled long RNAs.[6]
3' End-Labeling (T4 RNA Ligase) Variable~10% for radiolabeling[7]High after purificationEfficiency can be influenced by RNA secondary structure.
5' End-Labeling (T4 PNK) HighHighHigh after purificationEfficient for labeling the 5' terminus.
RNA-TAG HighHighly efficient[8][9]High after purificationAllows for site-specific internal labeling of a recognition motif.

Experimental Methodologies and Workflows

A detailed understanding of the experimental protocols is vital for successful RNA labeling. Below are the methodologies for chemical synthesis using Ac-rC Phosphoramidite-¹³C₂,d₁ and key enzymatic techniques, accompanied by workflow diagrams.

Ac-rC Phosphoramidite-¹³C₂,d₁ Chemical Synthesis

Chemical synthesis of RNA is performed on a solid support in an automated synthesizer. The process involves a series of cycles, with each cycle adding one nucleotide to the growing RNA chain. The use of Ac-rC Phosphoramidite-¹³C₂,d₁ allows for the site-specific incorporation of a cytidine (B196190) with a stable isotope label.

Experimental Protocol:

  • Solid Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

  • Synthesis Cycle:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

    • Coupling: The labeled Ac-rC Phosphoramidite-¹³C₂,d₁ is activated and coupled to the 5'-hydroxyl of the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat Cycles: The synthesis cycle is repeated until the desired RNA sequence is assembled.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The crude RNA product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length, labeled RNA.

Chemical_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling with Ac-rC Phosphoramidite-¹³C₂,d₁ Detritylation->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat Oxidation->Repeat Repeat->Detritylation Next Nucleotide Cleavage_Deprotection Cleavage & Deprotection Repeat->Cleavage_Deprotection Synthesis Complete Purification HPLC Purification Cleavage_Deprotection->Purification Final_Product Labeled RNA Purification->Final_Product

Chemical Synthesis Workflow
Enzymatic RNA Labeling Methods

Enzymatic methods offer a diverse toolkit for RNA labeling, each with its specific applications and protocols.

This method is used to generate RNA transcripts that are uniformly labeled throughout their length. It is particularly useful for producing large quantities of long, labeled RNAs.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a DNA template with a promoter for a specific RNA polymerase (e.g., T7, T3, or SP6), the corresponding RNA polymerase, RNase inhibitor, and a mixture of ribonucleoside triphosphates (NTPs).

  • Labeled Nucleotide Incorporation: One or more of the NTPs are isotopically labeled (e.g., ¹³C, ¹⁵N). The ratio of labeled to unlabeled NTPs can be adjusted to control the specific activity of the resulting RNA.[5]

  • Transcription: The reaction is incubated at the optimal temperature for the RNA polymerase (typically 37°C). The polymerase transcribes the DNA template into a complementary RNA strand, incorporating the labeled NTPs.

  • Template Removal: The DNA template is removed by DNase treatment.

  • Purification: The labeled RNA is purified from unincorporated NTPs and other reaction components, usually by spin column chromatography or gel electrophoresis.

IVT_Workflow Start Start Reaction_Setup Reaction Setup: - DNA Template - RNA Polymerase - Labeled & Unlabeled NTPs Start->Reaction_Setup Transcription In Vitro Transcription Reaction_Setup->Transcription DNase_Treatment DNase Treatment Transcription->DNase_Treatment Purification Purification DNase_Treatment->Purification Final_Product Uniformly Labeled RNA Purification->Final_Product

In Vitro Transcription Workflow

This method is used to attach a single labeled nucleotide to the 3' end of an RNA molecule.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the RNA to be labeled, T4 RNA ligase, an excess of a 3'-blocked, 5'-radiolabeled cytidine 3',5'-bisphosphate ([⁵'-³²P]pCp), and reaction buffer.[7]

  • Ligation: The T4 RNA ligase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the RNA and the 5'-phosphate of the labeled pCp.

  • Incubation: The reaction is typically incubated overnight at a low temperature (e.g., 4°C or 16°C) to optimize ligation efficiency.[7][10]

  • Purification: The 3'-end-labeled RNA is purified from unincorporated labeled nucleotides.

T4_RNA_Ligase_Workflow Start Start Reaction_Setup Reaction Setup: - RNA - T4 RNA Ligase - Labeled pCp Start->Reaction_Setup Ligation Ligation Reaction Reaction_Setup->Ligation Purification Purification Ligation->Purification Final_Product 3'-End-Labeled RNA Purification->Final_Product

3' End-Labeling Workflow

The RNA-TAG (Transglycosylation at Guanosine) method allows for the site-specific covalent labeling of an RNA molecule at an internal position. This technique utilizes the bacterial enzyme tRNA guanine (B1146940) transglycosylase (TGT).[8]

Experimental Protocol:

  • RNA Design: The target RNA is engineered to contain a short (≥17 nucleotide) hairpin recognition sequence for the TGT enzyme.[8]

  • Reaction Setup: The engineered RNA is incubated with the TGT enzyme and a modified guanine analog (e.g., preQ₁) that carries the desired label (e.g., a fluorophore or biotin).

  • Enzymatic Exchange: The TGT enzyme recognizes the hairpin structure and exchanges the guanine at a specific position within the loop with the labeled guanine analog.

  • Purification: The site-specifically labeled RNA is purified from the enzyme and unreacted substrates.

RNATAG_Workflow Start Start RNA_Design Engineer RNA with TGT Recognition Hairpin Start->RNA_Design Reaction_Setup Reaction Setup: - Engineered RNA - TGT Enzyme - Labeled Guanine Analog RNA_Design->Reaction_Setup Enzymatic_Exchange Enzymatic Exchange Reaction Reaction_Setup->Enzymatic_Exchange Purification Purification Enzymatic_Exchange->Purification Final_Product Site-Specifically Labeled RNA Purification->Final_Product

RNA-TAG Workflow

Impact on RNA Structure and Function

An important consideration when choosing a labeling method is its potential impact on the structure and function of the RNA molecule.

  • Chemical Synthesis with Ac-rC Phosphoramidite-¹³C₂,d₁: The introduction of stable isotopes like ¹³C and deuterium (B1214612) is generally considered to have a minimal perturbing effect on the overall structure and function of the RNA. However, the chemical synthesis process itself, especially the deprotection steps, can sometimes lead to side reactions or incomplete removal of protecting groups, which could potentially affect the RNA's properties. Careful purification is crucial to minimize these risks.

  • Enzymatic Methods: Enzymatic labeling is often considered a milder approach. However, the specific method can have different effects:

    • In Vitro Transcription: Uniform labeling can be used to produce large quantities of RNA with minimal structural perturbation.

    • End-Labeling: Attaching a label to the 5' or 3' end is generally well-tolerated and less likely to interfere with the internal folding of the RNA.[11]

    • Site-Specific Internal Labeling: The introduction of a label at an internal site, as in the RNA-TAG method, requires careful consideration of the label's size and chemical properties to avoid disrupting the local RNA structure and function. The hairpin recognition sequence itself could also potentially influence the overall fold of the RNA.

Conclusion

Both chemical synthesis using labeled phosphoramidites like Ac-rC Phosphoramidite-¹³C₂,d₁ and enzymatic methods are powerful tools for RNA labeling, each with its own set of advantages and limitations.

Ac-rC Phosphoramidite-¹³C₂,d₁ and chemical synthesis offer unparalleled precision for site-specific labeling of short RNAs, which is invaluable for detailed structural studies by NMR and other biophysical techniques. However, the decreasing yield with increasing length makes it less practical for long RNAs.

Enzymatic methods provide a versatile and often more efficient means of labeling a wide range of RNA sizes. In vitro transcription is the method of choice for producing large quantities of uniformly labeled long RNAs, while techniques like T4 RNA ligase and T4 Polynucleotide Kinase offer robust solutions for end-labeling. Innovative methods like RNA-TAG are expanding the possibilities for site-specific internal labeling of longer transcripts.

Ultimately, the optimal choice of labeling strategy will be dictated by the specific experimental goals, the size of the RNA of interest, and the desired location of the label. For many complex research questions, a chemoenzymatic approach , which combines the site-specific precision of chemical synthesis for a small RNA fragment with the efficiency of enzymatic ligation to a larger RNA, may offer the most powerful solution.[3][4]

References

A Comparative Guide to Ac-rC Phosphoramidite-¹³C₂,d₁ and ¹⁵N-Labeled Phosphoramidites in Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes into oligonucleotides is a powerful strategy for elucidating their structure, dynamics, and interactions with other molecules. This guide provides a comprehensive comparison of two key types of labeled phosphoramidites: the dual-labeled Ac-rC Phosphoramidite-¹³C₂,d₁ and the widely used ¹⁵N-labeled phosphoramidites. Understanding the distinct advantages of each is crucial for designing experiments that yield high-resolution structural and dynamic data, particularly in the context of drug development where nucleic acids are increasingly important targets.

Introduction to Stable Isotope Labeling

Stable isotope labeling of nucleic acids with isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or d) is a cornerstone of modern biophysical research.[1] These non-radioactive isotopes allow for the detailed investigation of oligonucleotide structure and function using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] While enzymatic methods are suitable for uniform labeling, chemical synthesis using labeled phosphoramidites enables the precise, site-specific placement of isotopes, which is invaluable for studying specific regions of interest within a nucleic acid sequence.[1]

Performance Comparison: Ac-rC Phosphoramidite-¹³C₂,d₁ vs. ¹⁵N-Labeled Phosphoramidites

The choice between ¹³C,d- and ¹⁵N-labeled phosphoramidites depends on the specific research question and the analytical technique being employed. Each labeling strategy offers unique advantages for simplifying complex spectra and extracting precise structural and dynamic information.

Ac-rC Phosphoramidite-¹³C₂,d₁ is a specialized cytidine (B196190) phosphoramidite (B1245037) featuring isotopic labels on both the acetyl protecting group (¹³C₂) and the cytidine base (d₁). This dual labeling is particularly useful for specific NMR experiments and for tracing the fate of the protecting group in synthetic and metabolic studies.

¹⁵N-Labeled Phosphoramidites involve the incorporation of the ¹⁵N isotope at one or more nitrogen positions within the nucleobase. This type of labeling is extensively used to probe hydrogen bonding and to simplify crowded NMR spectra through heteronuclear correlation experiments.[2]

Below is a summary of their comparative performance characteristics:

FeatureAc-rC Phosphoramidite-¹³C₂,d₁¹⁵N-Labeled Phosphoramidites
Primary Application NMR-based structural and dynamic studies, particularly for resolving spectral overlap and studying local conformations. Tracing of acetyl group in metabolic or synthesis studies.Probing hydrogen bonds in base pairs, simplifying NMR spectra via ¹H-¹⁵N correlation, and studying nucleic acid-ligand interactions.[3][4]
NMR Spectroscopy Advantages - ¹³C labeling provides access to a wide range of NMR experiments for studying the carbon backbone and base structure. - Deuterium labeling reduces ¹H-¹H dipolar coupling, leading to sharper NMR signals and improved spectral resolution, especially in larger molecules.[5][6]- ¹⁵N chemical shifts are sensitive to the electronic environment, making them excellent probes of base pairing and stacking. - ¹H-¹⁵N HSQC experiments provide a "fingerprint" of the molecule, useful for assessing folding and binding.[][8]
NMR Spectroscopy Limitations ¹³C-¹³C scalar couplings in uniformly labeled molecules can complicate spectra, though site-specific labeling with Ac-rC Phosphoramidite-¹³C₂,d₁ mitigates this.[9]The natural abundance of ¹⁵N is very low (~0.4%), necessitating enrichment for most NMR applications.[8] The chemical shift range of ¹⁵N is narrower than that of ¹³C.[]
Mass Spectrometry The mass shift from ¹³C and deuterium allows for clear differentiation from unlabeled fragments and can be used for quantification.The mass shift due to ¹⁵N incorporation is readily detected and can be used to track the incorporation of the labeled nucleotide.
Synthesis & Purity Synthesized using standard solid-phase phosphoramidite chemistry. High purity is crucial to avoid signal artifacts.Synthesis follows standard protocols. High chemical purity is essential for efficient oligonucleotide synthesis.

Experimental Data Insights

For NMR Spectral Resolution: The inclusion of deuterium in Ac-rC Phosphoramidite-¹³C₂,d₁ is expected to provide a significant advantage in terms of spectral resolution for the signals originating from the labeled cytidine residue and its neighbors. Deuteration simplifies ¹H NMR spectra by reducing signal overlap and sharpening the remaining proton signals.[5][6] This is particularly beneficial for studying larger RNA molecules where spectral crowding is a major challenge.[10]

For Probing Interactions: ¹⁵N-labeling is exceptionally powerful for studying interactions that involve hydrogen bonds, such as base pairing and drug-nucleic acid binding.[3][4] For instance, ¹H-¹⁵N HSQC experiments can directly probe the involvement of specific nitrogen atoms in these interactions, providing unambiguous evidence of binding sites and conformational changes.

Experimental Protocols

Solid-Phase Synthesis of a Site-Specifically Labeled Oligonucleotide

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C,d- or ¹⁵N-label using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.

  • Ac-rC Phosphoramidite-¹³C₂,d₁ or a desired ¹⁵N-labeled phosphoramidite.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing agent (e.g., iodine solution).

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

  • Buffers for purification (e.g., HPLC-grade acetonitrile (B52724) and triethylammonium (B8662869) acetate).

Procedure:

  • Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle at which the labeled phosphoramidite will be introduced.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, labeled product.

  • Quality Control: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.[11][12]

NMR Sample Preparation and Analysis

Sample Preparation:

  • The purified, labeled oligonucleotide is desalted, typically by size-exclusion chromatography or dialysis.

  • The sample is lyophilized and then dissolved in an appropriate NMR buffer. For experiments observing exchangeable protons, the sample is dissolved in 90% H₂O/10% D₂O. For other experiments, D₂O is used as the solvent.[1][13]

  • The sample is transferred to a high-quality NMR tube, and the concentration is typically in the range of 0.1 to 1.0 mM.[14]

NMR Analysis (Example: ¹H-¹⁵N HSQC):

  • Spectrometer Setup: The NMR spectrometer is tuned and matched to the ¹H and ¹⁵N frequencies. Shimming is performed to optimize the magnetic field homogeneity.[4][15]

  • Experiment Acquisition: A 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is performed. This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.[2][8]

  • Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, NMRPipe) involving Fourier transformation, phasing, and baseline correction.

  • Spectral Analysis: The resulting 2D spectrum displays cross-peaks for each ¹H-¹⁵N pair, providing a "fingerprint" of the oligonucleotide. Changes in the positions or intensities of these peaks upon addition of a ligand or a change in conditions can be used to map interaction sites and monitor conformational changes.[8]

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows in utilizing labeled phosphoramidites for nucleic acid research.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Start Solid Support Deblocking Deblocking (DMT Removal) Start->Deblocking Coupling Coupling (Labeled Phosphoramidite) Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat for each nucleotide Oxidation->Repeat Repeat->Deblocking Cleavage Cleavage & Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification QC Quality Control (MS) Purification->QC Drug_Interaction_Workflow cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Labeled_Oligo Synthesized Labeled Oligonucleotide Titration Titration Series Labeled_Oligo->Titration Drug Drug Candidate Drug->Titration NMR NMR Spectroscopy (e.g., HSQC) Titration->NMR MS Mass Spectrometry Titration->MS Binding_Site Binding Site Mapping NMR->Binding_Site Conformational_Change Conformational Change Analysis NMR->Conformational_Change Kinetics Binding Kinetics MS->Kinetics

References

Unveiling RNA's Secrets: A Comparative Guide to Ac-rC Phosphoramidite-13C2,d1 for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of RNA structure and function, the precise labeling of RNA molecules is paramount. This guide provides a comprehensive comparison of Ac-rC Phosphoramidite-13C2,d1, a site-specific isotopic labeling reagent, with other common RNA labeling techniques. By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip you with the knowledge to select the optimal strategy for your research needs.

The study of RNA structure is fundamental to understanding its diverse roles in cellular processes, from gene regulation to catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of RNA in solution. However, for larger RNA molecules, spectral overlap and signal broadening can severely limit the resolution and interpretability of NMR data.[1][2] Isotopic labeling, the incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H, is a critical tool to overcome these limitations.[3][4]

Ac-rC Phosphoramidite-¹³C₂,d₁ is a specialized building block for the chemical synthesis of RNA. It allows for the site-specific incorporation of two ¹³C atoms and one deuterium (B1214612) atom into a cytidine (B196190) residue. This targeted labeling approach offers significant advantages in simplifying complex NMR spectra and enabling detailed structural analysis of specific regions within an RNA molecule.

Comparison with Alternative Labeling Strategies

The choice of an RNA labeling strategy depends on the specific research question, the size of the RNA, and the desired level of detail. Ac-rC Phosphoramidite-¹³C₂,d₁ offers a unique combination of site-specificity and spectral simplification. Below is a comparison with other common methods.

Labeling MethodPrincipleLabeling PatternKey AdvantagesKey Disadvantages
Ac-rC Phosphoramidite-¹³C₂,d₁ Chemical synthesis with an isotopically labeled phosphoramidite (B1245037).Site-specific at a chosen cytidine residue.High precision for studying specific interactions or conformations. Reduces spectral complexity locally.Not suitable for global structural analysis. Synthesis of labeled phosphoramidite can be complex.
Uniform ¹³C/¹⁵N Labeling Enzymatic synthesis (in vitro transcription) using ¹³C/¹⁵N-labeled NTPs.All nucleotides are labeled.Provides a wealth of structural restraints for de novo structure determination.Severe spectral overlap and signal broadening in larger RNAs.[1][2]
Nucleotide-Specific Labeling In vitro transcription with one or more types of labeled NTPs (e.g., only ¹³C/¹⁵N-CTP).All instances of a specific nucleotide type (e.g., all Cytidines) are labeled.Simplifies spectra compared to uniform labeling. Allows for the assignment of signals from a specific nucleotide type.Can still lead to significant overlap if the labeled nucleotide is abundant.
Segmental Labeling Ligation of an isotopically labeled RNA fragment to an unlabeled fragment.A specific segment or domain of the RNA is labeled.Enables the study of large RNAs by focusing on one domain at a time.[1][5]Ligation efficiency can be a limiting factor. Requires careful planning of fragment synthesis and ligation strategy.
Fluorescent Labeling Covalent attachment of a fluorescent dye to the RNA.Typically at the 5' or 3' end, or at a specific internal site via modified phosphoramidites.Enables techniques like FRET for studying conformational changes. High sensitivity of detection.[6]The bulky dye can potentially perturb the RNA structure and function. Not a direct probe of atomic-level structure.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of RNA labeling and structural analysis experiments.

Protocol 1: Solid-Phase Synthesis of RNA with this compound

This protocol outlines the general steps for incorporating Ac-rC Phosphoramidite-¹³C₂,d₁ into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Unlabeled RNA phosphoramidites (A, G, U) and Ac-rC Phosphoramidite-¹³C₂,d₁.

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole).

  • Capping reagents (Acetic Anhydride and N-Methylimidazole).

  • Oxidizing agent (Iodine solution).

  • Deblocking agent (Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

Procedure:

  • Synthesizer Setup: Load the CPG column, phosphoramidites, and all necessary reagents onto the synthesizer. Program the desired RNA sequence, specifying the cycle for the introduction of Ac-rC Phosphoramidite-¹³C₂,d₁.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing RNA chain by washing with the deblocking agent.

    • Coupling: The Ac-rC Phosphoramidite-¹³C₂,d₁ (or an unlabeled phosphoramidite) is activated by the activator and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the CPG support, and all protecting groups (on the bases and the 2'-hydroxyls) are removed using a deprotection solution (e.g., a mixture of ethanolic methylamine (B109427) and aqueous methylamine).[7]

  • Purification: The crude RNA is purified, typically by HPLC, to isolate the full-length, labeled product.

Protocol 2: NMR Spectroscopy of Isotopically Labeled RNA

This protocol provides a general workflow for acquiring and analyzing NMR data of an RNA sample labeled with Ac-rC Phosphoramidite-¹³C₂,d₁.

Materials:

  • Purified, isotopically labeled RNA sample.

  • NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O or 100% D₂O).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve the lyophilized RNA in the NMR buffer to a final concentration of 0.1-1.0 mM. Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to assess the overall sample quality and folding.

    • Acquire two-dimensional homonuclear (e.g., NOESY, TOCSY) and heteronuclear (e.g., ¹H-¹³C HSQC) correlation spectra. The ¹H-¹³C HSQC experiment will specifically detect the signals from the ¹³C-labeled cytidine.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • The simplified spectral region corresponding to the labeled cytidine in the ¹H-¹³C HSQC spectrum will facilitate the assignment of its resonances.

    • Use the through-space correlations observed in the NOESY spectra involving the protons of the labeled cytidine to determine its proximity to other nucleotides, providing crucial distance restraints for structure calculation.

    • Integrate the NMR data with computational modeling to generate a high-resolution 3D structure of the RNA.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase RNA Synthesis start Start Synthesis deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (Add Phosphoramidite) deblocking->coupling capping Capping (Terminate Failures) coupling->capping oxidation Oxidation (Stabilize Linkage) capping->oxidation end_cycle End of Cycle oxidation->end_cycle end_cycle->deblocking Next Nucleotide cleavage Cleavage & Deprotection end_cycle->cleavage Final Nucleotide purification HPLC Purification cleavage->purification final_product Purified Labeled RNA purification->final_product RNA_Structure_Determination start Labeled RNA Sample nmr_acquisition NMR Data Acquisition (1D, 2D NOESY, 2D HSQC) start->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing assignment Resonance Assignment data_processing->assignment restraints Generate Structural Restraints (Distances, Dihedral Angles) assignment->restraints calculation 3D Structure Calculation restraints->calculation validation Structure Validation & Refinement calculation->validation final_structure High-Resolution RNA Structure validation->final_structure

References

A Comparative Analysis of 2'-Hydroxyl Protecting Groups in RNA Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic RNA manufacturing, the choice of the 2'-hydroxyl protecting group for phosphoramidite (B1245037) monomers is a critical decision that profoundly impacts the yield, purity, and overall success of oligonucleotide synthesis. This guide provides a detailed, data-driven comparison of the most prominent 2'-hydroxyl protecting groups, with a focus on the widely used tert-butyldimethylsilyl (TBDMS) group found in Ac-rC phosphoramidite and its key alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their RNA synthesis endeavors.

Introduction to 2'-Hydroxyl Protection in RNA Synthesis

The presence of a hydroxyl group at the 2' position of the ribose sugar distinguishes RNA from DNA. While essential for its biological function, this reactive group complicates chemical synthesis, necessitating the use of a temporary protecting group. An ideal 2'-hydroxyl protecting group should be stable throughout the iterative cycles of solid-phase synthesis and selectively removable under conditions that do not compromise the integrity of the newly synthesized RNA strand. The selection of this protecting group influences several key aspects of the synthesis process, including coupling efficiency, reaction times, and the final deprotection strategy.

This guide focuses on a comparative analysis of four key 2'-hydroxyl protecting groups:

  • TBDMS (tert-butyldimethylsilyl): The conventional and widely used silyl (B83357) protecting group.

  • TOM ((Triisopropylsilyl)oxy]methyl): A second-generation silyl protecting group designed to reduce steric hindrance.

  • ACE (bis(2-acetoxyethoxy)methyl): An orthoester-based protecting group offering advantages for the synthesis of long RNA sequences.

  • Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl): An acetal-based protecting group with distinct deprotection characteristics.

Performance Data: A Quantitative Comparison

The following tables summarize the key performance metrics of Ac-rC phosphoramidites equipped with different 2'-hydroxyl protecting groups, based on available experimental data.

Table 1: Coupling Performance

Protecting GroupAverage Coupling Efficiency (%)Typical Coupling Time (minutes)Key Advantages
TBDMS 98.5 - 99.0[1]5 - 10Well-established chemistry, widely available.
TOM > 99.0[1][2]1.5 - 3[1]Higher coupling efficiency, shorter coupling times, reduced steric hindrance.[2][3]
ACE > 99.0[4]< 1Very high coupling efficiency, ideal for long RNA synthesis.[4]
Fpmp Not explicitly quantified in direct comparisonNot explicitly quantified in direct comparisonAlternative acid-labile deprotection.

Table 2: Deprotection Conditions

Protecting GroupDeprotection ReagentDeprotection ConditionsNotes
TBDMS Tetrabutylammonium fluoride (B91410) (TBAF) or Triethylamine trihydrofluoride (TEA·3HF)Room temperature to 65°CStandard fluoride-based deprotection.
TOM Methylamine (B109427) (in ethanol/water or AMA) followed by TBAF or TEA·3HFRoom temperature to 65°CFast and reliable deprotection.[3]
ACE Aqueous acid (e.g., 100 mM acetic acid, pH 3.8)60°C, 30 minutesMild, non-fluoride-based deprotection.[4][5]
Fpmp Aqueous acid (pH 2.0 - 3.0)Room temperature, ~24 hoursRequires careful pH control to avoid internucleotide linkage cleavage.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and deprotection of RNA oligonucleotides using different 2'-hydroxyl protecting groups.

Solid-Phase RNA Synthesis (General Protocol)

The following protocol outlines the standard automated solid-phase synthesis cycle for RNA, which is broadly applicable to TBDMS, TOM, and ACE protected phosphoramidites with minor modifications to the coupling times.

Materials:

  • Ac-rC and other ribonucleoside phosphoramidites with the desired 2'-hydroxyl protecting group

  • Solid support (e.g., CPG)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Procedure:

  • Synthesizer Setup: Load the phosphoramidite solutions, reagents, and the solid support column onto an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of iterative cycles, each consisting of four main steps:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution to free the 5'-hydroxyl group.

    • Coupling: Activation of the phosphoramidite with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are adjusted based on the protecting group (see Table 1).

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage from Solid Support: The synthesized oligonucleotide is cleaved from the solid support using an appropriate cleavage reagent (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

Deprotection Protocols
  • Cleavage and Base Deprotection: Treat the solid support with a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v) at 65°C for 10-15 minutes.

  • Evaporation: Evaporate the supernatant to dryness.

  • 2'-TBDMS Deprotection: Resuspend the pellet in 100 µL of anhydrous DMSO. Add 125 µL of TEA·3HF and incubate at 65°C for 2.5 hours.

  • Quenching and Precipitation: Quench the reaction and precipitate the RNA using a suitable method (e.g., butanol precipitation).

  • Cleavage and Base Deprotection: Treat the solid support with AMA at 65°C for 10 minutes for standard oligonucleotides. For longer sequences, a mixture of ethanolic methylamine and aqueous methylamine (1:1) at room temperature overnight can be used.[9]

  • Evaporation: Evaporate the supernatant to dryness.

  • 2'-TOM Deprotection: The 2'-TOM group is also removed using a fluoride-based reagent like TBAF or TEA·3HF, following a similar procedure to the TBDMS deprotection.

  • Cleavage and Base Deprotection: The oligonucleotide is cleaved from the support and the exocyclic amine protecting groups are removed using 40% aqueous methylamine at 55°C for 10 minutes.[10]

  • Lyophilization: Lyophilize the sample to dryness.

  • Cleavage and Base Deprotection: Standard cleavage and base deprotection protocols are used.

  • 2'-Fpmp Deprotection: The Fpmp group is removed by treatment with aqueous acid at a pH between 2.0 and 3.0 at room temperature.[6][7][8] The reaction is typically complete within 24 hours. It is crucial to maintain the pH above 3.0 for acid-sensitive sequences to prevent degradation.[6][7][8]

Visualization of Workflows

Solid-Phase RNA Synthesis Cycle

The following diagram illustrates the iterative four-step cycle of solid-phase RNA synthesis.

RNA_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted -OH Blockage) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Next_Cycle Oxidation->Next_Cycle Chain Elongated Next_Cycle->Deblocking Start Next Cycle

A simplified workflow of the solid-phase RNA synthesis cycle.
Decision Pathway for Selecting a 2'-Hydroxyl Protecting Group

This diagram presents a logical decision-making process for selecting the most appropriate 2'-hydroxyl protecting group based on the specific requirements of the RNA synthesis.

Decision_Pathway start Start: Define Synthesis Goals length Is the target RNA sequence long (>50 nt)? start->length high_yield Is the highest possible coupling efficiency critical? length->high_yield No ace Consider 2'-ACE length->ace Yes fluoride_sensitivity Are there fluoride-sensitive modifications? high_yield->fluoride_sensitivity No tom Consider 2'-TOM high_yield->tom Yes standard_protocol Is adherence to a standard, well-established protocol preferred? fluoride_sensitivity->standard_protocol No fluoride_sensitivity->ace Yes standard_protocol->tom No tbdms 2'-TBDMS is a suitable option standard_protocol->tbdms Yes fpmp Consider 2'-Fpmp or other acid-labile groups

A decision guide for selecting a 2'-hydroxyl protecting group.

Conclusion

The choice of a 2'-hydroxyl protecting group is a pivotal parameter in the successful chemical synthesis of RNA. While the traditional TBDMS group remains a reliable and widely used option, newer alternatives offer significant advantages in specific applications. The TOM protecting group provides a notable improvement in coupling efficiency and speed, making it an excellent choice for routine and high-throughput synthesis. For the synthesis of long and complex RNA molecules, the ACE protecting group, with its exceptional coupling efficiency and mild, non-fluoride deprotection, stands out as a superior option. The Fpmp group offers an alternative deprotection strategy for specific applications where acid lability is desired, though it requires careful control of deprotection conditions.

By carefully considering the specific requirements of their research, including the desired length of the RNA, the need for high purity, and the presence of other sensitive modifications, scientists can select the optimal 2'-hydroxyl protecting group to achieve their synthesis goals efficiently and reliably.

References

A Comparative Guide to Ac-rC Phosphoramidite-13C2,d1 and Unlabeled Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic oligonucleotides, the choice between isotopically labeled and unlabeled phosphoramidites is a critical decision that impacts experimental outcomes and analytical depth. This guide provides an objective comparison of the performance of Acetyl-ribo-Cytidine (Ac-rC) Phosphoramidite-13C2,d1 and its unlabeled counterpart, supported by experimental applications and methodologies.

The primary distinction between these two phosphoramidites lies in the isotopic composition of the cytidine (B196190) nucleobase. The labeled version is enriched with two carbon-13 isotopes and one deuterium (B1214612) atom, which serve as powerful probes in advanced analytical techniques.[1] While the fundamental chemical behavior in oligonucleotide synthesis is largely equivalent, the applications and the data they yield differ significantly.

Performance and Application Comparison

The choice between Ac-rC Phosphoramidite-13C2,d1 and unlabeled Ac-rC phosphoramidite (B1245037) is dictated by the intended downstream application. Unlabeled phosphoramidites are the standard for bulk synthesis of oligonucleotides for a wide range of applications where atomic-level tracking is not required. In contrast, the isotopically labeled version is a specialized reagent employed for nuanced structural and quantitative studies.

FeatureThis compoundUnlabeled Ac-rC Phosphoramidite
Primary Application Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamics studies of RNA.[2][3][4] Mass spectrometry (MS) for quantitative analysis and mechanistic studies.[][6]Routine synthesis of RNA oligonucleotides for general applications (e.g., PCR, gene synthesis).
Key Advantage Enables site-specific labeling for detailed atomic-level analysis, reducing spectral complexity and enhancing signal resolution in NMR.[3][7][8][9] Acts as an internal standard for highly accurate quantification in mass spectrometry.[6]Cost-effective for large-scale synthesis. Readily available and suitable for a broad range of standard molecular biology applications.
Cost Significantly higher due to the complex synthesis of the isotopically enriched precursor.[2][6]Standard market price for phosphoramidites.
Synthesis Performance Coupling yields are generally comparable to unlabeled phosphoramidites under standard solid-phase synthesis conditions.[2]High coupling yields are expected with optimized synthesis cycles.
Deprotection Standard deprotection protocols are applicable, similar to unlabeled phosphoramidites.Compatible with a range of deprotection strategies, including fast deprotection methods with appropriate protecting group schemes.[10]
Final Oligonucleotide Purity High purity is achievable with standard purification methods (e.g., HPLC, PAGE). The isotopic labels do not interfere with purification.High purity is routinely achieved.
Quality Control Purity is assessed by methods such as HPLC and 31P NMR. Identity is confirmed by mass spectrometry, which will show a predictable mass shift due to the isotopes.[10]Purity is assessed by HPLC or CE. Identity is confirmed by mass spectrometry.[11][12]

Key Experimental Applications and Protocols

The utility of this compound is most evident in its application in NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for RNA Structural Analysis

Isotopically labeled phosphoramidites are instrumental in overcoming the challenges of spectral overlap and line broadening in NMR analysis of RNA molecules, especially for larger structures.[3][4] By selectively incorporating 13C-labeled nucleotides, researchers can simplify complex spectra and accurately assign resonances, which is crucial for determining the three-dimensional structure and dynamics of RNA.[9][13]

Experimental Protocol: Synthesis and NMR Analysis of a Site-Specifically Labeled RNA Oligonucleotide

  • Oligonucleotide Synthesis: The target RNA sequence is synthesized on an automated solid-phase synthesizer. For site-specific labeling, this compound is used at the desired position(s) in the sequence, while standard unlabeled phosphoramidites (A, G, U, and C) are used for the remaining positions. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[14]

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate (B84403) protecting groups are removed using a standard deprotection solution (e.g., a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine).[14] The fully deprotected RNA is then purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • NMR Sample Preparation: The purified, labeled RNA is dissolved in a suitable NMR buffer, and its concentration is determined by UV-Vis spectrophotometry.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., 1H-13C HSQC) are performed. The 13C label in the cytidine base allows for the selective detection of signals from the labeled site, which simplifies spectral assignment and provides specific structural and dynamic information.[7][8]

  • Data Analysis: The acquired NMR data is processed and analyzed to determine the structure and dynamics of the RNA molecule. The well-resolved signals from the labeled cytidine provide key constraints for structural calculations.[15]

Mass Spectrometry for Quantitative Analysis

In quantitative mass spectrometry, stable isotope-labeled oligonucleotides serve as ideal internal standards.[6] Because they are chemically identical to the analyte but have a different mass, they can be used to correct for variations in sample preparation and instrument response, leading to highly accurate quantification.

Experimental Protocol: Quantification of an RNA Therapeutic using a 13C-Labeled Internal Standard

  • Synthesis of Internal Standard: An isotopically labeled version of the target RNA therapeutic is synthesized using this compound at one or more positions.

  • Sample Preparation: A known amount of the labeled internal standard is spiked into the biological matrix (e.g., plasma, tissue homogenate) containing the unlabeled RNA therapeutic. The RNA is then extracted and purified.

  • LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeled and unlabeled oligonucleotides co-elute from the LC column but are distinguished by their different masses in the mass spectrometer.[6]

  • Data Analysis: The ratio of the signal intensity of the unlabeled analyte to the labeled internal standard is used to calculate the precise concentration of the RNA therapeutic in the original sample.[6]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the key workflows.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Cleavage Cleavage & Deprotection Oxidation->Cleavage Phosphoramidites Ac-rC-13C2,d1 or Unlabeled Ac-rC Phosphoramidites->Coupling Ancillary Ancillary Reagents Ancillary->Coupling SolidSupport Solid Support (CPG) SolidSupport->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification QC Quality Control (MS/CE) Purification->QC FinalProduct Final Labeled or Unlabeled Oligonucleotide QC->FinalProduct

Caption: Automated solid-phase oligonucleotide synthesis workflow.

NMR_Analysis_Workflow LabeledRNA Synthesized RNA with Ac-rC-13C2,d1 SamplePrep NMR Sample Preparation LabeledRNA->SamplePrep NMR_Spec NMR Spectrometer SamplePrep->NMR_Spec DataAcq 2D NMR Data Acquisition (e.g., 1H-13C HSQC) NMR_Spec->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Structure RNA Structure & Dynamics Information DataProc->Structure

Caption: Workflow for RNA structural analysis using NMR with isotopic labeling.

Conclusion

References

A Comparative Guide to Quantifying Isotopic Enrichment in Labeled RNA: A Focus on Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of RNA structure, function, and dynamics, the precise quantification of isotopic enrichment is paramount. Stable isotope labeling of RNA, followed by analysis with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into these complex biomolecules. This guide provides an objective comparison of RNA labeling using Ac-rC Phosphoramidite-¹³C₂,d₁ with other common labeling strategies, supported by illustrative experimental data and detailed protocols.

Comparison of RNA Isotopic Labeling Strategies

The choice of labeling strategy is dictated by the specific research goals, the required level of analytical detail, and the available instrumentation. Here, we compare chemical synthesis using site-specifically labeled phosphoramidites like Ac-rC Phosphoramidite-¹³C₂,d₁ with enzymatic and metabolic labeling methods.

Table 1: Performance Comparison of RNA Isotopic Labeling Methods

FeatureChemical Synthesis (e.g., Ac-rC Phosphoramidite-¹³C₂,d₁)Enzymatic Synthesis (In Vitro Transcription)Metabolic Labeling (In Vivo)
Labeling Specificity Site-specific at pre-determined positionsUniform or nucleotide-specificUniform, dependent on precursor availability
Typical Isotopic Enrichment High (>98% for specific sites)[1]High (>95% for uniform labeling)Variable, depends on precursor uptake and dilution
RNA Length Efficient for short to medium oligos (<50-70 nt)[2][3]Suitable for long RNAs (>50 nt)[4][5]Applicable to all endogenous RNAs
Yield Lower, especially for longer sequences[2]High[4]Not applicable (extraction from cells)
Cost High, due to synthesis of labeled phosphoramiditesModerate to high, depending on labeled NTPsLower precursor cost, but higher cell culture expense
Complexity High (requires expertise in solid-phase synthesis)Moderate (requires expertise in molecular biology)High (requires expertise in cell culture and extraction)
Primary Analytical Method MS, NMRMS, NMRMS
Key Advantage Precise control over label placement for detailed structural and dynamic studies[6][7]Production of long, uniformly labeled RNAs for global analysis[5][8]Study of RNA dynamics in a native cellular context[9]

Quantitative Data Presentation

The following tables illustrate the type of quantitative data that can be obtained from mass spectrometry and NMR spectroscopy for isotopically labeled RNA.

Table 2: Illustrative Mass Spectrometry Data for a 10-mer RNA containing a single Ac-rC-¹³C₂,d₁ labeled cytidine

IonTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)Relative Abundance (%)Isotopic Enrichment (%)
Unlabeled RNA3076.543076.553.251.1-
Labeled RNA ([M+³H]) 3079.55 3079.56 3.25 98.9 98.9

Note: This data is illustrative and based on the expected mass shift for ¹³C₂ and d₁ labeling. The isotopic enrichment is calculated from the relative abundances of the labeled and unlabeled species.

Table 3: Illustrative NMR Data for Quantifying Deuterium (B1214612) Enrichment

SignalIntegral (¹H NMR)Integral (²H NMR)Calculated Isotopic Abundance (%)
H6 (unlabeled Cytidine)1.000.000
H6 (d₁-labeled Cytidine) 0.015 0.985 98.5

Note: This table demonstrates how the combination of ¹H and ²H NMR can be used to determine the isotopic abundance at a specific site. The data is representative of what would be expected for a highly enriched sample.[10]

Experimental Protocols

Detailed methodologies are critical for accurate and reproducible quantification of isotopic enrichment.

Mass Spectrometry Protocol for Quantifying Isotopic Enrichment

This protocol outlines the general steps for analyzing an RNA sample labeled with Ac-rC Phosphoramidite-¹³C₂,d₁ using liquid chromatography-mass spectrometry (LC-MS).

  • RNA Sample Preparation:

    • Synthesize the RNA oligonucleotide using solid-phase phosphoramidite (B1245037) chemistry, incorporating the Ac-rC Phosphoramidite-¹³C₂,d₁ at the desired position.

    • Deprotect and purify the RNA using standard methods such as HPLC to ensure high purity.

    • Quantify the purified RNA using UV-Vis spectroscopy.

  • Enzymatic Digestion (Optional but recommended for longer RNAs):

    • Digest the purified RNA into smaller fragments or single nucleosides using a cocktail of RNases (e.g., RNase T1, RNase A) and phosphatases.

    • This step simplifies the mass spectra and facilitates more accurate mass measurements.

  • LC-MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable liquid chromatography system.

    • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure good separation of the RNA or its digests.

    • Mass Spectrometer Settings:

      • Ionization Mode: Negative ion electrospray ionization (ESI).

      • Scan Range: A range that covers the expected m/z of the labeled and unlabeled RNA.

      • Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of both the labeled and unlabeled RNA species.

    • Integrate the peak areas for all isotopic peaks in the mass spectrum of each species.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of labeled species) / (Sum of intensities of all species) * 100

NMR Spectroscopy Protocol for Quantifying Isotopic Enrichment

This protocol describes the use of ¹H and ²H NMR to determine the isotopic enrichment of a deuterium-labeled RNA.

  • Sample Preparation:

    • Dissolve the purified, labeled RNA in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O or a H₂O/D₂O mixture).

    • Add an internal standard with a known concentration for quantitative measurements.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Integrate the signal corresponding to the proton at the labeled position and a reference signal from an unlabeled part of the molecule or the internal standard.

  • ²H NMR Spectroscopy:

    • Acquire a one-dimensional ²H NMR spectrum.

    • Integrate the signal corresponding to the deuterium at the labeled position.

  • Data Analysis:

    • The ratio of the integrals from the ¹H and ²H spectra for the same molecular position provides a direct measure of the isotopic abundance.[10]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the relationships between different labeling strategies.

experimental_workflow cluster_synthesis RNA Synthesis cluster_analysis Analysis Chemical_Synthesis Chemical Synthesis (Ac-rC-13C2,d1 Phosphoramidite) Purification Purification (HPLC) Chemical_Synthesis->Purification Enzymatic_Synthesis Enzymatic Synthesis (Labeled NTPs) Enzymatic_Synthesis->Purification Metabolic_Labeling Metabolic Labeling (Labeled Precursors) Metabolic_Labeling->Purification Quantification Quantification (UV-Vis) Purification->Quantification MS_Analysis Mass Spectrometry Quantification->MS_Analysis NMR_Analysis NMR Spectroscopy Quantification->NMR_Analysis

Caption: General experimental workflow for labeled RNA analysis.

logical_relationships cluster_methods Methods RNA_Labeling RNA Labeling Strategies Site_Specific Site-Specific Labeling (e.g., Ac-rC-13C2,d1) RNA_Labeling->Site_Specific Uniform_Labeling Uniform Labeling RNA_Labeling->Uniform_Labeling Nucleotide_Specific Nucleotide-Specific Labeling RNA_Labeling->Nucleotide_Specific Detailed_Structural_Studies Detailed_Structural_Studies Site_Specific->Detailed_Structural_Studies enables Global_Analysis Global_Analysis Uniform_Labeling->Global_Analysis enables Residue_Type_Analysis Residue_Type_Analysis Nucleotide_Specific->Residue_Type_Analysis enables

Caption: Logical relationships of RNA labeling strategies.

References

Stability Under Synthesis Conditions: A Comparative Analysis of Ac-rC Phosphoramidite-13C2,d1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the stability of phosphoramidite (B1245037) building blocks under synthesis conditions is a critical parameter influencing yield and purity. This guide provides a detailed comparison of the stability of Acetyl-rC (Ac-rC) Phosphoramidite-13C2,d1 relative to other commonly used phosphoramidites. The isotopic labeling (13C2,d1) is not expected to significantly alter the chemical stability compared to its unlabeled counterpart; therefore, the stability of Ac-rC phosphoramidite is the focus of this comparison.

Executive Summary

The stability of phosphoramidites in the acetonitrile (B52724) solution used on DNA/RNA synthesizers is paramount for achieving high coupling efficiencies. The primary degradation pathway is hydrolysis, caused by residual water in the solvent. The stability of a given phosphoramidite is influenced by both the nucleobase and the exocyclic amine protecting group.

Based on available data for deoxyribonucleoside phosphoramidites, the general order of stability for the nucleobases is T > dC > dA >> dG. For ribonucleosides, a similar trend is expected. The acetyl (Ac) protecting group on cytidine (B196190) is considered a "mild" protecting group, facilitating rapid deprotection under gentle conditions. However, this increased lability generally corresponds to lower stability in solution compared to more robust protecting groups like benzoyl (Bz).

Therefore, Ac-rC phosphoramidite is expected to be less stable in solution than its benzoyl-protected counterpart (Bz-rC) but more stable than purine (B94841) phosphoramidites, particularly dG phosphoramidites.

Comparative Stability Data

While direct, simultaneous quantitative stability studies for a wide range of ribonucleoside phosphoramidites are limited in publicly available literature, we can synthesize a comparative view from existing data on deoxyribonucleoside phosphoramidites. The following table summarizes the degradation of standard phosphoramidites in a 0.2 M acetonitrile solution at room temperature over five weeks.

PhosphoramiditeProtecting GroupPurity Reduction (after 5 weeks)Relative Stability
Thymidine (T)None~2%Very High
dCBenzoyl (Bz)~2%Very High
dABenzoyl (Bz)~6%High
dGisobutyryl (iBu)~39%Low
Ac-rC (projected) Acetyl (Ac) Moderately Higher than Bz-dC Moderate

Data for T, dC, dA, and dG is adapted from a study on deoxyribonucleoside phosphoramidites[1][2]. The projection for Ac-rC is based on the known higher lability of the acetyl protecting group compared to the benzoyl group.

Key Factors Influencing Stability

  • Nucleobase: Guanosine phosphoramidites are notoriously the least stable due to their susceptibility to autocatalytic degradation.[1][3]

  • Protecting Group: The choice of protecting group for the exocyclic amine is a trade-off between stability during synthesis and ease of removal during deprotection.

    • Acetyl (Ac): A mild protecting group that allows for rapid deprotection under gentle basic conditions (e.g., aqueous ammonia/methylamine). This is particularly advantageous for RNA synthesis to prevent degradation of the RNA backbone. However, this lability leads to lower stability in solution.

    • Benzoyl (Bz): A more robust protecting group that provides greater stability in solution during synthesis but requires harsher or longer deprotection conditions for complete removal.

Experimental Protocols

I. Protocol for Monitoring Phosphoramidite Stability by HPLC

This protocol outlines a method for quantifying the degradation of phosphoramidites in acetonitrile solution over time.

1. Sample Preparation:

  • Prepare a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile (water content < 30 ppm).

  • Dispense the solution into multiple sealed vials under an inert atmosphere (e.g., argon) to be used as time-point samples.

  • Store the vials at room temperature on a lab bench to simulate the conditions on a DNA/RNA synthesizer.

2. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial for analysis.

  • Dilute the sample to approximately 0.1 mg/mL with anhydrous acetonitrile.

  • Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm.

  • The purity of the phosphoramidite is determined by the peak area percentage of the main diastereomer peaks relative to the total peak area.

II. Protocol for Monitoring Phosphoramidite Stability by ³¹P NMR

³¹P NMR is a powerful technique for directly observing the phosphorus-containing species and identifying degradation products.

1. Sample Preparation:

  • Prepare a ~0.1 M solution of the phosphoramidite in anhydrous acetonitrile-d3 (B32919) in a sealed NMR tube under an inert atmosphere.

  • Store the NMR tube at room temperature.

2. ³¹P NMR Acquisition:

  • Acquire a proton-decoupled ³¹P NMR spectrum at specified time points.

  • The main phosphoramidite signal appears as two peaks (due to diastereomers) in the range of 140-152 ppm.

  • Degradation products, such as H-phosphonates, will appear at different chemical shifts (typically 5-35 ppm).

  • The percentage of intact phosphoramidite can be calculated by integrating the respective peak areas.

Visualizing Workflows and Pathways

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Ac-rC Phosphoramidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms new phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes linkage, cycle repeats End Cleavage and Deprotection Oxidation->End After final cycle Start Start with CPG-bound Nucleoside Start->Deblocking

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Phosphoramidite_Degradation_Pathway Amidite Intact Phosphoramidite P(III) H_Phosphonate H-Phosphonate P(III) Amidite->H_Phosphonate Hydrolysis (H₂O) Phosphate Oxidized Byproduct P(V) H_Phosphonate->Phosphate Oxidation (Air)

Caption: Primary degradation pathway of phosphoramidites in solution.

Conclusion and Recommendations

The stability of Ac-rC Phosphoramidite-13C2,d1 under synthesis conditions is a balance between its desirable mild deprotection characteristics and its inherent lability in solution. While more susceptible to hydrolysis than Bz-rC, its stability is generally sufficient for efficient oligonucleotide synthesis, provided that high-quality, anhydrous acetonitrile is used and solutions are not stored for extended periods at room temperature. For highly sensitive or very long RNA syntheses, freshly prepared phosphoramidite solutions are recommended. The stability of purine phosphoramidites, especially guanosine, remains a more significant concern in oligonucleotide synthesis. Therefore, careful monitoring of all phosphoramidite solutions is a crucial aspect of quality control in the production of high-fidelity oligonucleotides.

References

Navigating the Isotopic Labyrinth: A Comparative Guide to Labeled Cytidine Phosphoramidites for Advanced RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of RNA structure, dynamics, and function, the site-specific incorporation of stable isotopes is an indispensable tool. While a direct experimental comparison for Ac-rC Phosphoramidite-13C2,d1 is not publicly available, this guide provides an objective comparison of various isotopically labeled cytidine (B196190) phosphoramidites, offering insights into their applications and the experimental data that underpin their use in sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The strategic placement of isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) into RNA molecules via chemical synthesis using labeled phosphoramidites allows for the targeted analysis of specific residues within a larger RNA structure. This approach is critical for overcoming the inherent challenges of studying RNA, such as spectral overlap in NMR and ambiguity in MS fragmentation patterns.[1][2]

Performance Comparison of Isotopic Labeling Strategies for Cytidine

The choice of isotopic labeling strategy for cytidine residues is dictated by the specific research question and the analytical method to be employed. Different labeling patterns offer distinct advantages for elucidating RNA structure, dynamics, and interactions.

Labeling StrategyPrimary Application(s)Key AdvantagesPotential Limitations
¹³C-Labeling (e.g., 6-¹³C-rC, ¹³C-ribose) NMR Spectroscopy- Simplifies crowded NMR spectra by reducing signal overlap.[1][3] - Enables the study of local conformation and dynamics at specific sites.[4] - ¹³C-¹H spin pairs are powerful probes for relaxation dispersion experiments to study µs-ms timescale dynamics.[4]- Can be cost-prohibitive for uniform labeling of large RNAs. - ¹³C-¹³C scalar couplings in uniformly labeled molecules can complicate spectra.[5]
¹⁵N-Labeling (e.g., 3-¹⁵N-rC, ¹⁵N₂-amino-rC) NMR Spectroscopy- Provides probes for hydrogen bonding interactions.[6] - Useful for studying RNA-protein interactions. - Can be used in combination with ¹³C-labeling for multi-dimensional NMR experiments.[6]- The natural abundance of ¹⁵N is low, necessitating enrichment. - Chemical shifts can be sensitive to environmental factors.
²H (Deuterium)-Labeling NMR Spectroscopy- Reduces spectral crowding and line broadening, particularly for larger RNAs.[7] - Simplifies spectra by removing ¹H resonances and their associated couplings. - Can improve the resolution and sensitivity of experiments focused on remaining protons.[7]- Can lead to a loss of NOE information involving deuterated positions. - Perdeuteration can sometimes alter RNA structure or dynamics slightly.
Combined ¹³C/¹⁵N/²H Labeling NMR Spectroscopy, Mass Spectrometry- Maximizes spectral simplification and resolution in NMR for large RNAs.[7] - Provides unique mass shifts for unambiguous identification in mass spectrometry.[8][9] - Enables sophisticated multi-dimensional NMR experiments for detailed structural and dynamic analysis.[7]- Most complex and expensive labeling strategy. - Requires careful experimental design to avoid unwanted isotopic effects.

Experimental Protocols: A Generalized Workflow

The incorporation of isotopically labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₂,d₁, into RNA oligonucleotides is achieved through solid-phase chemical synthesis. While specific protocols may vary based on the synthesizer and the specific protecting groups, the general workflow is as follows:

Workflow for Solid-Phase RNA Synthesis with Labeled Phosphoramidites

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start 1. Solid Support with First Nucleoside detritylation 2. Detritylation (Removal of DMT) start->detritylation Acidic Treatment coupling 3. Coupling (Addition of Labeled Phosphoramidite) detritylation->coupling Labeled Amidite + Activator capping 4. Capping (Acetylation of Unreacted 5'-OH) coupling->capping Acetic Anhydride oxidation 5. Oxidation (P(III) to P(V)) capping->oxidation Iodine Solution oxidation->detritylation Next Cycle cleavage 6. Cleavage from Solid Support oxidation->cleavage Ammonia/ Methylamine deprotection 7. Base and Phosphate (B84403) Protecting Group Removal cleavage->deprotection desilylation 8. 2'-OH Protecting Group Removal deprotection->desilylation e.g., TBAF purification 9. Purification (e.g., HPLC, PAGE) desilylation->purification analysis 10. Analysis (NMR, MS) purification->analysis

Figure 1: A generalized workflow for the solid-phase synthesis of RNA incorporating isotopically labeled phosphoramidites.

1. Solid Support and Initial Nucleoside: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

2. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed with a mild acid to expose the 5'-hydroxyl group for the next coupling step.

3. Coupling: The isotopically labeled phosphoramidite (B1245037) (e.g., a labeled Ac-rC phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.

4. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

5. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

Steps 2-5 are repeated for each subsequent nucleotide to be added to the sequence.

6. Cleavage and Deprotection: Once the synthesis is complete, the RNA is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.

7. Desilylation: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed.

8. Purification: The final RNA product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

9. Analysis: The purified, isotopically labeled RNA is then ready for analysis by techniques such as NMR or mass spectrometry.

Signaling Pathways and Logical Relationships

The utility of isotopically labeled phosphoramidites is rooted in their ability to provide specific signals in complex analytical spectra. The logical relationship between the choice of isotope and the information gained is crucial for experimental design.

logical_relationship cluster_goal Research Goal cluster_strategy Labeling Strategy cluster_application Analytical Application cluster_information Information Gained goal Elucidate RNA Structure & Dynamics c13 ¹³C-Labeled rC goal->c13 n15 ¹⁵N-Labeled rC goal->n15 h2 ²H-Labeled rC goal->h2 nmr NMR Spectroscopy c13->nmr Resolves Overlap ms Mass Spectrometry c13->ms Mass Shift n15->nmr Probes H-Bonds n15->ms Mass Shift h2->nmr Reduces Linewidth h2->ms Mass Shift structure - Local Conformation - 3D Structure nmr->structure dynamics - Flexibility - Conformational Exchange nmr->dynamics interactions - H-Bonding - Binding Interfaces nmr->interactions sequence - Unambiguous Fragment ID - Modification Mapping ms->sequence

Figure 2: Logical relationship between research goals, labeling strategies, and the information obtained.

References

Safety Operating Guide

Essential Safety and Handling Guide for Ac-rC Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Ac-rC Phosphoramidite-¹³C₂,d₁, a crucial component in oligonucleotide synthesis. Adherence to these protocols is vital for personnel safety and maintaining the integrity of this air and moisture-sensitive compound.

Personal Protective Equipment (PPE)

When handling Ac-rC Phosphoramidite-¹³C₂,d₁, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. Although some safety data sheets for similar, non-isotopically labeled compounds do not classify them as hazardous, the substance has not been completely tested and requires careful handling.[1][2]

PPE CategoryItem(s)Specifications and Remarks
Eye Protection Safety GogglesMust be worn at all times to protect from splashes. A face shield is recommended when handling larger quantities or if there is a splash hazard.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving (nitrile underneath neoprene) for enhanced protection.[3][4][5] Dispose of contaminated gloves properly.[5]
Body Protection Laboratory CoatA standard lab coat is required.[3][5] For routine use, a fire-resistant lab coat (e.g., Nomex) should be considered.[4]
Respiratory Protection Not typically required for small quantitiesWork should be conducted in a well-ventilated area, preferably a fume hood or glovebox, to avoid inhalation.[3][5] For nuisance dust levels, a P1 or N95 dust mask can be used.[5]

Operational Plan: Handling and Storage

Ac-rC Phosphoramidite-¹³C₂,d₁ is sensitive to air and moisture, which can degrade the product and compromise synthesis efficiency.[6] Therefore, all handling steps must be performed under an inert atmosphere, such as argon or nitrogen.[7]

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure the availability of anhydrous solvents (e.g., acetonitrile (B52724) with <30 ppm water).[6] It is recommended to use molecular sieves to further dry the solvent.[6]

  • Inert Atmosphere: Conduct all transfers and solution preparations within a glovebox or a fume hood under a positive pressure of inert gas.[8]

  • Dissolution: For use in synthesis, carefully dissolve the solid phosphoramidite (B1245037) in the required volume of anhydrous acetonitrile to achieve the desired concentration, typically between 0.05 M and 0.1 M.[6][7]

  • Storage: Store the solid phosphoramidite in a freezer at or below -20°C.[5][9] Unused reagent in solution should also be stored under an inert atmosphere in the freezer.

The following diagram outlines the recommended workflow for handling this sensitive reagent.

cluster_prep Preparation cluster_handling Handling cluster_use Use & Storage prep_area Prepare Inert Atmosphere Work Area (Glovebox or Fume Hood) weigh Weigh Phosphoramidite (Under Inert Gas) prep_area->weigh prep_solvents Prepare Anhydrous Solvents (<30 ppm H2O) dissolve Dissolve in Anhydrous Acetonitrile prep_solvents->dissolve weigh->dissolve synthesizer Transfer to Synthesizer dissolve->synthesizer storage Store Unused Reagent (Solid or Solution) at <= -20°C dissolve->storage If not for immediate use

Caption: Workflow for handling air and moisture-sensitive phosphoramidites.

Disposal Plan

Proper disposal of unused or waste Ac-rC Phosphoramidite-¹³C₂,d₁ is critical to ensure laboratory and environmental safety. The primary method involves a controlled deactivation through hydrolysis before disposal as hazardous waste.[3]

Experimental Protocol for Deactivation and Disposal:

  • Dissolution: Carefully dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]

  • Hydrolysis: In a separate, larger container, prepare a 5% aqueous solution of sodium bicarbonate. Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[3]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure the complete conversion of the reactive phosphoramidite to a less reactive H-phosphonate species.[3]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[3]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3] Do not pour the waste down the drain.[3][5]

The following diagram illustrates the step-by-step disposal process.

cluster_deactivation Deactivation cluster_disposal Disposal dissolve_waste Dissolve Waste in Anhydrous Acetonitrile hydrolyze Slowly Add Acetonitrile Solution to Bicarbonate Solution dissolve_waste->hydrolyze prepare_bicarb Prepare 5% Aqueous Sodium Bicarbonate prepare_bicarb->hydrolyze stir Stir for 24 Hours at Room Temperature hydrolyze->stir collect Transfer to Labeled Hazardous Waste Container stir->collect dispose Dispose via Institutional EHS Office collect->dispose

Caption: Step-by-step process for the safe disposal of phosphoramidite waste.

References

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